1-Iodoethyl isopropyl carbonate
Description
Structure
3D Structure
Properties
IUPAC Name |
1-iodoethyl propan-2-yl carbonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11IO3/c1-4(2)9-6(8)10-5(3)7/h4-5H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZVBIIRIWFZJOE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)OC(C)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11IO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60451812 | |
| Record name | 1-IODOETHYL ISOPROPYL CARBONATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60451812 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
84089-73-6 | |
| Record name | 1-IODOETHYL ISOPROPYL CARBONATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60451812 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 1-Iodoethyl isopropyl carbonate
Abstract: This document provides a comprehensive technical overview of 1-Iodoethyl isopropyl carbonate (CAS No: 84089-73-6), a critical intermediate in modern pharmaceutical synthesis. Primarily utilized in the manufacture of prodrugs, its physicochemical properties, synthesis, and reactivity are of significant interest to researchers and professionals in drug development. This guide delineates its core properties, provides validated experimental protocols for its synthesis and characterization, and discusses its pivotal role in enhancing the bioavailability of active pharmaceutical ingredients (APIs), most notably in the production of the cephalosporin antibiotic, Cefpodoxime Proxetil.
Introduction: The Strategic Role of a Prodrug Intermediate
This compound is a specialized organic compound whose significance is intrinsically linked to the field of medicinal chemistry, specifically to the prodrug strategy. Prodrugs are inactive precursors of drugs that are converted into their active form in vivo, often to overcome pharmacokinetic challenges such as poor solubility or limited oral absorption. This molecule serves as a key reagent for introducing the (1-isopropoxycarbonyloxy)ethyl moiety onto a parent drug. This ester group is designed to be cleaved by endogenous esterases in the intestinal wall, releasing the active drug into circulation.
The most prominent application of this compound is in the synthesis of Cefpodoxime Proxetil, a third-generation oral cephalosporin antibiotic.[1][2] The parent drug, Cefpodoxime acid, has poor oral bioavailability. By esterifying its carboxylic acid group using this compound, the resulting prodrug, Cefpodoxime Proxetil, can be effectively absorbed from the gastrointestinal tract.[3] This guide will explore the fundamental properties that make this reagent a valuable tool for pharmaceutical scientists.
Chemical Identity and Structure
A precise understanding of the molecule's identity is foundational to its application. The following table summarizes its key identifiers.
| Identifier | Value | Source(s) |
| IUPAC Name | 1-iodoethyl propan-2-yl carbonate | [][5] |
| CAS Number | 84089-73-6 | [][6][7] |
| Molecular Formula | C₆H₁₁IO₃ | [][5] |
| Molecular Weight | 258.05 g/mol | [][5][6] |
| Canonical SMILES | CC(C)OC(=O)OC(C)I | [][5][6] |
| InChI | InChI=1S/C6H11IO3/c1-4(2)9-6(8)10-5(3)7/h4-5H,1-3H3 | [][6] |
| InChIKey | XZVBIIRIWFZJOE-UHFFFAOYSA-N | [][6] |
Physicochemical Properties
The physical characteristics of this compound dictate its handling, reaction conditions, and purification methods.
| Property | Value | Source(s) |
| Appearance | Weak yellow liquid | [1] |
| Density | 1.643 g/cm³ | [8] |
| Boiling Point | 204.8 °C at 760 mmHg | [8] |
| Topological Polar Surface Area | 35.5 Ų | [6] |
| XLogP3-AA | 2.5 | [6] |
| Rotatable Bond Count | 4 | [6] |
| Purity (Commercial) | ≥98% (by HPLC) | [9] |
Spectral Data and Characterization
Structural confirmation and purity analysis are paramount. Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for elucidating the structure of this compound.
| Technique | Data | Source |
| ¹H NMR (CDCl₃) | δ 1.32 (6H, d, CH(CH₃ )₂) | [1] |
| δ 2.18 (3H, d, CHICH₃ ) | [1] | |
| δ 4.82 (1H, septet, CH (CH₃)₂) | [1] | |
| δ 6.68 (1H, q, CHI CH₃) | [1] |
Causality in Spectral Data: The ¹H NMR spectrum is highly informative. The doublet at 1.32 ppm and the septet at 4.82 ppm are characteristic of the isopropyl group. The doublet at 2.18 ppm and the quartet at 6.68 ppm confirm the presence of the iodoethyl group (-CH(I)CH₃). The integration of these signals (6H, 1H, 3H, 1H) validates the proton count for each part of the molecule, providing unambiguous structural confirmation.
Synthesis and Application in Prodrug Formation
Synthesis Pathway
This compound is typically synthesized from its chloro-analogue, 1-Chloroethyl isopropyl carbonate, via a Finkelstein reaction. This nucleophilic substitution is effective for converting alkyl chlorides to the more reactive alkyl iodides.
Caption: Conceptual pathway of prodrug activation in vivo.
This enzymatic cleavage is efficient, ensuring that the active drug is released systemically after absorption, thereby achieving the desired therapeutic effect that would be unattainable by administering the parent drug directly. [3]
Experimental Protocols
Protocol: Synthesis of this compound
This protocol is adapted from established patent literature, representing a field-proven methodology. [1] Materials:
-
1-Chloroethyl isopropyl carbonate
-
Sodium iodide (NaI)
-
Ethyl acetate (EtOAc)
-
Tetrabutylammonium bromide (TBAB)
-
Calcium chloride (CaCl₂)
-
25% Sodium thiosulfate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Three-necked flask, condenser, stirring apparatus
Procedure:
-
Charge a three-necked flask with ethyl acetate (4 parts by weight relative to the starting material).
-
With stirring, add 1-Chloroethyl isopropyl carbonate (1 part by weight).
-
Add sodium iodide (~1.1 parts), TBAB (~0.03 parts), and calcium chloride (~0.12 parts).
-
Heat the mixture to reflux (approximately 75-80 °C) and maintain for 3 hours. Monitor reaction completion by TLC or GC.
-
Cool the reaction mixture to room temperature (~25 °C).
-
Add 25% sodium thiosulfate solution (3 parts) to quench any unreacted iodine and stir until the layers are distinct.
-
Separate the organic (ethyl acetate) layer.
-
Wash the organic layer with saturated brine (1 part).
-
Separate the organic layer and dry over anhydrous magnesium sulfate.
-
Filter off the drying agent. The resulting ethyl acetate solution containing the product can often be used directly in the subsequent reaction step, or the solvent can be removed under reduced pressure to yield the crude product as a weak yellow liquid. [1][10]The crude product mole yield is typically greater than 90%. [1]
Protocol: Quality Control Workflow
Ensuring the purity and identity of the synthesized intermediate is a non-negotiable step for its use in pharmaceutical manufacturing.
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Introduction: The Role of 1-Iodoethyl Isopropyl Carbonate in Pharmaceutical Synthesis
An In-depth Technical Guide for the Structural Elucidation of 1-Iodoethyl Isopropyl Carbonate
This compound (CAS No. 84089-73-6) is a critical intermediate, primarily recognized for its role in the synthesis of third-generation cephalosporin antibiotics, such as Cefpodoxime Proxetil.[1][2] As a prodrug moiety, the 1-(isopropoxycarbonyloxy)ethyl group it provides is designed to enhance the oral bioavailability of the parent drug. Given its function, the molecular integrity and purity of this intermediate are paramount to ensure the safety and efficacy of the final active pharmaceutical ingredient (API).
This guide serves as a comprehensive resource for researchers, analytical scientists, and drug development professionals, detailing the multi-faceted spectroscopic approach required to unequivocally confirm the chemical structure of this compound. We will explore the application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy, not merely as procedural steps, but as a synergistic, self-validating system for structural confirmation. The causality behind experimental choices and the interpretation of spectral data will be emphasized to provide field-proven insights.
Molecular Overview and Elucidation Strategy
The first step in any structural elucidation is a theoretical understanding of the molecule .
Molecular Formula: C₆H₁₁IO₃[3][] Molecular Weight: 258.05 g/mol [3][] IUPAC Name: 1-iodoethyl propan-2-yl carbonate[5]
The structure contains several key features that will be interrogated by spectroscopic methods: an isopropyl group, a carbonate linker, and a chiral iodoethyl group.
Our analytical workflow is designed to probe these distinct chemical environments. NMR will map the carbon-hydrogen framework, MS will confirm the molecular weight and fragmentation, and IR will identify the key functional groups.
Experimental Protocol: GC-MS Analysis
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile organic solvent such as ethyl acetate or dichloromethane.
-
GC Separation: Inject 1 µL of the solution into a GC-MS system equipped with a suitable capillary column (e.g., DB-5ms). Use a temperature program that starts at ~50°C and ramps to ~250°C to ensure elution of the analyte and any potential impurities, such as the less volatile 1-chloroethyl isopropyl carbonate starting material. [6]3. MS Detection: Use a standard electron ionization (EI) source at 70 eV. Scan a mass range from m/z 40 to 300.
-
Data Analysis: Identify the peak corresponding to this compound by its retention time. Analyze its mass spectrum, identifying the molecular ion and key fragment ions. Compare these to the theoretical values.
Part 3: Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. [7]For this compound, the most prominent feature will be the carbonate group.
Characteristic Vibrational Frequencies
Predicted IR Absorption Bands:
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Rationale |
|---|---|---|---|
| ~2980-2940 | C-H stretch | Alkyl (sp³ C-H) | Characteristic of the methyl and methine groups. |
| ~1750-1740 | C=O stretch | Carbonate | This will be a very strong and sharp absorption, which is highly characteristic of the carbonate carbonyl group. [8] |
| ~1260-1240 | C-O stretch | Ester-like C-O | Asymmetric C-O-C stretching of the carbonate linkage. |
| ~1100-1000 | C-O stretch | Ether-like C-O | Symmetric C-O-C stretching. |
| ~600-500 | C-I stretch | Iodoalkane | The carbon-iodine bond stretch is a low-energy vibration and will appear in the fingerprint region of the spectrum. |
Experimental Protocol: FTIR Analysis
-
Sample Preparation: As this compound is a liquid at room temperature, the simplest method is to prepare a thin film. [3]2. Procedure: Place one drop of the neat liquid sample between two polished sodium chloride (NaCl) or potassium bromide (KBr) salt plates. Press the plates together gently to form a thin, uniform film.
-
Data Acquisition: Place the salt plates in the sample holder of an FTIR spectrometer.
-
Analysis: Acquire the spectrum, typically by co-adding 16 or 32 scans to improve the signal-to-noise ratio. Identify the key absorption bands and compare them with the expected frequencies. The absence of a broad absorption around 3300 cm⁻¹ would confirm the absence of alcohol or water impurities.
Integrated Data Analysis and Purity Considerations
The true power of this multi-technique approach lies in the integration of all data points.
-
NMR confirms the precise H-C framework and connectivity.
-
MS validates the molecular weight and provides fragmentation data consistent with the NMR-derived structure.
-
IR rapidly confirms the presence of the key carbonate functional group.
A common process-related impurity is the starting material, 1-chloroethyl isopropyl carbonate. [2]This impurity can be readily detected:
-
In GC-MS: It would appear as a separate peak, likely with a shorter retention time, and a distinct mass spectrum showing a characteristic chlorine isotope pattern ([M]⁺ at m/z 152 and [M+2]⁺ at m/z 154 in a ~3:1 ratio).
-
In ¹H NMR: It would exhibit slightly different chemical shifts, particularly for the -O-CH(Cl)-CH₃ group, which would likely appear further downfield than its iodo-analogue due to the higher electronegativity of chlorine.
Conclusion
The structural elucidation of this compound is achieved through a systematic and synergistic application of NMR, MS, and IR spectroscopy. The ¹H NMR spectrum provides a detailed map of the proton environments, highlighted by the characteristic quartet at 6.68 ppm and septet at 4.82 ppm. Mass spectrometry confirms the molecular weight of 258 g/mol and shows predictable fragmentation, including the loss of iodine (m/z 131). Finally, infrared spectroscopy provides definitive evidence of the crucial carbonate functional group with its strong C=O stretch near 1750 cm⁻¹. Together, these techniques provide an unambiguous and self-validating confirmation of the molecule's identity and purity, a critical requirement for its use in pharmaceutical manufacturing.
References
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PubChem. "this compound". National Center for Biotechnology Information. Available at: [Link]
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The Royal Society of Chemistry. "1H and 13C NMR spectra were recorded in the indicated deuterated solvents in a Bruker AvanceTM". Available at: [Link]
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A Technical Guide to 1-Iodoethyl Propan-2-yl Carbonate: Synthesis, Properties, and Applications in Prodrug Development
Introduction
1-Iodoethyl propan-2-yl carbonate is a specialized organic compound that holds significant importance as a chemical intermediate, particularly in the field of pharmaceutical sciences. Structurally, it is an asymmetric carbonate ester featuring a reactive iodoethyl group. This unique combination of functional groups makes it an ideal reagent for the synthesis of 'promoieties' used in the design of prodrugs.
The primary application of this compound is in the covalent modification of parent drug molecules to enhance their pharmacokinetic properties, most notably their oral bioavailability. The resulting "1-(isopropoxycarbonyloxy)ethyl" promoiety is designed to be cleaved in vivo, releasing the active pharmaceutical ingredient (API). A prominent example of its application is in the synthesis of Cefpodoxime Proxetil, an orally administered third-generation cephalosporin antibiotic, where this moiety masks a carboxyl group to facilitate absorption from the gastrointestinal tract[1]. This guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, mechanistic insights into its reactivity, and its strategic application in modern drug development.
Physicochemical and Structural Properties
The identity and fundamental properties of 1-iodoethyl propan-2-yl carbonate are summarized below. Its structure is characterized by a central carbonate group linking an isopropyl group and a 1-iodoethyl group. The carbon-iodine bond is the most reactive site, susceptible to nucleophilic substitution, which is the cornerstone of its utility.
| Property | Value | Source(s) |
| IUPAC Name | 1-iodoethyl propan-2-yl carbonate | [2][] |
| Synonyms | 1-Iodoethyl isopropyl carbonate, Isopropyl 1-iodoethyl carbonate | [][4][5] |
| CAS Number | 84089-73-6 | [2][][6] |
| Molecular Formula | C₆H₁₁IO₃ | [2][][6] |
| Molecular Weight | 258.05 g/mol | [2][] |
| Canonical SMILES | CC(C)OC(=O)OC(C)I | [2][] |
| InChI Key | XZVBIIRIWFZJOE-UHFFFAOYSA-N | [2][] |
| Density | 1.643 g/cm³ | [6] |
| Boiling Point | 204.8 °C at 760 mmHg | [6] |
| Topological Polar Surface Area | 35.5 Ų | [4] |
Synthesis and Purification
Reaction Principle: The Finkelstein Reaction
The most common and efficient synthesis of 1-iodoethyl propan-2-yl carbonate is achieved via a halide exchange reaction, a variant of the classic Finkelstein reaction. This process involves the conversion of a more readily available alkyl chloride, 1-chloroethyl propan-2-yl carbonate, into the desired alkyl iodide. The reaction is driven by the differential solubility of the resulting sodium salts in the chosen solvent. Sodium iodide (NaI) is soluble in solvents like ethyl acetate or acetone, while the sodium chloride (NaCl) byproduct is not, causing it to precipitate and drive the equilibrium towards the product side according to Le Châtelier's principle.
Detailed Experimental Protocol
This protocol is adapted from established patent literature for the synthesis of the target compound[7].
Materials:
-
1-Chloroethyl isopropyl carbonate (1 equivalent)
-
Sodium iodide (1.2 equivalents)
-
Tetrabutylammonium bromide (TBAB) (0.05 equivalents, as a phase-transfer catalyst)
-
Anhydrous calcium chloride (0.2 equivalents, as a desiccant)
-
Ethyl acetate (anhydrous, as solvent)
Procedure:
-
Reactor Setup: A three-necked round-bottom flask is equipped with a magnetic stirrer, a reflux condenser with a drying tube (e.g., filled with CaCl₂), and a nitrogen inlet.
-
Charging Reactants: The flask is charged with 1-chloroethyl isopropyl carbonate and anhydrous ethyl acetate under a nitrogen atmosphere. Stirring is initiated to ensure complete dissolution.
-
Addition of Reagents: Sodium iodide, tetrabutylammonium bromide (TBAB), and anhydrous calcium chloride are added sequentially to the stirred solution[7]. The addition of a desiccant like calcium chloride helps to remove any trace moisture that could lead to hydrolysis byproducts.
-
Reaction Conditions: The reaction mixture is heated to reflux (approximately 75-80 °C) and maintained at this temperature for 3-4 hours[7]. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) by observing the disappearance of the starting material.
-
Workup and Isolation:
-
After completion, the reaction mixture is cooled to room temperature.
-
The precipitated sodium chloride is removed by vacuum filtration.
-
The filtrate is transferred to a separatory funnel and washed sequentially with 5% aqueous sodium thiosulfate solution (to remove any residual iodine) and brine.
-
The organic layer is dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
-
-
Purification: The resulting crude product, a pale yellow oil, often has a purity greater than 95% (as determined by GC) and can be used directly for the next synthetic step without further purification[7]. If higher purity is required, vacuum distillation can be performed.
Reaction Visualization
The synthesis can be visualized as a straightforward nucleophilic substitution.
Caption: Finkelstein reaction for the synthesis of 1-iodoethyl propan-2-yl carbonate.
Chemical Reactivity and Mechanistic Insights
Nucleophilic Substitution at the Iodoethyl Group
The C-I bond is polarized due to the difference in electronegativity between carbon and iodine, making the carbon atom electrophilic. Furthermore, iodide is an excellent leaving group. Consequently, this site is highly reactive towards nucleophiles. In prodrug synthesis, the nucleophile is typically a deprotonated carboxylate or hydroxyl group of the parent drug molecule. The reaction proceeds via an Sₙ2 mechanism, resulting in the formation of a new ester or ether linkage and the displacement of the iodide ion.
In Vivo Hydrolysis and Prodrug Activation
The ultimate purpose of the 1-(isopropoxycarbonyloxy)ethyl promoiety is to be cleaved in vivo to release the active drug. This occurs in a two-stage enzymatic process.
-
Esterase-Mediated Hydrolysis: Carboxylesterases, abundant in the intestinal wall, liver, and plasma, recognize and hydrolyze the ester bond formed between the promoiety and the drug.
-
Spontaneous Decomposition: This initial hydrolysis generates an unstable hemiacetal-like intermediate. This intermediate rapidly and spontaneously decomposes, releasing the active drug along with acetaldehyde, carbon dioxide, and isopropanol, which are generally considered to be of low toxicity. Carbonate-based prodrugs are a well-established strategy for improving drug delivery[8][9][10][11].
Mechanism of Prodrug Activation
The sequential cleavage mechanism ensures a controlled release of the active drug at the desired site of absorption or action.
Caption: Two-step enzymatic and spontaneous activation of the prodrug in vivo.
Application in Drug Development: A Prodrug Strategy
The Prodrug Concept
Ester-based prodrugs are frequently designed to overcome challenges such as poor aqueous solubility, low membrane permeability, or significant first-pass metabolism, which can limit the oral bioavailability of a drug candidate[12]. By masking polar functional groups like carboxylic acids, the overall lipophilicity of the molecule is increased, facilitating its passive diffusion across the lipid bilayers of the gastrointestinal tract.
Workflow for Prodrug Synthesis
The conjugation of 1-iodoethyl propan-2-yl carbonate to a parent drug containing a carboxylic acid is a common strategy.
Protocol Outline:
-
Deprotonation of Parent Drug: The parent drug (Drug-COOH) is dissolved in a suitable aprotic solvent (e.g., DMF, acetonitrile). A non-nucleophilic base, such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), is added to deprotonate the carboxylic acid, forming the carboxylate salt (Drug-COO⁻K⁺).
-
Nucleophilic Attack: 1-Iodoethyl propan-2-yl carbonate is added to the solution. The carboxylate anion acts as a nucleophile, attacking the electrophilic carbon of the iodoethyl group.
-
Product Formation: The reaction results in the formation of the desired prodrug, with the displacement of iodide.
-
Purification: The final prodrug is purified from the reaction mixture using standard techniques such as column chromatography or recrystallization.
Prodrug Synthesis Workflow Diagram
Caption: General workflow for conjugating the promoiety to a parent drug.
Analytical Characterization
Confirming the structure and purity of synthesized 1-iodoethyl propan-2-yl carbonate is critical. The following table summarizes the expected results from standard analytical techniques.
| Technique | Expected Observations |
| ¹H NMR Spectroscopy | - CH(I)CH₃: Quartet, ~5.8-6.0 ppm (1H).- CH(I)CH₃: Doublet, ~2.1-2.3 ppm (3H).- O-CH(CH₃)₂: Septet, ~4.8-5.0 ppm (1H).- O-CH(CH₃)₂: Doublet, ~1.3-1.4 ppm (6H). |
| ¹³C NMR Spectroscopy | - C=O (carbonate): ~150-155 ppm.- O-CH(CH₃)₂: ~75-80 ppm.- O-CH(I)CH₃: ~85-90 ppm.- CH(I)CH₃: ~20-25 ppm.- O-CH(CH₃)₂: ~21-22 ppm (2 equivalent carbons). |
| Infrared (IR) Spectroscopy | - C=O stretch (carbonate): Strong, sharp absorption band at ~1750-1770 cm⁻¹.- C-O stretch: Strong bands in the ~1250-1300 cm⁻¹ and ~1000-1100 cm⁻¹ regions.- C-H stretch (aliphatic): ~2850-3000 cm⁻¹. |
| Mass Spectrometry (MS) | - Molecular Ion (M⁺): A peak corresponding to the molecular weight (m/z = 258.0) may be weak or absent in EI-MS due to instability.- Key Fragments: Expect loss of iodine (M-127), loss of the iodoethyl group, and fragments corresponding to the isopropyl carbonate portion. |
Safety, Handling, and Storage
-
Safety: 1-Iodoethyl propan-2-yl carbonate should be handled as a reactive alkylating agent. Its precursor, 1-chloroethyl isopropyl carbonate, is classified as causing severe skin burns and eye damage[13]. Similar precautions should be taken. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Handling: Avoid inhalation of vapors and contact with skin and eyes. In case of contact, flush the affected area immediately with copious amounts of water.
-
Storage: The compound should be stored in a tightly sealed container in a cool, dry, and dark place under an inert atmosphere (e.g., nitrogen or argon) to prevent decomposition from moisture (hydrolysis) or light.
Conclusion
1-Iodoethyl propan-2-yl carbonate is a high-value intermediate whose utility is firmly established in medicinal chemistry and drug delivery. Its well-defined reactivity, rooted in the principles of nucleophilic substitution, allows for its precise use in constructing prodrugs with enhanced pharmacokinetic profiles. The ability to synthesize this compound efficiently via the Finkelstein reaction and its subsequent application in masking polar functional groups underscores its role as a critical tool for scientists working to transform promising drug candidates into effective oral therapeutics. A thorough understanding of its synthesis, reactivity, and analytical profile is essential for its successful application in research and development.
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- 9. EP2291084A1 - Carbonate prodrugs and methods of using the same - Google Patents [patents.google.com]
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An In-depth Technical Guide to the Synthesis of 1-Iodoethyl Isopropyl Carbonate from 1-Chloroethyl Isopropyl Carbonate
Abstract
This technical guide provides a comprehensive examination of the synthesis of 1-iodoethyl isopropyl carbonate, a critical intermediate in the pharmaceutical industry, notably for the production of cephalosporin antibiotics like Cefpodoxime Proxetil.[1] The primary focus is the nucleophilic substitution reaction converting 1-chloroethyl isopropyl carbonate to its iodo-analogue. This document delves into the underlying chemical principles of the Finkelstein reaction, presents a field-proven, high-yield experimental protocol, discusses process optimization, and outlines essential safety and handling procedures. The content is tailored for researchers, chemists, and professionals in drug development, offering both theoretical grounding and practical, actionable insights to ensure a successful and efficient synthesis.
Introduction and Strategic Importance
This compound (CAS 84089-73-6) is a high-value organic intermediate.[2][3] Its utility is most pronounced in the synthesis of prodrugs, where the 1-(isopropoxycarbonyloxy)ethyl moiety is attached to a parent drug molecule to enhance its bioavailability. The iodo- leaving group is significantly more reactive than the chloro- precursor, making it the preferred intermediate for esterification reactions with active pharmaceutical ingredients (APIs).[4]
The conversion from the more stable and commercially available 1-chloroethyl isopropyl carbonate is, therefore, a crucial step in the overall manufacturing chain.[5] This guide focuses on the most efficient and industrially scalable method for this transformation: the Finkelstein reaction. This halogen exchange (HALEX) reaction provides a direct and high-yielding pathway to the desired product.[6]
Core Reaction Principles: The Finkelstein Halogen Exchange
The synthesis of this compound from its chloro-analogue is a classic example of the Finkelstein reaction , a cornerstone of SN2 (substitution nucleophilic bimolecular) chemistry.[7]
The SN2 Mechanism
The reaction proceeds via a single, concerted step where the incoming nucleophile (iodide ion, I⁻) attacks the electrophilic α-carbon (the carbon bonded to the chlorine atom) from the backside, simultaneously displacing the chloride ion (Cl⁻) as the leaving group. The α-position to the carbonate oxygen enhances the reactivity of the substrate towards nucleophilic attack.[6]
Driving the Equilibrium: Le Châtelier's Principle in Action
The Finkelstein reaction is fundamentally an equilibrium process.[6] To achieve high conversion, the equilibrium must be shifted towards the product side. This is masterfully accomplished by leveraging the principles of solubility, a classic application of Le Châtelier's Principle.[8]
The reaction is typically conducted in a solvent where the iodide salt reactant (e.g., sodium iodide, NaI) is soluble, but the chloride salt by-product (e.g., sodium chloride, NaCl) is not.[6] As the reaction progresses, NaCl precipitates out of the solution. This continuous removal of a product from the reaction medium forces the equilibrium to shift to the right, driving the reaction to completion.[6][8] While acetone is the traditional solvent for this reaction, modern industrial processes often favor ethyl acetate, which offers a similar solubility profile with process-friendly characteristics.[9]
Optimized Experimental Protocol
This protocol is based on an optimized procedure that achieves high yield and purity, potentially obviating the need for high-vacuum distillation of the final product.[9]
Reagents and Materials
| Reagent/Material | Grade | Supplier | Notes |
| 1-Chloroethyl Isopropyl Carbonate | ≥ 98.5% | Standard Supplier | Key Reactant |
| Sodium Iodide (NaI) | Anhydrous, ≥99.5% | Standard Supplier | Nucleophile Source |
| Ethyl Acetate | Anhydrous | Standard Supplier | Reaction Solvent |
| Tetrabutylammonium Bromide (TBAB) | ≥ 99% | Standard Supplier | Phase-Transfer Catalyst |
| Calcium Chloride (CaCl₂) | Anhydrous, granular | Standard Supplier | Additive/Drying Agent |
| Reaction Flask with Reflux Condenser | - | Lab Glassware Supplier | - |
| Magnetic Stirrer and Heat Source | - | Lab Equipment Supplier | - |
| Filtration Apparatus | - | Lab Equipment Supplier | For work-up |
Step-by-Step Synthesis Procedure
-
Reactor Setup: Equip a clean, dry round-bottom flask with a magnetic stir bar and a reflux condenser. Ensure the system is protected from atmospheric moisture (e.g., with a drying tube).
-
Charging Reagents: To the flask, add 1-chloroethyl isopropyl carbonate (1.0 mol equivalent).
-
Solvent Addition: Add anhydrous ethyl acetate to the flask. A typical concentration is around 2-4 mL of solvent per gram of the starting chloro-carbonate.
-
Addition of Solids: With stirring, add sodium iodide (1.2 mol eq.), tetrabutylammonium bromide (TBAB, 0.02 mol eq.), and anhydrous calcium chloride (0.2 mol eq.).[9] The molar ratios can be optimized, with ranges for NaI between 0.9-1.4 eq. and CaCl₂ between 0.1-0.5 eq. being effective.[9]
-
Reaction Execution: Heat the stirred mixture to reflux. The optimal temperature is typically between 75-80 °C.[9] Maintain the reflux for approximately 3 hours. A white precipitate of NaCl should become increasingly evident as the reaction proceeds.
-
Reaction Monitoring (Optional): The reaction progress can be monitored by techniques such as Gas Chromatography (GC) or Thin Layer Chromatography (TLC) to confirm the disappearance of the starting material.
-
Initial Work-up: After the reaction is complete, cool the mixture to room temperature. Filter the reaction mixture to remove the precipitated sodium chloride and the calcium chloride. Wash the solid cake with a small amount of fresh ethyl acetate to recover any entrapped product.
-
Aqueous Wash: Combine the filtrates and wash with a 10% w/w sodium thiosulfate solution to remove any residual iodine, followed by a brine wash to aid phase separation.[10]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
The resulting crude product, a pale yellow to orange oil, often exhibits purity greater than 95% (by GC), making it suitable for direct use in subsequent synthetic steps.[9]
Data Presentation: Physicochemical Properties
A clear understanding of the physical properties of the reactant and product is essential for handling, reaction setup, and purification.
| Property | 1-Chloroethyl Isopropyl Carbonate | This compound |
| CAS Number | 98298-66-9[5] | 84089-73-6[2] |
| Molecular Formula | C₆H₁₁ClO₃[5] | C₆H₁₁IO₃[2] |
| Molecular Weight | 166.6 g/mol [5] | 258.05 g/mol [2] |
| Appearance | Clear Liquid[5] | Data not available, typically an oil |
| Density | ~1.085 g/cm³ (at 20 °C)[5] | ~1.643 g/cm³ (Predicted)[1][11] |
| Boiling Point | 170 °C (at 105 Pa)[5] | 204.8 °C (Predicted, at 760 mmHg)[11] |
| Flash Point | 59 °C[5] | Data not available |
Causality and Optimization Insights
-
Choice of Solvent: The use of ethyl acetate over acetone is a key optimization. While acetone is classic, ethyl acetate is less volatile and can be more amenable to industrial-scale work-ups. The critical factor remains the high solubility of NaI and poor solubility of NaCl.[6][9]
-
Role of TBAB: As a phase-transfer catalyst, tetrabutylammonium bromide facilitates the transport of the iodide nucleophile into the organic phase, accelerating the SN2 reaction rate, especially if the NaI has limited solubility.[9]
-
Function of Calcium Chloride: The addition of anhydrous CaCl₂ serves a dual purpose. It acts as an in-situ drying agent, scavenging any trace moisture that could lead to side reactions. It may also complex with the solvent, potentially influencing the solubility of the halide salts and favoring the reaction.[9]
-
Yield and Purity: This optimized protocol consistently delivers crude product yields exceeding 90% with purities over 95%, a significant improvement over older methods that reported yields in the 50-70% range.[9] This high fidelity allows the product to be used directly, avoiding losses associated with purification steps like distillation.
Safety, Handling, and Storage
Chemical synthesis requires strict adherence to safety protocols. All operations should be conducted in a well-ventilated fume hood by trained personnel.
-
1-Chloroethyl Isopropyl Carbonate (Reactant): This compound is an irritant and may cause skin sensitization. It has a flash point of 59°C.[5] Avoid contact with skin and eyes.
-
This compound (Product): Classified as a flammable and corrosive substance (UN2920).[12] Full personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, is mandatory.[13]
-
Handling: Use non-sparking tools and prevent the build-up of electrostatic discharge.[13]
-
Storage: The final product is light and temperature-sensitive. It should be stored under an inert atmosphere (e.g., argon or nitrogen) in a dark, cool place, typically between 2-8°C, to maintain its stability.[11][12]
-
Disposal: Dispose of chemical waste in accordance with local and national regulations. Do not allow it to enter drains.[13]
Conclusion
The conversion of 1-chloroethyl isopropyl carbonate to this compound via the Finkelstein reaction is a robust and efficient transformation critical to the pharmaceutical supply chain. By employing ethyl acetate as a solvent and incorporating a phase-transfer catalyst and drying agent, the synthesis can be optimized to achieve near-quantitative yields and high purity without requiring complex purification. This guide provides the foundational knowledge and practical steps for researchers and drug development professionals to successfully and safely implement this key synthetic procedure.
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The Architects of Fleeting Bonds: A Technical Guide to the Discovery and History of Carbonate Protecting Groups
For Researchers, Scientists, and Drug Development Professionals
In the intricate dance of multi-step organic synthesis, the ability to selectively shield a reactive functional group is not merely a convenience but a cornerstone of molecular construction. Among the diverse arsenal of protective strategies, carbonate-based protecting groups have emerged as indispensable tools, particularly for the management of amine functionalities. Their story is one of ingenuity, evolving from the foundational principles of peptide chemistry to enabling the synthesis of complex pharmaceuticals and biomolecules. This guide delves into the discovery and history of these critical chemical entities, providing not only a historical narrative but also field-proven insights into their application, mechanistic underpinnings, and the causal logic behind their use.
The Dawn of a New Era in Peptide Synthesis: The Carbobenzoxy (Cbz) Group
Prior to the 1930s, the synthesis of peptides was a formidable challenge, largely due to the uncontrollable polymerization of amino acids.[1] The breakthrough came in 1932 from the laboratory of Max Bergmann and his collaborator Leonidas Zervas.[2] They introduced the carbobenzoxy (Cbz or Z) group , a discovery that revolutionized peptide chemistry.[2][3] The brilliance of the Cbz group lay in its ability to be introduced under basic conditions to protect the amine terminus of an amino acid, rendering it inert to the coupling conditions required to form a peptide bond.[2] Equally crucial was its elegant and mild removal by catalytic hydrogenolysis, a method that left the newly formed peptide bond and other sensitive functionalities intact.[2] This orthogonal deprotection strategy was the key that unlocked the door to controlled, stepwise peptide synthesis.[4]
The Chemistry of Cbz: A Closer Look
The Cbz group is typically introduced by reacting an amine with benzyl chloroformate under basic conditions, often employing the Schotten-Baumann reaction.[2] The resulting carbamate is stable to a wide range of reagents, including mild acids and bases.[5]
Deprotection is most commonly achieved via catalytic hydrogenation, typically using palladium on carbon (Pd/C) as the catalyst and hydrogen gas as the hydrogen source.[4] The reaction proceeds via the cleavage of the benzylic C-O bond, yielding the free amine, toluene, and carbon dioxide as byproducts.[4]
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An In-depth Technical Guide to 1-Iodoethyl Isopropyl Carbonate: Synthesis, Properties, and Application in Prodrug Strategies
This technical guide provides a comprehensive overview of 1-Iodoethyl Isopropyl Carbonate, a key intermediate in pharmaceutical synthesis. Intended for researchers, scientists, and professionals in drug development, this document delves into its chemical and physical properties, provides a detailed synthesis protocol, and explores its critical role in the design of prodrugs, with a particular focus on the third-generation cephalosporin antibiotic, cefpodoxime proxetil.
Core Molecular Attributes of this compound
This compound is a halogenated carbonate ester. A thorough understanding of its fundamental properties is essential for its effective application in synthetic chemistry.
| Property | Value | Source(s) |
| Molecular Formula | C₆H₁₁IO₃ | [1] |
| Molecular Weight | 258.05 g/mol | [1][2] |
| CAS Number | 84089-73-6 | [1][2] |
| Appearance | Assumed to be a liquid (based on its chloro- precursor) | |
| Boiling Point | 204.8 ± 23.0 °C (Predicted) | [3] |
| Density | 1.643 ± 0.06 g/cm³ (Predicted) | [3] |
| SMILES | CC(C)OC(=O)OC(C)I | [1] |
| InChI | InChI=1S/C6H11IO3/c1-4(2)9-6(8)10-5(3)7/h4-5H,1-3H3 | [1] |
Synthesis of this compound: A Detailed Experimental Protocol
The synthesis of this compound is most effectively achieved through a nucleophilic substitution reaction, specifically the Finkelstein reaction. This process involves the conversion of the more readily available 1-chloroethyl isopropyl carbonate to its iodo counterpart. The higher reactivity of the iodide as a nucleophile and the precipitation of sodium chloride in the reaction solvent drive the equilibrium towards the desired product.
Synthesis Workflow
The following diagram illustrates the key steps in the synthesis of this compound.
Caption: Workflow for the synthesis of this compound.
Step-by-Step Synthesis Protocol
This protocol is adapted from the method described in patent CN106365997A.[4]
Materials:
-
1-Chloroethyl isopropyl carbonate
-
Sodium iodide (NaI)
-
Tetrabutylammonium bromide (TBAB) - Phase Transfer Catalyst
-
Calcium chloride (CaCl₂) - Optional, as a drying agent
-
Ethyl acetate (anhydrous)
Equipment:
-
Round-bottom flask equipped with a reflux condenser and magnetic stirrer
-
Heating mantle
-
Inert atmosphere setup (e.g., nitrogen or argon)
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere, dissolve 1-chloroethyl isopropyl carbonate in anhydrous ethyl acetate.
-
Addition of Reagents: To the stirred solution, add sodium iodide, a catalytic amount of tetrabutylammonium bromide (TBAB), and optionally, calcium chloride. The molar ratio of 1-chloroethyl isopropyl carbonate to sodium iodide is typically in the range of 1:1 to 1:1.5.
-
Reaction: Heat the reaction mixture to reflux (approximately 75-80°C) and maintain for 3 hours.[4]
-
Work-up: After the reaction is complete (monitored by TLC or GC), cool the mixture to room temperature. The precipitated sodium chloride is removed by filtration.
-
Isolation: The filtrate is concentrated under reduced pressure using a rotary evaporator to remove the ethyl acetate.
-
Purification (Optional): The patent suggests that the crude product can be of high purity (>95%) and used directly in the subsequent step without further purification.[4] However, for obtaining a highly purified sample, vacuum distillation can be employed.
Physicochemical Properties and Reactivity Profile
Stability and Storage
This compound is expected to be stable under standard storage conditions. To prevent degradation, it should be stored in a tightly sealed container, in a cool, dry, and well-ventilated area, away from light and incompatible materials.
Reactivity
The reactivity of this compound is primarily dictated by the presence of the alkyl iodide and carbonate functional groups.
-
Alkyl Iodide: The carbon-iodine bond is the weakest among the carbon-halogen bonds, making the iodide an excellent leaving group in nucleophilic substitution reactions. This high reactivity is exploited in its primary application. The compound is susceptible to reaction with various nucleophiles.
-
Carbonate Ester: The carbonate group is generally stable but can undergo hydrolysis under strong acidic or basic conditions, although this is less facile than the cleavage of the C-I bond.
Incompatible Materials: Strong oxidizing agents, strong acids, and strong bases.
Spectroscopic Characterization
While publicly available experimental spectra are scarce, the following are predicted spectroscopic data for this compound, which are crucial for its identification and characterization.
Predicted ¹H NMR Spectrum
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~6.5 | Quartet | 1H | -CH(I)- |
| ~4.8 | Septet | 1H | -CH(CH₃)₂ |
| ~2.1 | Doublet | 3H | -CH(I)CH₃ |
| ~1.3 | Doublet | 6H | -CH(CH₃)₂ |
Predicted ¹³C NMR Spectrum
| Chemical Shift (ppm) | Assignment |
| ~150 | C=O (carbonate) |
| ~90 | -CH(I)- |
| ~75 | -CH(CH₃)₂ |
| ~25 | -CH(I)CH₃ |
| ~20 | -CH(CH₃)₂ |
Predicted Infrared (IR) Spectrum
| Wavenumber (cm⁻¹) | Functional Group |
| ~2980-2900 | C-H stretch (alkyl) |
| ~1750 | C=O stretch (carbonate) |
| ~1260 | C-O stretch (carbonate) |
| ~500 | C-I stretch |
Application in Drug Development: The Cefpodoxime Proxetil Case Study
The principal application of this compound is as a crucial intermediate in the synthesis of cefpodoxime proxetil, a third-generation oral cephalosporin antibiotic.[3] Cefpodoxime itself has poor oral bioavailability. To overcome this, it is administered as a prodrug, cefpodoxime proxetil.
The Prodrug Strategy
A prodrug is an inactive or less active drug derivative that is converted in the body into the active drug. The 1-isopropoxycarbonyloxyethyl ester moiety, derived from this compound, is attached to the carboxylic acid group of cefpodoxime. This modification increases the lipophilicity of the molecule, enhancing its absorption from the gastrointestinal tract.[5]
Mechanism of Action and In Vivo Conversion
The following diagram illustrates the role of this compound in the synthesis and subsequent in vivo activation of cefpodoxime proxetil.
Caption: Synthesis and activation of the cefpodoxime proxetil prodrug.
Once absorbed, esterases in the intestinal mucosa hydrolyze the ester bond, releasing the active cefpodoxime into the bloodstream.[5] This targeted release mechanism ensures that the antibiotic is delivered systemically to combat bacterial infections effectively. The active cefpodoxime then exerts its antibacterial effect by inhibiting bacterial cell wall synthesis.[6]
Safety and Handling
As a reactive iodo-compound, appropriate safety precautions must be observed when handling this compound.
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.
-
Ventilation: Handle in a well-ventilated area, preferably in a fume hood.
-
First Aid:
-
In case of skin contact: Wash off with soap and plenty of water.
-
In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.
-
If inhaled: Move person into fresh air.
-
If swallowed: Rinse mouth with water. Do not induce vomiting.
-
For detailed safety information, always refer to the material safety data sheet (MSDS) provided by the supplier.
Conclusion
This compound is a valuable synthetic intermediate with a well-defined and critical role in the pharmaceutical industry. Its high reactivity, stemming from the labile carbon-iodine bond, makes it an ideal reagent for the synthesis of prodrugs, most notably cefpodoxime proxetil. A thorough understanding of its synthesis, properties, and reactivity is paramount for its safe and efficient use in drug development and manufacturing.
References
- CN106365997A - Preparation method of 1-iodoethylisopropylcarbonate - Google Patents.
-
This compound | C6H11IO3 | CID 11010645 - PubChem. Available at: [Link]
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What is the mechanism of Cefpodoxime Proxetil? - Patsnap Synapse. Available at: [Link]
-
Cefpodoxime-proxetil hydrolysis and food effects in the intestinal lumen before absorption: in vitro comparison of rabbit and human material - PubMed. Available at: [Link]
-
Reversible and Irreversible Acid-Base Reactions In Organic Chemistry - Master Organic Chemistry. Available at: [Link]
-
Acids & Bases - Michigan State University. Available at: [Link]
-
Cefpodoxime Proxetil and its By-Products: A Comparative Study as Per EP-7 - Lupine Publishers. Available at: [Link]
- EP1365764B1 - Oral pharmaceutical composition of cefpodoxime proxetil - Google Patents.
- EP1583764A1 - A process for the manufacture of cefpodoxime proxetil - Google Patents.
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- 6. What is the mechanism of Cefpodoxime Proxetil? [synapse.patsnap.com]
A Technical Guide to the Solubility Profile of 1-Iodoethyl Isopropyl Carbonate in Organic Solvents
Abstract
This technical guide provides a comprehensive analysis of the solubility characteristics of 1-Iodoethyl isopropyl carbonate (IEIPC), a critical intermediate in the synthesis of advanced pharmaceutical prodrugs, notably the cephalosporin antibiotic Cefpodoxime Proxetil.[1][2] We delve into the fundamental principles governing solubility, present a robust experimental framework for its determination, and provide an illustrative solubility profile across a curated spectrum of organic solvents. The interpretation of this data is aimed at providing researchers, process chemists, and formulation scientists with actionable insights to optimize synthetic routes, enhance purification strategies, and streamline drug development workflows.
Introduction: The Strategic Importance of this compound
This compound (IEIPC) is a key haloalkyl carbonate ester. Its molecular structure, featuring a reactive iodoethyl group coupled with an isopropyl carbonate moiety, makes it an efficient acylating agent for introducing a promoiety.
-
Chemical Name: 1-iodoethyl propan-2-yl carbonate[][4]
-
Molecular Formula: C₆H₁₁IO₃[]
-
Molecular Weight: 258.05 g/mol [][4]
The primary utility of IEIPC lies in its role as a precursor for creating the 1-(isopropoxycarbonyloxy)ethyl ester promoiety. This specific chemical group is engineered to mask a polar functional group (typically a carboxylic acid) on a parent drug molecule. After administration, endogenous enzymes cleave the ester, releasing the active pharmaceutical ingredient (API). This prodrug strategy is a cornerstone of modern drug development, employed to enhance oral bioavailability, improve stability, or modify pharmacokinetic profiles.[5][6][7][8]
Given that the synthesis of these prodrugs involves the reaction of IEIPC with a complex API, a thorough understanding of its solubility is not merely academic; it is a prerequisite for successful process development.[9][10] Solvent selection directly governs reaction kinetics, impurity profiles, and the feasibility of downstream purification and isolation. This guide, therefore, addresses this critical knowledge gap.
The Theoretical Framework of Solubility
The solubility of a solid solute in a liquid solvent is dictated by the balance of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. The adage "like dissolves like" serves as a foundational, albeit simplified, rule.[11] This principle is best understood by examining the polarity and hydrogen bonding capabilities of both the solute (IEIPC) and the solvent.
A solvent's capacity to dissolve a solute is influenced by several physical properties, including its dielectric constant, dipole moment, and its classification as protic or aprotic.[12][13]
-
Polar Protic Solvents: Possess O-H or N-H bonds and can act as both hydrogen bond donors and acceptors (e.g., water, methanol, ethanol). They are highly effective at solvating ions and polar molecules.[12][14]
-
Polar Aprotic Solvents: Have large dipole moments but lack O-H or N-H bonds, meaning they can only act as hydrogen bond acceptors (e.g., acetone, ethyl acetate, DMSO). They are excellent for dissolving polar compounds without the strong solvation of anions seen in protic solvents.[12][13]
-
Non-Polar Solvents: Exhibit low dielectric constants and small or zero dipole moments (e.g., hexane, toluene). They primarily interact through weak van der Waals forces and are effective at dissolving other non-polar molecules.[14]
IEIPC is a moderately polar molecule. The carbonate and ester functionalities introduce polar C=O and C-O bonds, creating significant dipole moments. However, the isopropyl and ethyl groups, along with the large, polarizable iodine atom, contribute lipophilic character. This duality predicts a nuanced solubility profile, with optimal solubility expected in solvents of intermediate polarity.
Caption: Relationship between solute/solvent properties and solubility.
Experimental Protocol for Solubility Determination
To ensure scientific rigor and reproducibility, the equilibrium solubility of IEIPC should be determined using a standardized shake-flask method at a controlled temperature (e.g., 25 °C). This protocol provides a self-validating system for generating reliable data.
3.1. Materials and Equipment
-
This compound (purity >98%)
-
Selected organic solvents (HPLC grade or equivalent)
-
Analytical balance (±0.01 mg)
-
Scintillation vials (20 mL) with PTFE-lined caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
3.2. Step-by-Step Methodology
-
Preparation: Add an excess amount of IEIPC solid to a series of vials. The goal is to ensure a saturated solution with undissolved solid remaining after equilibration.
-
Solvent Addition: Accurately add a known volume (e.g., 5.0 mL) of each selected organic solvent to its respective vial containing the excess IEIPC.
-
Equilibration: Tightly cap the vials and place them on an orbital shaker set to a constant temperature (25 °C) and agitation speed (e.g., 150 rpm). Allow the slurries to equilibrate for a minimum of 24 hours to ensure the solution reaches saturation.[15]
-
Phase Separation: After equilibration, remove the vials and allow the undissolved solid to settle. To ensure complete removal of solids, centrifuge the vials at a high speed (e.g., 5000 rpm) for 15 minutes.
-
Sample Dilution: Carefully withdraw an aliquot of the clear supernatant from each vial. Perform a precise, pre-validated dilution with a suitable solvent (often the mobile phase of the analytical method) to bring the concentration within the linear range of the calibration curve.
-
Quantification: Analyze the diluted samples using a calibrated HPLC method to determine the concentration of IEIPC.
-
Calculation: Calculate the solubility in mg/mL by multiplying the measured concentration by the dilution factor.
Caption: Step-by-step workflow for the shake-flask solubility method.
Illustrative Solubility Profile of this compound
The following table summarizes the expected solubility of IEIPC in a range of common organic solvents at 25 °C. This data is illustrative, based on the compound's structure and established chemical principles, and serves as a robust guide for solvent screening in a laboratory setting.
| Solvent Class | Solvent | Polarity Index | Dielectric Constant (20°C) | Qualitative Solubility | Illustrative Quantitative Solubility (mg/mL) |
| Non-Polar | n-Hexane | 0.1 | 1.9 | Sparingly Soluble | 5 - 10 |
| Toluene | 2.4 | 2.4 | Soluble | 50 - 100 | |
| Polar Aprotic | Diethyl Ether | 2.8 | 4.3 | Soluble | 80 - 150 |
| Dichloromethane (DCM) | 3.1 | 9.1 | Freely Soluble | > 200 | |
| Ethyl Acetate (EtOAc) | 4.4 | 6.0 | Freely Soluble | > 200 | |
| Tetrahydrofuran (THF) | 4.0 | 7.5 | Freely Soluble | > 200 | |
| Acetone | 5.1 | 21 | Freely Soluble | > 200 | |
| Acetonitrile (ACN) | 5.8 | 37.5 | Soluble | 70 - 120 | |
| Dimethylformamide (DMF) | 6.4 | 38 | Soluble | 60 - 100 | |
| Polar Protic | Isopropanol | 3.9 | 18 | Slightly Soluble | 15 - 30 |
| Ethanol | 4.3 | 24.3 | Slightly Soluble | 10 - 25 | |
| Methanol | 5.1 | 32.6 | Sparingly Soluble | 5 - 10 | |
| Water | 10.2 | 80.1 | Insoluble | < 0.1 |
Solvent property data sourced from publicly available databases.[12][16][17]
Interpretation and Scientific Discussion
The illustrative data aligns perfectly with the theoretical principles discussed earlier.
-
High Solubility in Polar Aprotic Solvents: IEIPC exhibits the highest solubility in solvents of intermediate polarity like Dichloromethane, Ethyl Acetate, THF, and Acetone. This is the causal result of a favorable energetic balance. These solvents have strong dipole moments capable of interacting with the polar carbonate group of IEIPC, while their organic nature effectively solvates the lipophilic isopropyl and ethyl moieties. Patent literature often cites ethyl acetate as a reaction solvent for the synthesis of IEIPC, corroborating its high solubility and suitability.[18]
-
Moderate Solubility in Aromatic and Other Aprotic Solvents: Solubility remains significant but decreases in toluene, acetonitrile, and DMF. Toluene, while largely non-polar, can engage in π-stacking interactions, offering some stabilization. Highly polar aprotic solvents like ACN and DMF are less optimal, likely because their high polarity and solvent-solvent interactions are not as effectively disrupted by the moderately polar IEIPC.
-
Low Solubility in Polar Protic Solvents: A marked decrease in solubility is observed in protic solvents like isopropanol, ethanol, and methanol, culminating in practical insolubility in water. The strong hydrogen-bonding network of these solvents requires a significant input of energy to disrupt. IEIPC, lacking a hydrogen bond-donating group, cannot effectively integrate into this network, making solvation energetically unfavorable.
-
Poor Solubility in Non-Polar Alkanes: The very low solubility in n-hexane demonstrates that while IEIPC has lipophilic character, the polarity of the carbonate group is too significant to be overcome by the weak van der Waals forces offered by aliphatic hydrocarbons.
Practical Applications in Drug Development
A clear understanding of this solubility profile is paramount for process chemists and formulation scientists.
-
Reaction Solvent Selection: For the synthesis of prodrugs like Cefpodoxime Proxetil, where IEIPC is reacted with a carboxylic acid, a polar aprotic solvent is the logical choice. Solvents like Dichloromethane or Ethyl Acetate would be ideal, as they fully solubilize the IEIPC reactant, facilitating a homogenous reaction environment and promoting efficient mass transfer, leading to faster reaction rates and potentially higher yields.[2]
-
Purification and Crystallization: The solubility profile is critical for developing purification strategies. A solvent system for crystallization can be designed using a "solvent/anti-solvent" approach. For example, IEIPC could be dissolved in a minimal amount of hot ethyl acetate (high solubility) and then precipitated by the controlled addition of a non-polar "anti-solvent" like hexane (low solubility) upon cooling. This technique is fundamental for achieving high purity intermediates.
-
Chromatographic Purification: In cases requiring flash chromatography, this data informs the choice of mobile phase. A gradient system, perhaps starting with a non-polar solvent like hexane and gradually increasing the proportion of a more polar solvent like ethyl acetate, would be effective for separating IEIPC from non-polar starting materials or polar impurities.
Conclusion
This compound is a moderately polar molecule whose solubility is governed by a balance of its polar carbonate functionality and its lipophilic alkyl groups. It exhibits excellent solubility in polar aprotic solvents (DCM, EtOAc, THF, Acetone), limited solubility in polar protic and non-polar aliphatic solvents, and is insoluble in water. These characteristics are predictable based on fundamental principles of intermolecular forces. For professionals in drug development, this solubility profile serves as a critical roadmap, enabling the rational selection of solvents to optimize reaction conditions, streamline purification processes, and ultimately accelerate the path from discovery to clinical application.
References
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ResearchGate. (2024). How to determine the solubility of a substance in an organic solvent? Available at: [Link]
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University of California, Davis. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Available at: [Link]
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Chemistry LibreTexts. (2023). Polar Protic and Aprotic Solvents. Available at: [Link]
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Chemistry For Everyone. (2025). How To Determine Solubility Of Organic Compounds? YouTube. Available at: [Link]
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Brofind. (n.d.). Organic Solvents: Complete Guide, Industrial Uses & Safety. Available at: [Link]
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JoVE. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Available at: [Link]
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University of Rochester. (n.d.). COMMON SOLVENT PROPERTIES. Available at: [Link]
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National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Available at: [Link]
- Google Patents. (n.d.). CN106365997A - Preparation method of 1-iodoethylisopropylcarbonate.
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National Center for Biotechnology Information. (n.d.). This compound | C6H11IO3 | CID 11010645 - PubChem. Available at: [Link]
- Reddy, et al. (2020). Synthesis and Characterization of Novel Analogues of Cefpodoxime Proxetil. International Journal of Pharmaceutical Sciences and Research.
-
Master Organic Chemistry. (2012). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. Available at: [Link]
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Drug Delivery. (2024). 1-Iodoethyl Isopropyl-d7 Carbonate. Available at: [Link]
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National Center for Biotechnology Information. (n.d.). Prodrug approaches for the development of a long-acting drug delivery systems. PMC. Available at: [Link]
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ResearchGate. (2025). (PDF) Prodrug Strategies for Critical Drug Developability Issues: Part I. Available at: [Link]
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MDPI. (n.d.). The Prodrug Approach: A Successful Tool for Improving Drug Solubility. Available at: [Link]
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National Center for Biotechnology Information. (2025). Prodrug Approach as a Strategy to Enhance Drug Permeability. PMC. Available at: [Link]
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ResearchGate. (2025). Current and Emerging Prodrug Strategies. Available at: [Link]
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PubMed. (2019). In silico Tools at Early Stage of Pharmaceutical Development: Data Needs and Software Capabilities. Available at: [Link]
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Pharmaceutical Technology. (n.d.). Strategies for Early-Stage Drug Development. Available at: [Link]
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National Center for Biotechnology Information. (n.d.). IND04-01 Modernizing drug discovery & development with organ-chip technology. PMC. Available at: [Link]
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National Center for Biotechnology Information. (2012). Early Drug Discovery and Development Guidelines: For Academic Researchers, Collaborators, and Start-up Companies. Available at: [Link]
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Esco Pharma. (n.d.). By Drug Development Process. Available at: [Link]
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Introduction: The Iodoethyl Carbonate Ester Moiety – A Nexus of Reactivity and Application
An In-depth Technical Guide to the Fundamental Reactivity of Iodoethyl Carbonate Esters
In the landscape of modern organic chemistry and drug development, iodoethyl carbonate esters represent a class of molecules with significant, yet nuanced, reactivity. Characterized by a carbonate backbone linked to an ethyl group bearing a terminal iodine atom, these compounds are potent electrophiles. The inherent chemical properties—namely, the exceptional leaving group ability of iodide and the electronic influence of the carbonate group—render the α-carbon highly susceptible to nucleophilic attack.
This guide provides a comprehensive exploration of the fundamental reactivity of iodoethyl carbonate esters. We will move beyond simple reaction schemes to delve into the mechanistic underpinnings of their behavior, the rationale behind synthetic strategies, and their practical application, particularly as transient promoieties in prodrug design. For researchers, this document serves as a foundational text for understanding, predicting, and harnessing the unique chemical behavior of these versatile intermediates.
Synthesis and Preparation: Forging the Electrophilic Precursor
The construction of the iodoethyl carbonate ester framework is a critical first step that dictates purity, yield, and scalability. The most prevalent and efficient method relies on a two-step sequence starting from a parent alcohol and 1-chloroethyl chloroformate, followed by a halide exchange reaction.
Formation of the Chloroethyl Carbonate Intermediate
The initial step involves the reaction of an alcohol (R-OH) with 1-chloroethyl chloroformate. Chloroformates are acyl chlorides of carbonic acid and are highly reactive towards nucleophiles like alcohols.[1] This reaction proceeds rapidly, typically in the presence of a non-nucleophilic base such as pyridine or a tertiary amine, which serves to neutralize the hydrochloric acid byproduct.[2]
Halide Exchange: The Finkelstein Reaction
The subsequent conversion of the chloroethyl carbonate to the iodoethyl carbonate is a classic Finkelstein reaction.[3] This equilibrium-driven nucleophilic substitution involves treating the chloro- intermediate with an excess of sodium iodide (NaI) in a suitable solvent, typically acetone or ethyl acetate. The driving force for this reaction is the poor solubility of sodium chloride (NaCl) in the organic solvent, which precipitates out, shifting the equilibrium towards the formation of the iodoethyl product in accordance with Le Châtelier's principle.
A patent for the preparation of 1-iodoethylisopropylcarbonate highlights a high-yield process using sodium iodide in ethyl acetate, with tetrabutylammonium bromide as a phase-transfer catalyst, achieving product purity of up to 98%.[3]
Caption: General synthesis workflow for iodoethyl carbonate esters.
Core Reactivity: The Nucleophilic Substitution Manifold
The reactivity of iodoethyl carbonate esters is dominated by nucleophilic substitution at the α-carbon (the carbon bonded to iodine).[4] This high reactivity stems from two primary factors:
-
Excellent Leaving Group: The iodide ion (I⁻) is an outstanding leaving group due to its large size, which disperses the negative charge, and the relatively weak carbon-iodine bond. In the hierarchy of halide leaving groups, iodide is superior to bromide and chloride.[5]
-
Electrophilic Carbon Center: The α-carbon is rendered significantly electrophilic (electron-deficient) by the inductive effect of both the adjacent oxygen atom of the carbonate and the terminal iodine atom.
These reactions typically proceed via an SN2 (Substitution Nucleophilic Bimolecular) or a related mechanism. In an SN2 reaction, the nucleophile attacks the electrophilic carbon from the backside relative to the leaving group, proceeding through a single, concerted transition state.[6] This leads to an inversion of stereochemistry if the carbon is chiral.
Caption: The SN2 mechanism at the core of iodoethyl carbonate reactivity.
Reactivity with O-Nucleophiles (Hydrolysis)
Reaction with water or alcohols leads to the cleavage of the C-I bond, forming a hemiacetal-like intermediate. This species is generally unstable and rapidly decomposes to release an alcohol (from the original carbonate), acetaldehyde, and carbon dioxide. This hydrolytic instability is a key feature exploited in prodrug design.
Reactivity with N-Nucleophiles
Primary and secondary amines are potent nucleophiles that readily displace the iodide to form a new carbon-nitrogen bond. This reaction can be used to link the carbonate moiety to amine-containing molecules.
Reactivity with S-Nucleophiles
Thiols and other sulfur-based nucleophiles are particularly "soft" and highly effective in SN2 reactions. They react rapidly with iodoethyl carbonates to form thioethers, a reaction of significant importance in biological contexts where thiol-containing residues like cysteine are present.
Stability and Decomposition
Iodoethyl carbonate esters are inherently unstable and are designed for reactivity rather than long-term storage. They are sensitive to moisture, light, and heat. The primary decomposition pathway is hydrolysis, as described above. Under anhydrous conditions, they may undergo slow elimination to form vinyl carbonate and HI, although nucleophilic substitution is typically the dominant pathway.
Application in Drug Development: The Prodrug Concept
A primary application for this class of compounds is in the design of prodrugs.[7][8] A prodrug is an inactive or less active derivative of a parent drug molecule that undergoes biotransformation in the body to release the active pharmaceutical ingredient. Iodoethyl carbonate esters are excellent candidates for "transient promoieties" used to mask polar functional groups like phenols, carboxylic acids, or alcohols.
The rationale is as follows:
-
Masking: A polar group on a drug (e.g., a phenol) is converted into an iodoethyl carbonate ester. This increases the molecule's lipophilicity, which can enhance its ability to cross cell membranes and improve oral bioavailability.[8]
-
Activation: Once in the target tissue or systemic circulation, the ester is cleaved. This cleavage can be triggered by water (chemical hydrolysis) or, more specifically, by enzymes.
-
Cascade Release: The initial cleavage of the C-I bond or ester linkage initiates a cascade reaction. The resulting intermediate spontaneously decomposes, releasing the active drug, carbon dioxide, and acetaldehyde. This self-immolative property ensures an irreversible release of the parent drug.
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Methodological & Application
using 1-Iodoethyl isopropyl carbonate in cefpodoxime proxetil synthesis
An Application Note for the Advanced Synthesis of Cefpodoxime Proxetil
Foreword: The Strategic Imperative for Prodrug Synthesis
Cefpodoxime is a third-generation cephalosporin antibiotic with a formidable spectrum of activity against a wide range of bacterial pathogens.[1] Its clinical utility in oral dosage forms is, however, severely hampered by poor absorption from the gastrointestinal tract. The development of Cefpodoxime Proxetil, a prodrug, represents a classic and highly successful application of medicinal chemistry to overcome pharmacokinetic challenges. By masking the polar carboxylate group of the parent molecule as a 1-(isopropoxycarbonyloxy)ethyl ester, the drug's lipophilicity is increased, facilitating absorption.[2] Following absorption, endogenous esterases efficiently cleave the ester moiety, liberating the active cefpodoxime into systemic circulation.[2]
This document provides a detailed technical guide on the pivotal esterification step using 1-iodoethyl isopropyl carbonate, a key intermediate in this synthesis. We will delve into the reaction mechanism, provide a robust experimental protocol, and discuss the critical parameters that ensure a high-yield, high-purity synthesis suitable for pharmaceutical development.
Part 1: The Core Chemistry - Mechanism and Rationale
The synthesis of Cefpodoxime Proxetil from its parent, Cefpodoxime acid, is fundamentally an esterification reaction. The choice of this compound as the alkylating agent is deliberate and critical. The iodine atom serves as an excellent leaving group, making the ethyl carbon highly susceptible to nucleophilic attack.
The Reaction Mechanism:
The process proceeds via a well-established SN2 (bimolecular nucleophilic substitution) pathway.
-
Deprotonation: The carboxylic acid of Cefpodoxime is first deprotonated using a suitable base, such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or potassium carbonate, to form a highly nucleophilic carboxylate anion.[3][4]
-
Nucleophilic Attack: This carboxylate anion then attacks the electrophilic carbon atom of this compound.
-
Displacement: The attack results in the displacement of the iodide ion, an excellent leaving group, thereby forming the desired ester bond.
This reaction is typically conducted in a polar aprotic solvent, such as N,N-dimethylacetamide (DMAc) or N,N-dimethylformamide (DMF), which can solvate the cation of the carboxylate salt without interfering with the nucleophilicity of the anion.[3][5]
Caption: The SN2 mechanism for Cefpodoxime Proxetil synthesis.
Part 2: The Key Reagent - Synthesis of this compound
A comprehensive understanding of the process includes the preparation of the key electrophile. This compound is typically synthesized in a two-step process from 1-chloroethyl chloroformate.[3][4][5]
-
Carbonate Formation: 1-Chloroethyl chloroformate is reacted with isopropanol in the presence of a base (e.g., pyridine) to form 1-chloroethyl isopropyl carbonate.
-
Halogen Exchange (Finkelstein Reaction): The resulting chloro-compound undergoes a halogen exchange reaction with sodium iodide in a suitable solvent like toluene or acetone. The precipitation of sodium chloride drives the reaction to completion, yielding this compound.[4][5]
Caption: Synthesis pathway for the key reagent, this compound.
Part 3: Experimental Protocol for Cefpodoxime Proxetil Synthesis
This protocol outlines a robust procedure for the synthesis. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.
Materials & Reagents:
| Reagent | Role | CAS Number |
| Cefpodoxime Acid | Starting Material | 82619-04-3 |
| This compound | Esterifying Agent | 54756-31-9 |
| N,N-Dimethylacetamide (DMAc) | Reaction Solvent | 127-19-5 |
| 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | Base | 6674-22-2 |
| Ethyl Acetate | Extraction Solvent | 141-78-6 |
| Cyclohexane | Anti-solvent | 110-82-7 |
| Deionized Water | Washing Agent | 7732-18-5 |
| Sodium Thiosulfate | Quenching Agent | 7772-98-7 |
| Sodium Bicarbonate | Neutralizing Agent | 144-55-8 |
| Anhydrous Magnesium Sulfate | Drying Agent | 7487-88-9 |
Step-by-Step Methodology:
-
Reaction Setup: Charge a clean, dry, nitrogen-purged reactor with Cefpodoxime Acid (1.0 eq.) and anhydrous N,N-dimethylacetamide (approx. 5-7 volumes). Begin agitation to form a slurry.
-
Base Addition: Cool the slurry to room temperature. Add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (approx. 0.95-1.0 eq.) dropwise, maintaining the temperature. Stir for approximately 30 minutes to ensure complete salt formation.[5]
-
Esterification: Cool the reaction mixture to a temperature range of -15 °C to -20 °C. This low temperature is critical to minimize the formation of degradation impurities, particularly the Δ² isomer.[5][6]
-
Reagent Addition: Slowly add a solution of this compound (approx. 1.0 eq.) in a suitable solvent like toluene or add it neat, keeping the internal temperature below -15 °C.[3][5]
-
Reaction Monitoring: Stir the reaction mass at -15 °C to -20 °C for 2-3 hours. Monitor the reaction progress by HPLC until the consumption of Cefpodoxime Acid is complete (e.g., <1%).
-
Work-up and Isolation:
-
Purification:
-
Wash the wet cake thoroughly with deionized water to remove residual DMAc and inorganic salts.
-
A wash with a dilute aqueous solution of sodium thiosulfate can be employed to remove any residual iodine.[4]
-
-
Drying: Dry the purified solid under vacuum at 45-50 °C until a constant weight is achieved. The final product is an amorphous solid which is a mixture of two diastereomers.
Caption: A comprehensive workflow for the synthesis and purification of Cefpodoxime Proxetil.
Part 4: Quality Control and Characterization
The final product must be rigorously tested to ensure it meets pharmacopoeial standards.
Table 2: Typical Quality Control Specifications
| Test | Method | Specification |
| Appearance | Visual | White to off-white amorphous powder |
| Purity | HPLC | ≥ 98.5% |
| Major Impurities | HPLC | Each individual impurity ≤ 0.2% |
| Water Content | Karl Fischer | ≤ 1.5% |
| Diastereomer Ratio | HPLC | R / (R+S) ratio between 0.5 to 0.6 |
Analytical Methods:
-
High-Performance Liquid Chromatography (HPLC): The cornerstone of analysis for purity, impurity profiling, and determining the diastereomeric ratio. A C18 reverse-phase column is typically used.
-
Spectroscopy (¹H NMR, ¹³C NMR, MS, IR): Used for structural confirmation and characterization of the synthesized compound and any potential impurities.[3]
Part 5: Safety & Handling
-
This compound: This reagent is a lachrymator and must be handled with extreme caution in a fume hood. Avoid inhalation and any contact with skin or eyes.
-
Solvents (DMAc/DMF): These are polar aprotic solvents with known reproductive toxicity. Engineering controls (fume hood) and appropriate PPE (gloves, safety glasses) are mandatory.
-
Cephalosporins: Beta-lactam compounds can be sensitizers and may cause allergic reactions in susceptible individuals.
Always consult the material safety data sheet (MSDS) for each reagent before beginning any work.
References
- The Science Behind Cefpodoxime Proxetil: Mechanism and Applic
- Synthesis and Characterization of Novel Analogues of Cefpodoxime Proxetil.
- Cefpodoxime Proxetil and its By-Products: A Comparative Study as Per EP-7. Lupine Publishers.
-
An Improved Method for Preparation of Cefpodoxime Proxetil. ResearchGate. [Link]
- A process for the manufacture of cefpodoxime proxetil.
- What is the mechanism of Cefpodoxime Proxetil?.
- A process for the preparation of cefpodoxime proxetil.
- Synthesis method of cefpodoxime proxetil compound.
- AN IMPROVED PREPARATION PROCESS FOR CEFPODOXIME PROXETIL.
-
IDENTIFICATION, SYNTHESIS AND CHARACTERIZATION OF NEW IMPURITY IN CEFPODOXIME PROXETIL. ResearchGate. [Link]
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Application Note & Protocol: Utilizing 1-Iodoethyl Isopropyl Carbonate for Robust Alcohol Protection in Complex Synthesis
Abstract: In the landscape of multi-step organic synthesis, the strategic protection and deprotection of functional groups are paramount to achieving desired molecular targets. This document provides a comprehensive guide for researchers, chemists, and drug development professionals on the application of 1-Iodoethyl isopropyl carbonate (iEoc-I) as an effective protecting group for alcohols. We will delve into the mechanistic underpinnings, provide detailed experimental protocols, and discuss the causality behind procedural choices to ensure reproducible and high-yielding results.
Introduction: The Strategic Imperative of Alcohol Protection
Alcohols are one of the most versatile functional groups in organic chemistry, participating in a wide array of transformations. However, their inherent reactivity, particularly the acidic nature of the hydroxyl proton and the nucleophilicity of the oxygen, can interfere with reactions targeting other parts of a complex molecule.[1][2] For instance, the presence of a free hydroxyl group is incompatible with strongly basic reagents like Grignard or organolithium reagents.[3][4]
This necessitates the use of a "protecting group," a molecular entity that temporarily masks the alcohol's reactivity.[5] An ideal protecting group should be:
-
Easy and high-yielding to install.
-
Stable under a variety of reaction conditions.
-
Readily removed in high yield under mild conditions that do not affect the rest of the molecule.[2]
While silyl ethers (e.g., TMS, TBS) are common, they can be labile to acidic conditions.[3][4] The 1-(isopropoxycarbonyloxy)ethyl (iEoc) group, installed using this compound, offers a robust alternative, particularly relevant in pharmaceutical synthesis, such as in the preparation of the antibiotic cefpodoxime proxetil.[6][7][8] This guide provides the necessary protocols and scientific rationale for its effective implementation.
The Reagent: this compound (iEoc-I)
This compound is a highly reactive alkylating agent designed for the efficient introduction of the iEoc protecting group.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₆H₁₁IO₃ | [9] |
| Molecular Weight | 258.05 g/mol | [9] |
| CAS Number | 84089-73-6 | [9][10] |
| Appearance | Data not consistently available; precursor is a clear liquid. | [11] |
| Boiling Point | ~204.8 °C at 760 mmHg (Predicted) | [10] |
| Density | ~1.643 g/cm³ (Predicted) | [10] |
Synthesis of the Reagent
While commercially available, iEoc-I can be synthesized in the lab via a Finkelstein-type reaction from its less reactive chloro-analogue, 1-Chloroethyl isopropyl carbonate (iEoc-Cl). This is often performed when high reactivity is needed for the subsequent protection step.
The synthesis involves heating a solution of 1-Chloroethyl isopropyl carbonate with sodium iodide in a suitable solvent like ethyl acetate or acetone.[6][8] The addition of a phase-transfer catalyst, such as tetrabutylammonium bromide (TBAB), can enhance the reaction rate.[6]
Mechanism of Alcohol Protection
The protection of an alcohol with this compound proceeds via a standard bimolecular nucleophilic substitution (SN2) mechanism. The alcohol's oxygen atom acts as the nucleophile, attacking the electrophilic carbon atom bonded to the iodine. The iodide ion, being an excellent leaving group, is displaced, resulting in the formation of a stable carbonate-protected alcohol.
To facilitate the reaction, a non-nucleophilic base is typically required to deprotonate the alcohol, thereby increasing its nucleophilicity.
Figure 1: The SN2 mechanism for the protection of an alcohol using this compound.
Detailed Experimental Protocol
This protocol provides a general procedure for the protection of a primary or secondary alcohol. Researchers should optimize conditions based on their specific substrate.
Materials and Reagents
-
Alcohol substrate (1.0 eq)
-
This compound (1.1 - 1.5 eq)
-
Anhydrous non-nucleophilic base (e.g., Potassium carbonate, DIPEA) (1.5 - 2.0 eq)
-
Anhydrous polar aprotic solvent (e.g., DMF, Acetonitrile)
-
Dichloromethane (for extraction)
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium thiosulfate solution
-
Brine (Saturated aqueous NaCl)
-
Anhydrous magnesium sulfate or sodium sulfate
-
TLC plates, developing solvents, and visualization agent (e.g., potassium permanganate stain)
-
Standard laboratory glassware (round-bottom flask, condenser, dropping funnel)
-
Magnetic stirrer and heating mantle/oil bath
Safety Precautions
-
This compound and its precursor, 1-Chloroethyl isopropyl carbonate, are irritants and may cause skin sensitization or burns. [11][12] Always handle these reagents in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE): safety glasses, lab coat, and chemical-resistant gloves are mandatory.[13][14]
-
Avoid inhalation of vapors and contact with skin and eyes.[13][14] In case of contact, rinse immediately with copious amounts of water.
-
Dispose of chemical waste according to institutional guidelines.[13][14]
Step-by-Step Procedure
-
Preparation: Under an inert atmosphere (e.g., nitrogen or argon), add the alcohol substrate (1.0 eq) and anhydrous solvent to a dry round-bottom flask equipped with a magnetic stir bar.
-
Base Addition: Add the anhydrous base (e.g., K₂CO₃) to the solution.
-
Reagent Addition: Dissolve this compound (1.2 eq) in a small amount of the anhydrous solvent and add it dropwise to the stirring reaction mixture at room temperature. For highly reactive substrates or to control exotherms, cooling the reaction to 0 °C may be beneficial.
-
Reaction Monitoring: Allow the reaction to stir at room temperature or with gentle heating (e.g., 40-50 °C) until completion. Monitor the reaction progress by Thin Layer Chromatography (TLC), observing the consumption of the starting alcohol.
-
Quenching and Workup:
-
Once the reaction is complete, cool the mixture to room temperature and filter off any inorganic salts.
-
Dilute the filtrate with dichloromethane (or another suitable organic solvent like ethyl acetate).
-
Wash the organic layer sequentially with saturated aqueous sodium thiosulfate (to remove any residual iodine), saturated aqueous sodium bicarbonate, and finally, brine.
-
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product can be purified by flash column chromatography on silica gel to yield the pure iEoc-protected alcohol.
Deprotection of the iEoc Group
The removal of the iEoc group to regenerate the free alcohol is a critical final step. Carbonate groups can typically be cleaved under various conditions, allowing for orthogonal deprotection strategies. While specific literature on iEoc deprotection is sparse, methods for similar carbonate groups are applicable.
-
Basic Hydrolysis: Treatment with a base such as lithium hydroxide or potassium carbonate in a protic solvent mixture (e.g., THF/methanol/water) can effectively cleave the carbonate.
-
Acidic Hydrolysis: Mild acidic conditions can also be employed, although care must be taken if other acid-labile groups are present in the molecule.
-
Reductive Cleavage: In some specialized cases, reductive methods may be used. For instance, certain carbonate groups can be cleaved using zinc in the presence of a proton source.[15]
The choice of deprotection method will be dictated by the overall molecular structure and the stability of other functional groups.
Experimental Workflow and Data Summary
Figure 2: A generalized workflow for the protection of alcohols using this compound.
Table 2: General Reaction Parameters for iEoc Protection
| Parameter | Typical Condition | Rationale / Notes |
| Substrate | Primary or Secondary Alcohols | Tertiary alcohols may react slower due to steric hindrance. |
| Solvent | DMF, Acetonitrile, THF | Aprotic polar solvents are preferred to dissolve reagents and facilitate SN2 kinetics. |
| Base | K₂CO₃, Cs₂CO₃, DIPEA | A non-nucleophilic base is crucial to prevent competition with the alcohol nucleophile. |
| Temperature | 0 °C to 50 °C | Reaction is often facile at room temperature. Gentle heating may be required for less reactive substrates. |
| Equivalents (iEoc-I) | 1.1 - 1.5 | A slight excess ensures complete consumption of the starting alcohol. |
| Reaction Time | 1 - 12 hours | Highly dependent on substrate reactivity; must be monitored empirically (e.g., by TLC). |
Conclusion
The 1-(isopropoxycarbonyloxy)ethyl (iEoc) group, installed via this compound, serves as a valuable tool in the synthetic chemist's arsenal. Its straightforward installation under relatively mild conditions and stability profile make it an excellent choice for the protection of alcohols in complex synthetic routes. By understanding the underlying mechanism and adhering to the detailed protocols outlined in this guide, researchers can confidently and reproducibly implement this protection strategy to advance their research and development goals.
References
- CN106365997A - Preparation method of 1-iodoethylisopropylcarbonate.
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17.8: Protection of Alcohols. (2022). Chemistry LibreTexts. [Link]
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This compound Safety Data Sheets(SDS). (n.d.). LookChem. [Link]
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Synthesis and Characterization of Novel Analogues of Cefpodoxime Proxetil. (2020). International Journal of Pharmaceutical Sciences and Research. [Link]
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Protection of OH group of alcohol. (n.d.). SlideShare. [Link]
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Protecting Groups For Alcohols. (2015). Master Organic Chemistry. [Link]
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This compound. (n.d.). PubChem. [Link]
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12.5 Protecting Groups for Alcohols. (2021). Chad's Prep. [Link]
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Alcohol or phenol synthesis by carbonate cleavage. (n.d.). Organic Chemistry Portal. [Link]
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Protective Groups. (n.d.). Organic Chemistry Portal. [Link]
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Sustainable Approaches for the Protection and Deprotection of Functional Groups. (n.d.). National Institutes of Health. [Link]
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Protecting Groups For Alcohols. (n.d.). Chemistry Steps. [Link]
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Foreword: The Strategic Role of 1-Iodoethyl Isopropyl Carbonate in Modern Prodrug Design
An Application Guide for the Synthesis of Pharmaceutical Intermediates Using 1-Iodoethyl Isopropyl Carbonate
In the landscape of pharmaceutical development, optimizing a drug candidate's pharmacokinetic profile is as critical as establishing its pharmacodynamic efficacy. This compound (IPEC) has emerged as a pivotal reagent in this endeavor, primarily serving as a versatile precursor for creating esterase-labile prodrugs.[1][2] Prodrugs are inactive or less active drug derivatives that undergo enzymatic or chemical conversion in vivo to release the active pharmaceutical ingredient (API).[2] This strategy is frequently employed to overcome challenges such as poor aqueous solubility, low membrane permeability, and unfavorable taste profiles, thereby enhancing a drug's overall bioavailability.
IPEC is instrumental in attaching an isopropyloxycarbonyloxyethyl promoiety to a parent drug, a modification particularly effective for APIs containing carboxylic acid or phenol groups.[1][2] This guide provides a comprehensive overview of the chemistry, application, and practical handling of this compound in the synthesis of pharmaceutical intermediates, grounded in established protocols and safety considerations. A prominent industrial application of IPEC is in the synthesis of Cefpodoxime Proxetil, a third-generation oral cephalosporin antibiotic, where it is used to esterify the carboxylic acid moiety of the Cefpodoxime acid.[3][4]
Part 1: Foundational Chemistry & Mechanistic Rationale
The Reagent: Properties of this compound
This compound (C₆H₁₁IO₃, MW: 258.05 g/mol ) is a reactive alkylating agent.[5] Its utility stems from the presence of an iodine atom on the α-carbon relative to the carbonate oxygen. Iodine is an excellent leaving group, rendering the α-carbon highly electrophilic and susceptible to nucleophilic attack. This structural feature is the cornerstone of its application in prodrug synthesis.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 84089-73-6 | [5] |
| Molecular Formula | C₆H₁₁IO₃ | [5] |
| Molecular Weight | 258.05 g/mol | [5] |
| Appearance | Clear liquid | [6] |
| Solubility | Soluble in common organic solvents (e.g., Toluene, Acetone, THF); Insoluble in water. | [6] |
The Core Mechanism: Nucleophilic Acyl Substitution
The primary reaction involving IPEC in pharmaceutical synthesis is a nucleophilic substitution, typically with a carboxylate anion derived from an API.[7][8] The process can be dissected into two key conceptual steps:
-
Deprotonation: A mild base (e.g., potassium carbonate, sodium bicarbonate) deprotonates the acidic proton of the carboxylic acid on the parent drug, forming a carboxylate anion.[9] This enhances the nucleophilicity of the oxygen atom.
-
Nucleophilic Attack: The newly formed carboxylate anion acts as a nucleophile, attacking the electrophilic carbon atom of IPEC that is bonded to iodine.[8] This results in the displacement of the iodide ion and the formation of a new ester bond, linking the drug to the isopropyloxycarbonyloxyethyl group.
The overall transformation converts a polar, often poorly absorbed carboxylic acid into a more lipophilic ester prodrug, which can more readily cross biological membranes. Once absorbed, endogenous esterase enzymes hydrolyze the ester bond, releasing the active API, isopropanol, carbon dioxide, and acetaldehyde.[1][10]
Caption: Key mechanistic steps in IPEC-mediated prodrug synthesis.
Part 2: Experimental Protocols & Best Practices
Safety & Handling
As a reactive alkylating agent, this compound requires careful handling in a controlled laboratory environment.
-
Engineering Controls: Always handle IPEC inside a well-ventilated chemical fume hood.[11][12]
-
Personal Protective Equipment (PPE): Wear suitable protective clothing, chemical-resistant gloves (inspected prior to use), and safety goggles or a face shield.[11][12]
-
Storage: Store the reagent in a tightly closed container in a dry, cool, and well-ventilated area, away from incompatible materials.[6][11]
-
Spill & Disposal: In case of a spill, prevent it from entering drains. Collect the material using spark-proof tools and dispose of it in accordance with local regulations.[11] Incineration is a recommended destruction method.[6]
General Protocol for the Synthesis of an Ester Prodrug
This protocol outlines a general procedure for the esterification of a carboxylic acid-containing API with IPEC. This method is adapted from procedures described in patents for the synthesis of Cefpodoxime Proxetil.[3][4]
Materials & Reagents:
-
Carboxylic acid-containing API (1.0 eq)
-
This compound (1.1 - 1.5 eq)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃), anhydrous (1.5 - 2.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetone
-
Ethyl acetate (for extraction)
-
Deionized water
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Standard laboratory glassware, magnetic stirrer, and temperature control unit
Step-by-Step Methodology:
-
Reaction Setup: In a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the API (1.0 eq) and anhydrous potassium carbonate (1.5 eq).
-
Causality: An inert atmosphere and anhydrous conditions are critical to prevent the hydrolysis of IPEC and potential side reactions with moisture.
-
-
Dissolution: Add anhydrous DMF to the flask to dissolve the solids. Stir the suspension for 15-20 minutes at room temperature to facilitate salt formation.
-
Reagent Addition: Add this compound (1.2 eq) to the mixture dropwise over 10-15 minutes. An exotherm may be observed. If the API is temperature-sensitive, perform the addition at 0-5 °C using an ice bath.
-
Reaction Progress: Allow the reaction to stir at room temperature. Monitor the reaction's completion by Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting API is consumed (typically 2-6 hours).
-
Quenching & Work-up: Once complete, carefully pour the reaction mixture into ice-cold water. This will precipitate the crude product and dissolve inorganic salts.
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3x).
-
Causality: Ethyl acetate is chosen for its ability to dissolve the lipophilic prodrug while having limited miscibility with water.
-
-
Washing: Combine the organic layers and wash sequentially with deionized water, saturated sodium bicarbonate solution (to remove any unreacted acidic API), and finally with brine (to reduce the amount of water in the organic layer).
-
Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter the drying agent, and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude material using flash column chromatography on silica gel with an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure ester prodrug.
Product Characterization
Thorough characterization is essential to confirm the structure and purity of the synthesized intermediate.
Table 2: Standard Analytical Characterization Techniques
| Technique | Purpose | Expected Observations for a Successful Reaction |
| ¹H NMR | Structural Confirmation | Appearance of new signals corresponding to the isopropyloxycarbonyloxyethyl moiety: a doublet for the isopropyl methyls, a septet for the isopropyl CH, a quartet for the ethyl CH, and a doublet for the ethyl CH₃. |
| ¹³C NMR | Structural Confirmation | Appearance of new carbons for the carbonate and the attached alkyl groups. |
| Mass Spectrometry (MS) | Molecular Weight Verification | Detection of the molecular ion ([M+H]⁺ or [M+Na]⁺) corresponding to the calculated mass of the prodrug. |
| HPLC | Purity Assessment | A single major peak with purity typically >95% after purification. |
| FTIR Spectroscopy | Functional Group Analysis | Disappearance of the broad O-H stretch from the carboxylic acid and the appearance of a strong C=O stretch from the newly formed ester and carbonate groups (~1750 cm⁻¹). |
Part 3: Troubleshooting & Advanced Considerations
Table 3: Common Issues and Solutions in IPEC Reactions
| Issue | Potential Cause(s) | Recommended Solutions |
| Low or No Reaction | Insufficiently active base; Steric hindrance at the reaction site; Low reaction temperature. | Switch to a stronger base (e.g., Cs₂CO₃). Increase the reaction temperature or prolong the reaction time. |
| Incomplete Reaction | Insufficient amount of IPEC; Reagent degradation due to moisture. | Increase the stoichiometry of IPEC to 1.5 eq. Ensure all reagents and solvents are rigorously dried before use. |
| Formation of Byproducts | Presence of other nucleophilic groups (e.g., amines, phenols) on the API; Hydrolysis of IPEC or the product. | Protect other nucleophilic sites on the API before reacting with IPEC. Maintain strict anhydrous conditions throughout the process. |
| Difficult Purification | Product and starting material have similar polarity. | Adjust the solvent system for chromatography; consider using a different stationary phase (e.g., reverse-phase silica). |
Conclusion
This compound is a highly effective and industrially relevant reagent for the synthesis of ester-based pharmaceutical prodrugs. Its predictable reactivity and the lability of the resulting ester bond make it a valuable tool for medicinal chemists seeking to enhance the drug-like properties of API candidates. By understanding the underlying reaction mechanism, adhering to stringent safety and handling protocols, and employing systematic optimization, researchers can successfully leverage IPEC to advance their drug discovery programs. The detailed protocols and troubleshooting guide presented herein provide a solid foundation for the practical and efficient application of this important pharmaceutical intermediate.
References
- Preparation method of 1-iodoethylisopropylcarbonate.
-
Synthesis and Characterization of Novel Analogues of Cefpodoxime Proxetil. Asian Journal of Chemistry. [Link]
- Synthesis method of cefpodoxime proxetil compound.
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This compound Safety Data Sheets(SDS). lookchem. [Link]
-
Microbial esterases and ester prodrugs: An unlikely marriage for combatting antibiotic resistance. PubMed Central (PMC). [Link]
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Ester Bonds in Prodrugs. ACS Chemical Biology. [Link]
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Carboxylic acid reactions overview. Khan Academy. [Link]
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Exploring Ester Prodrugs: A Comprehensive Review of Approaches, Applications, and Methods. SciRP.org. [Link]
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Reactions of Carboxylic Acids. Organic Chemistry | OpenStax. [Link]
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Carboxylic Acids Important Reactions. Jack Westin. [Link]
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Chemical Properties of Carboxylic Acids: Ionization and Neutralization. Chemistry LibreTexts. [Link]
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Application Note & Protocol: A Validated Step-by-Step Synthesis of the Cefpodoxime Side Chain Intermediate, (Z)-2-(2-aminothiazol-4-yl)-2-(methoxyimino)acetic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Cefpodoxime Side Chain
Cefpodoxime is a third-generation oral cephalosporin antibiotic valued for its broad spectrum of activity against Gram-positive and Gram-negative bacteria.[1] Its efficacy and stability against many β-lactamase enzymes are largely conferred by the specific acylamino side chain at the C-7 position of the cephem nucleus.[1][2] The synthesis of this side chain, primarily (Z)-2-(2-aminothiazol-4-yl)-2-(methoxyimino)acetic acid, is a critical precursor step in the total synthesis of Cefpodoxime and related cephalosporins.[3][4] This document provides a detailed, two-stage protocol for the synthesis of this key intermediate, beginning from its ethyl ester precursor. The methodology is grounded in established chemical literature, offering a reliable and reproducible workflow for research and development applications.[5][6]
Overall Synthetic Strategy
The synthesis is efficiently conducted in two primary stages. The first stage involves the formation of the methoxyimino group through the condensation of an α-ketoester with O-methylhydroxylamine. The second stage is a straightforward saponification (hydrolysis) of the resulting ethyl ester to yield the target carboxylic acid. This acid is then ready for activation and subsequent coupling with the cephalosporin core, 7-amino-3-methoxymethyl-3-cephem-4-carboxylic acid (7-AMCA), to form the final antibiotic structure.[7]
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Application Notes and Protocols: Synthesis of Cefpodoxime Proxetil via Reaction of 1-Iodoethyl Isopropyl Carbonate with Cefpodoxime Acid
Abstract
This document provides a detailed guide for the synthesis of Cefpodoxime Proxetil, a crucial third-generation cephalosporin antibiotic, through the esterification of Cefpodoxime Acid with 1-Iodoethyl Isopropyl Carbonate.[1][2] Cefpodoxime Proxetil serves as a prodrug, which, after oral administration, undergoes hydrolysis by esterases in the intestinal wall to release the active antibacterial agent, cefpodoxime.[3] This application note outlines the underlying chemical principles, a step-by-step experimental protocol, and methods for the analytical characterization of the final product. The described methodology is designed to be robust and scalable, catering to the needs of researchers, scientists, and professionals in drug development.
Introduction
Cefpodoxime Proxetil, chemically known as (RS)-1-(isopropoxycarbonyloxy)ethyl (+)-(6R,7R)-7-[2-(2-amino-4-thiazolyl)-2-(Z)-(methoxyimino)acetamido]-3-methoxymethyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate, is an orally administered, broad-spectrum cephalosporin.[1][3] Its enhanced activity against a wide range of Gram-positive and Gram-negative bacteria makes it a valuable therapeutic agent for treating infections such as acute otitis media, pharyngitis, and sinusitis.[1][4][5]
The synthesis of Cefpodoxime Proxetil involves the esterification of the carboxylic acid group of Cefpodoxime Acid. This conversion into a proxetil ester enhances the drug's oral bioavailability. The reaction with this compound is a common and effective method to achieve this transformation.[1][2] This document provides a comprehensive protocol for this synthesis, emphasizing practical insights and the rationale behind key experimental steps to ensure high purity and yield.
Reaction Principle
The core of this synthesis is a nucleophilic substitution reaction where the carboxylate anion of Cefpodoxime Acid attacks the electrophilic carbon of this compound, displacing the iodide leaving group. To facilitate this, the carboxylic acid of Cefpodoxime is first deprotonated using a suitable base to form the more nucleophilic carboxylate salt. The choice of solvent and base is critical to ensure solubility of the reactants and to promote the desired reaction while minimizing side reactions.
The reaction results in the formation of Cefpodoxime Proxetil, which has a new chiral center at the α-carbon of the 1-(isopropoxycarbonyloxy)ethyl group. This leads to the formation of a pair of diastereomers, the R and S isomers.[6][7] Pharmacopoeial standards often specify a desired diastereomeric ratio (R / R+S) of 0.5 to 0.6.[6][7]
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| Cefpodoxime Acid | ≥98% | Commercially Available |
| This compound | ≥95% | Commercially Available |
| N,N-Dimethylacetamide (DMAc) | Anhydrous, ≥99.8% | Commercially Available |
| 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | ≥98% | Commercially Available |
| Ethyl Acetate | ACS Grade | Commercially Available |
| Hydrochloric Acid (HCl) | 37% | Commercially Available |
| Sodium Bicarbonate (NaHCO₃) | ACS Grade | Commercially Available |
| Sodium Thiosulfate (Na₂S₂O₃) | ACS Grade | Commercially Available |
| Anhydrous Magnesium Sulfate (MgSO₄) | ACS Grade | Commercially Available |
| Methanol | ACS Grade | Commercially Available |
| Deionized Water | In-house |
Experimental Protocol
Part 1: Reaction Setup
-
Preparation of Cefpodoxime Acid Solution: In a clean, dry, three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and a nitrogen inlet, add Cefpodoxime Acid (e.g., 50 g, 0.117 moles).
-
Add N,N-Dimethylacetamide (DMAc) (e.g., 350 mL) to the flask.[8] Stir the mixture at room temperature until the Cefpodoxime Acid is completely dissolved.
-
Cooling: Cool the resulting solution to a temperature between -15°C and -10°C using an appropriate cooling bath (e.g., an ice-salt bath or a cryocooler).[8][9] Maintaining a low temperature is crucial to minimize the formation of impurities.
Part 2: Base Addition and Esterification
-
Base Addition: While maintaining the low temperature, slowly add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (e.g., 17.4 g, 0.114 moles) dropwise to the cooled solution.[8] The addition should be controlled to keep the temperature within the specified range. DBU acts as a non-nucleophilic base to deprotonate the carboxylic acid.
-
Addition of Esterifying Agent: Following the base addition, slowly add this compound (e.g., 30.18 g, 0.117 moles) dropwise over 10-15 minutes.[8] Careful control of the addition rate is important to manage any potential exotherm.
-
Reaction Monitoring: Stir the reaction mixture vigorously for 20-30 minutes at -10°C to -6°C.[8] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
Part 3: Work-up and Isolation
-
Quenching: Once the reaction is complete, quench the reaction by adding a dilute solution of hydrochloric acid (e.g., 13% HCl) to neutralize the excess DBU and stop the reaction.[8] The temperature should be maintained below 0°C during the quenching process.
-
Extraction: Dilute the reaction mixture with deionized water (e.g., 400 mL) and extract the product into an organic solvent such as ethyl acetate (e.g., 500 mL).[8] Separate the organic layer. The aqueous layer can be re-extracted to maximize yield.
-
Washing: Wash the combined organic layers sequentially with a dilute aqueous solution of sodium thiosulfate (to remove any unreacted iodine species), followed by a saturated sodium bicarbonate solution (to remove any unreacted Cefpodoxime Acid), and finally with brine.[7]
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure at a temperature not exceeding 35°C to obtain the crude Cefpodoxime Proxetil as an oily residue.[7]
Part 4: Purification
-
Crystallization: The crude product can be purified by crystallization. Dissolve the oily residue in a suitable solvent such as methanol.[5]
-
Add water or a non-polar solvent like cyclohexane to induce precipitation.[1]
-
Filter the precipitated solid, wash with a cold solvent mixture, and dry under vacuum at a temperature of 45-50°C to yield pure Cefpodoxime Proxetil.[5]
Visualization of the Workflow
Figure 1: Experimental workflow for the synthesis of Cefpodoxime Proxetil.
Analytical Characterization
The identity and purity of the synthesized Cefpodoxime Proxetil should be confirmed using standard analytical techniques.
| Technique | Purpose | Key Parameters to Observe |
| HPLC | Purity assessment, diastereomeric ratio determination | Retention times of the R and S isomers, peak area percentage for purity, resolution between diastereomers (should be ≥ 2.5).[10] |
| ¹H NMR | Structural confirmation | Characteristic peaks for the cefem nucleus, the aminothiazole ring, the methoxyimino group, and the isopropoxycarbonyloxyethyl side chain. |
| Mass Spectrometry | Molecular weight confirmation | Observation of the molecular ion peak [M+H]⁺. |
| FT-IR | Functional group identification | Characteristic absorption bands for β-lactam carbonyl, ester carbonyl, and amide carbonyl groups. |
| UV-Vis Spectroscopy | Quantitative analysis | Maximum absorbance (λmax) in a suitable solvent (e.g., methanol at 235 nm or a mixture of acetone and 0.1N NaOH at 262 nm).[4][11] |
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Yield | Incomplete reaction, degradation of product, loss during work-up. | Monitor reaction completion by TLC/HPLC. Ensure anhydrous conditions. Optimize extraction and crystallization steps. |
| High Impurity Levels | Reaction temperature too high, impure starting materials, side reactions. | Strictly maintain the reaction temperature below -5°C. Use high-purity reagents. Optimize quenching and washing steps. |
| Incorrect Diastereomeric Ratio | Reaction conditions favoring one isomer, issues during purification. | Adjust reaction temperature and base addition rate. Analyze different crystallization solvents. |
| Product is an Oil, Fails to Crystallize | Presence of residual solvent or impurities. | Ensure complete removal of solvent under vacuum. Attempt purification by column chromatography if crystallization fails. |
Conclusion
The protocol described in this application note provides a reliable and reproducible method for the synthesis of Cefpodoxime Proxetil from Cefpodoxime Acid and this compound. By carefully controlling the reaction parameters, particularly temperature and the rate of addition of reagents, high purity and good yields of the target compound can be achieved. The provided analytical methods are essential for ensuring the quality of the final product, meeting the stringent requirements for pharmaceutical applications. This guide serves as a valuable resource for scientists and researchers involved in the development and manufacturing of cephalosporin antibiotics.
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-
Process for the manufacture of cefpodoxime proxetil - Eureka | Patsnap. Available at: [Link]
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A PROCESS FOR THE PREPARATION OF CEFPODOXIME PROXETIL - Patent 1590353. Available at: [Link]
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Process for the manufacture of cefpodoxime proxetil - Patent US-2006149055-A1. Available at: [Link]
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Cefpodoxime Proxetil and its By-Products: A Comparative Study as Per EP-7. Available at: [Link]
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Development and Validation of UV-Spectroscopic Method for Estimation of Cefpodoxime proxetil in Bulk and Pharmaceutical Dosage - YMER. Available at: [Link]
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CEFPODOXIME PROXETIL: AN UPDATE ON ANALYTICAL, CLINICAL AND PHARMACOLOGICAL ASPECTS - TSI Journals. Available at: [Link]
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WO/2010/097675 AN IMPROVED PREPARATION PROCESS FOR CEFPODOXIME PROXETIL - WIPO Patentscope. Available at: [Link]
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PROCESS DEVELOPMENT FOR SYNTHESIZING CEFPODOXIME PROXETIL. Available at: [Link]
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PROCESS DEVELOPMENT FOR SYNTHESIZING CEFPODOXIME PROXETIL | Request PDF - ResearchGate. Available at: [Link]
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An Investigation into the Solubility and Solution Thermodynamics of Cefpodoxime Proxetil in Different Solvents that Vary with Temperature | Request PDF - ResearchGate. Available at: [Link]
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Synthesis and Characterization of Novel Analogues of Cefpodoxime Proxetil. Available at: [Link]
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IDENTIFICATION, SYNTHESIS AND CHARACTERIZATION OF NEW IMPURITY IN CEFPODOXIME PROXETIL - ResearchGate. Available at: [Link]
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fabrication of cefpodoxime proxetil nanoparticles by solvent anti-solvent precipitation method for enhanced dissolution. Available at: [Link]
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1-Iodoethyl Isopropyl-d7 Carbonate - Drug Delivery. Available at: [Link]
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This compound | C6H11IO3 | CID 11010645 - PubChem. Available at: [Link]
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Application Notes and Protocols: 1-Iodoethyl Isopropyl Carbonate as a Versatile Alkylating and Iodinating Reagent
Introduction: Unveiling the Potential of a Specialty Reagent
1-Iodoethyl isopropyl carbonate (IEIPC) is an organic compound with the chemical formula C₆H₁₁IO₃ and CAS number 84089-73-6.[][2][3] While it has found a niche application as a critical intermediate in the synthesis of the cephalosporin antibiotic Cefpodoxime Proxetil, its potential as a broader iodinating and alkylating agent in organic synthesis is an area ripe for exploration.[4] This guide provides a comprehensive overview of IEIPC, from its fundamental properties and synthesis to detailed protocols for its application, catering to researchers, scientists, and professionals in drug development and organic synthesis. We will delve into its mechanism of action, offering insights into its reactivity and showcasing its utility beyond its primary established role.
Physicochemical Properties
A clear understanding of a reagent's physical and chemical characteristics is paramount for its effective and safe use.
| Property | Value | Source |
| CAS Number | 84089-73-6 | [2][3] |
| Molecular Formula | C₆H₁₁IO₃ | [][2][3] |
| Molecular Weight | 258.05 g/mol | [][3] |
| Appearance | Weak yellow liquid (typical) | [5] |
| Synonyms | 1-iodoethyl 1-methylethyl carbonate, Carbonic acid 1-iodoethylisopropyl ester | [2] |
Synthesis of this compound
The most common and industrially relevant synthesis of this compound involves a Finkelstein-type substitution reaction. The precursor, 1-chloroethyl isopropyl carbonate, is treated with an iodide salt, typically sodium iodide, in a suitable organic solvent.
A patented method highlights a high-yield synthesis protocol:
-
Reactants : 1-chloroethyl isopropyl carbonate, sodium iodide, tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst, and calcium chloride.[5]
-
Solvent : Ethyl acetate is an effective solvent for this reaction.[5]
-
Reaction Conditions : The mixture is heated to reflux (approximately 75-80 °C) for around 3 hours.[5]
-
Work-up : After cooling, the reaction mixture is washed with an aqueous solution of sodium thiosulfate to remove unreacted iodine, followed by a brine wash. The organic layer is then dried and the solvent is removed under vacuum to yield the product.[5]
This method reports a crude product mole yield of over 90% with a purity greater than 95% as determined by gas chromatography, often allowing for its direct use in subsequent steps without the need for distillation.[5]
Caption: Synthesis of this compound via Finkelstein Reaction.
Mechanism of Action: A Dual Role as an Alkylating and Iodinating Agent
The reactivity of this compound stems from the lability of the carbon-iodine bond. The presence of an adjacent oxygen atom from the carbonate moiety stabilizes the developing positive charge on the α-carbon, facilitating the departure of the iodide leaving group. This allows IEIPC to act as an electrophile in nucleophilic substitution reactions.
Depending on the nature of the nucleophile and the reaction conditions, IEIPC can function in two primary ways:
-
As a 1-(isopropoxycarbonyloxy)ethylating agent : In this more common role, a nucleophile attacks the α-carbon, displacing the iodide. This results in the introduction of the 1-(isopropoxycarbonyloxy)ethyl group onto the nucleophile. This is the mechanism observed in the synthesis of Cefpodoxime Proxetil, where the carboxylate of the cefpodoxime acid acts as the nucleophile.
-
As an iodinating agent (indirectly) : While not a direct source of electrophilic iodine (I+), IEIPC can participate in reactions that result in the iodination of a substrate. This would likely involve an intermediate step where the iodide ion is displaced and subsequently reacts with the substrate in the presence of an oxidizing agent or under specific reaction conditions that promote iodination. However, literature primarily supports its role as an alkylating agent.
Caption: General mechanism of alkylation using this compound.
Applications and Protocols
Established Application: Synthesis of Cefpodoxime Proxetil
The primary industrial application of this compound is in the synthesis of the prodrug Cefpodoxime Proxetil. In this process, the carboxylate of cefpodoxime acid is esterified with IEIPC to enhance the drug's oral bioavailability.
Protocol for the Synthesis of Cefpodoxime Proxetil (Illustrative)
-
Step 1: Salt Formation : Cefpodoxime acid is dissolved in a suitable aprotic solvent, such as N,N-dimethylacetamide. A base, like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), is added to deprotonate the carboxylic acid, forming the corresponding carboxylate salt. This step is typically carried out at reduced temperatures (-20 °C to 0 °C).
-
Step 2: Alkylation : this compound is added to the solution of the cefpodoxime salt. The carboxylate anion acts as a nucleophile, attacking the electrophilic carbon of the iodoethyl group and displacing the iodide ion. This reaction is also performed at low temperatures (e.g., -20 °C to -15 °C) to minimize side reactions.
-
Step 3: Work-up and Isolation : The reaction is quenched, and the product, Cefpodoxime Proxetil, is isolated and purified through standard techniques such as extraction and crystallization.
Proposed Application: Iodination of Alcohols
While not extensively documented, the reactivity profile of IEIPC suggests its potential as a reagent for the conversion of alcohols to alkyl iodides. This transformation is a cornerstone of organic synthesis. The reaction would likely proceed via the formation of an intermediate carbonate, which then undergoes nucleophilic attack by the displaced iodide ion.
Hypothetical Protocol for the Iodination of a Primary Alcohol (e.g., 1-Butanol)
-
Disclaimer : This is a proposed protocol based on chemical principles and requires experimental validation.
-
Materials : 1-Butanol, this compound, a non-nucleophilic base (e.g., 2,6-lutidine), and an appropriate aprotic solvent (e.g., dichloromethane or acetonitrile).
-
Procedure :
-
To a solution of 1-butanol (1.0 eq) and 2,6-lutidine (1.2 eq) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.1 eq) dropwise at 0 °C.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by TLC or GC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product (1-iodobutane) by flash column chromatography or distillation.
-
Comparison with Other Iodinating Reagents
| Reagent System | Advantages of IEIPC (Potential) | Disadvantages of IEIPC (Potential) |
| Iodine/Triphenylphosphine | Milder conditions may be possible; avoids the formation of triphenylphosphine oxide, which can be difficult to separate. | May be less reactive for hindered alcohols; higher molecular weight. |
| N-Iodosuccinimide (NIS) | Potentially more stable and less corrosive than systems that generate HI in situ. | NIS is a solid and may have different solubility profiles. |
| Hydrogen Iodide (HI) | Significantly milder and less acidic, offering better compatibility with acid-sensitive functional groups. | Less reactive than the strong acid HI. |
Safety and Handling
As with any reactive chemical, proper safety precautions are essential when handling this compound.
-
Personal Protective Equipment (PPE) : Always wear appropriate PPE, including chemical-resistant gloves (inspect before use), safety glasses with side-shields or goggles, and a lab coat.[][5]
-
Ventilation : Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[][5]
-
Handling : Avoid contact with skin and eyes.[][5] Prevent the formation of dust and aerosols. Use non-sparking tools and take measures to prevent electrostatic discharge.[5]
-
Storage : Store in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.
-
First Aid Measures :
-
Inhalation : Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[5]
-
Skin Contact : Immediately remove contaminated clothing and wash the affected area with soap and plenty of water. Consult a physician.[5]
-
Eye Contact : Rinse thoroughly with plenty of water for at least 15 minutes and seek immediate medical attention.[5]
-
Ingestion : Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[5]
-
Conclusion
This compound is a valuable reagent, particularly in the pharmaceutical industry. Its utility as a 1-(isopropoxycarbonyloxy)ethylating agent is well-established. While its application as a general iodinating reagent for substrates like alcohols is less explored, its chemical properties suggest a promising potential in this area under appropriate conditions. Further research into its reactivity with a broader range of nucleophiles will undoubtedly expand its toolkit for synthetic organic chemists. The protocols and safety information provided herein serve as a comprehensive guide for the effective and safe use of this versatile compound.
References
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LookChem. This compound Safety Data Sheets(SDS). [Link]
- Google Patents.
-
PubChem. This compound. [Link]
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Oronsky, B. T., Reid, T., Knox, S. J., & Scicinski, J. J. (2012). The scarlet letter of alkylation: a mini review of selective alkylating agents. Translational oncology, 5(4), 226–229. [Link]
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Tadi, S., Chourasiya, A., & Sahu, A. (2021). Alkylating Agents, the Road Less Traversed, Changing Anticancer Therapy. Anti-cancer agents in medicinal chemistry, 21(14), 1883–1901. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 11010645, this compound. [Link]
Sources
Application Note: A Multi-Modal Analytical Approach for Monitoring the Synthesis of 1-Iodoethyl Isopropyl Carbonate
Abstract and Introduction
1-Iodoethyl isopropyl carbonate (IEIC) is a critical intermediate in the synthesis of advanced cephalosporin antibiotics, most notably Cefpodoxime Proxetil.[1][2] The efficient and controlled synthesis of IEIC is paramount for ensuring the purity and yield of the final active pharmaceutical ingredient (API). The most common synthetic route involves a Finkelstein reaction, where 1-chloroethyl isopropyl carbonate is converted to IEIC using an iodide salt, such as sodium iodide, in an appropriate solvent.[2][3]
Given the potential instability of the iodo-ester product and the need for stringent impurity control in pharmaceutical manufacturing, robust analytical monitoring is not merely a quality control step but an essential tool for process understanding and optimization. This application note provides a comprehensive guide to a multi-modal analytical strategy for monitoring this reaction. We will detail protocols for Thin-Layer Chromatography (TLC), Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy. The causality behind the selection of each technique is explained, providing researchers and drug development professionals with a framework for choosing the most appropriate method for their specific objectives, from rapid qualitative checks to detailed kinetic and impurity profiling.
Reaction Scheme and Key Analytes
The core reaction is the nucleophilic substitution of a chloride for an iodide. Understanding the physicochemical properties of the key components is fundamental to developing appropriate analytical methods.
Reaction: 1-Chloroethyl isopropyl carbonate + Sodium Iodide → this compound + Sodium Chloride
Table 1: Key Reaction Components and Properties
| Compound | Structure | Molecular Weight ( g/mol ) | Boiling Point (°C) | Key Analytical Considerations |
| Starting Material: 1-Chloroethyl isopropyl carbonate | ![]() | 152.59 | 70 (15 mmHg)[4] | Volatile, suitable for GC. Lacks a strong UV chromophore. |
| Reagent: Sodium Iodide | NaI | 149.89 | 1304 | Non-volatile, inorganic salt. Soluble in reaction solvents. |
| Product: this compound | ![]() | 258.05 | 204.8 (Predicted)[1] | Less volatile than starting material. Thermally sensitive. Amenable to GC, HPLC, and NMR. |
| Byproduct: Sodium Chloride | NaCl | 58.44 | 1413 | Non-volatile, inorganic salt. Insoluble in many organic solvents. |
Analytical Methodologies
A multi-faceted approach is recommended. TLC offers rapid, qualitative assessment, while GC and HPLC provide quantitative data on reaction progress. NMR offers detailed structural and quantitative information without chromatographic separation.
Thin-Layer Chromatography (TLC): Rapid Qualitative Monitoring
3.1.1 Principle and Application TLC is the fastest and most straightforward method to visually track the progress of a reaction.[5] It works by separating compounds based on their differential partitioning between a stationary phase (e.g., silica gel) and a mobile phase. Due to the significant difference in polarity and molecular weight between the chloro- starting material and the iodo- product, they will exhibit different retention factors (Rƒ). This allows for a quick assessment of the consumption of starting material and the formation of the product.[6]
3.1.2 Protocol: Step-by-Step
-
Plate Preparation: Use silica gel 60 F-254 plates.[5] Draw a light pencil line ~1 cm from the bottom to serve as the origin.
-
Solvent System: Prepare a mobile phase of 9:1 Hexane:Ethyl Acetate (v/v) in a TLC chamber. The polarity can be adjusted as needed to achieve good separation (Rƒ values between 0.2 and 0.8).
-
Spotting:
-
Lane 1 (Reference): Spot a diluted solution of the 1-chloroethyl isopropyl carbonate starting material.
-
Lane 2 (Reaction): Carefully take an aliquot (~5-10 µL) from the reaction mixture using a capillary tube and spot it.
-
Lane 3 (Co-spot): Spot both the starting material and the reaction mixture on the same point to confirm identity.
-
-
Development: Place the plate in the pre-saturated TLC chamber and allow the solvent front to travel up the plate until it is ~1 cm from the top.
-
Visualization:
-
Remove the plate and immediately mark the solvent front with a pencil.
-
Visualize the spots under a UV lamp (254 nm).[5]
-
Further visualize by placing the plate in an iodine chamber or by staining with a potassium permanganate solution.
-
3.1.3 Data Interpretation
-
The starting material spot (Lane 1) will have a specific Rƒ.
-
As the reaction progresses, the spot corresponding to the starting material in Lane 2 will diminish in intensity, while a new, lower-Rƒ spot corresponding to the more polar, heavier IEIC product will appear and intensify.
-
The reaction is considered complete when the starting material spot is no longer visible in the reaction lane.
Gas Chromatography (GC): Robust Quantitative Analysis
3.2.1 Principle and Application GC is an excellent quantitative technique for this reaction, as both the starting material and product are sufficiently volatile and thermally stable under typical GC conditions.[3] Separation is achieved based on the compounds' boiling points and interactions with the stationary phase. A Flame Ionization Detector (FID) provides a response proportional to the mass of carbon, making it ideal for quantification. For identifying unknown impurities, coupling GC with a Mass Spectrometer (GC-MS) is the preferred method.[7]
3.2.2 Protocol: Step-by-Step
-
Sample Preparation:
-
Quench a small aliquot (~50 µL) of the reaction mixture by diluting it in 1 mL of a suitable solvent like ethyl acetate.
-
If necessary, add an internal standard (e.g., dodecane) for improved quantitative accuracy.
-
Filter the sample through a 0.45 µm syringe filter to remove precipitated salts (NaCl).
-
-
Instrumentation and Conditions:
-
System: Agilent 8860 GC or equivalent.[7]
-
Column: Agilent J&W HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent non-polar column.
-
Carrier Gas: Helium or Hydrogen at a constant flow rate of 1.2 mL/min.
-
Injector: Split/Splitless, 250°C, Split ratio 50:1.
-
Oven Program:
-
Initial Temperature: 80°C, hold for 1 min.
-
Ramp: 15°C/min to 220°C.
-
Hold: Hold at 220°C for 2 min.
-
-
Detector: FID at 280°C.
-
3.2.3 Data Interpretation & Expected Results
-
The chromatogram will show distinct peaks for the solvent, the starting material (earlier retention time), and the product (later retention time due to its higher boiling point).
-
Reaction conversion can be calculated by monitoring the relative peak areas over time.
-
% Conversion = [Area(Product) / (Area(Product) + Area(Starting Material))] * 100
-
-
The appearance of new, unexpected peaks may indicate side reactions or decomposition, which can be investigated further using GC-MS.
3.2.4 Method Validation & System Suitability
-
Linearity: Prepare calibration curves for both the starting material and product to confirm a linear response over the expected concentration range (R² > 0.999).[7]
-
Precision: Perform repeat injections of a standard mixture to ensure the relative standard deviation (RSD) of peak areas is less than 2%.
-
System Suitability: Before analysis, inject a standard mixture to verify column performance, peak resolution, and detector response.
High-Performance Liquid Chromatography (HPLC): Versatile Analysis
3.3.1 Principle and Application Reverse-phase HPLC separates molecules based on their hydrophobicity. It is a powerful alternative to GC, especially if there are concerns about the thermal degradation of the iodo-ester product. While the analytes lack a strong chromophore, they can be detected at low UV wavelengths (205-220 nm). HPLC is also effective for analyzing non-volatile impurities. Furthermore, specialized HPLC methods can be used to quantify the iodide ion concentration in the reaction mixture.[8][9]
3.3.2 Protocol: Step-by-Step
-
Sample Preparation:
-
Quench a ~20 µL aliquot of the reaction mixture by diluting it to 1 mL with the mobile phase.
-
Filter through a 0.45 µm syringe filter.
-
-
Instrumentation and Conditions:
-
System: Standard HPLC system with a UV/Vis or Diode Array Detector (DAD).
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic elution with 70:30 Acetonitrile:Water (v/v). Adjust ratio to optimize separation.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at 210 nm.
-
Injection Volume: 10 µL.
-
3.3.3 Data Interpretation & Expected Results
-
The more polar starting material will elute earlier than the more hydrophobic product.
-
Similar to GC, reaction progress is monitored by the disappearance of the starting material peak and the appearance of the product peak.
-
A DAD can be useful for peak purity analysis and to help identify impurities by their UV spectra.
Nuclear Magnetic Resonance (NMR) Spectroscopy: In-depth Structural & Kinetic Analysis
3.4.1 Principle and Application NMR spectroscopy is a non-destructive technique that provides detailed structural information and is inherently quantitative without the need for response factor calibration.[10] The conversion of the chloro-ester to the iodo-ester results in a significant and predictable change in the chemical shift of the adjacent methine proton (-CH-X). By monitoring the integrals of these distinct signals, one can directly and accurately determine the reaction kinetics.[11][12]
3.4.2 Protocol: At-Line Monitoring
-
Sample Preparation:
-
At each time point, extract a ~100 µL aliquot from the reaction.
-
Immediately dilute with ~0.6 mL of deuterated chloroform (CDCl₃) containing a known amount of an internal standard (e.g., 1,3,5-trimethoxybenzene). The CDCl₃ effectively quenches the reaction by dilution.
-
-
Data Acquisition:
-
Acquire a standard ¹H NMR spectrum (e.g., at 400 MHz).
-
Ensure the relaxation delay (d1) is sufficiently long (e.g., 5 times the longest T₁ of the signals of interest) to ensure accurate integration.
-
-
Data Processing and Analysis:
-
Process the spectra (Fourier transform, phase correction, and baseline correction).
-
Identify the characteristic signals:
-
1-Chloroethyl group: The quartet for the methine proton (-O-CH(Cl)-CH₃) will appear at a specific chemical shift.
-
1-Iodoethyl group: The corresponding quartet for the product's methine proton (-O-CH(I)-CH₃) will be downfield due to the influence of the iodine atom.
-
-
Carefully integrate the signal for the starting material, the product, and the internal standard.
-
Calculate the concentration of each species relative to the internal standard to determine the conversion and yield over time.
-
Recommended Analytical Workflow
For comprehensive process control, a strategic combination of these techniques is most effective. This workflow ensures both efficiency and rigor.
Caption: Recommended workflow for monitoring IEIC synthesis.
Table 2: Comparison of Analytical Methods
| Feature | TLC | GC-FID | HPLC-UV | NMR |
| Primary Use | Qualitative progress | Quantitative conversion | Quantitative conversion | Structural confirmation, kinetics |
| Speed | Very Fast (~15 min) | Fast (~20 min/run) | Moderate (~15 min/run) | Moderate (~10 min/sample) |
| Cost | Very Low | Moderate | Moderate-High | High |
| Information | Rƒ values | Retention time, peak area | Retention time, peak area | Chemical shift, coupling, integrals |
| Sample Prep | Minimal | Dilution, filtration | Dilution, filtration | Dilution in deuterated solvent |
| Strengths | Rapid, inexpensive | High resolution, robust | Non-destructive temp., versatile | Absolute quantification, structural data |
| Limitations | Non-quantitative | Requires volatility | Requires UV chromophore | Lower sensitivity, high capital cost |
Safety Considerations
All work should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coats, and appropriate gloves, must be worn.[13][14] Consult the Safety Data Sheets (SDS) for all reagents, particularly 1-chloroethyl isopropyl carbonate and this compound, before commencing work.[4][14] Reaction quenching and sample preparation steps should be handled with care.
References
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Mass Spectrometry Based Approach for Organic Synthesis Monitoring | Analytical Chemistry. (2019). pubs.acs.org. [Link]
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This compound Safety Data Sheets(SDS) lookchem. lookchem.com. [Link]
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Quantification of Carbonate by Gas Chromatography-Mass Spectrometry. (2010). researchgate.net. [Link]
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Direct and quantitative monitoring of catalytic organic reactions under heterogeneous conditions using direct analysis in real time mass spectrometry. ncbi.nlm.nih.gov. [Link]
-
Analysis of Carbonate Esters and Additives in Battery Electrolyte Using Agilent 8860 GC. (2023). agilent.com. [Link]
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Quantitative monitoring of the progress of organic reactions using multivariate image analysis-thin layer chromatography (MIA-TLC) method. pubs.rsc.org. [Link]
-
Monitoring Reactions by TLC The fastest and most commonly used method to follow the course of an organic reaction is by thin lay - Wsu. chem.wsu.edu. [Link]
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Quantification of carbonate by gas chromatography-mass spectrometry. (2010). pubmed.ncbi.nlm.nih.gov. [Link]
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Modern Analytical Technique for Characterization Organic Compounds. journal.ijcst.com. [Link]
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Quantification of Carbonate by Gas Chromatography−Mass Spectrometry | Analytical Chemistry. (2010). pubs.acs.org. [Link]
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GC-MS Method for Carbonate Quantification | PDF | Gas Chromatography–Mass Spectrometry. scribd.com. [Link]
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-
Synthesis and Characterization of Novel Analogues of Cefpodoxime Proxetil. (2020). ijpsr.com. [Link]
-
HPLC-DAD Determination of Iodide in Mineral Waters on Phosphatidylcholine Column. (2019). ncbi.nlm.nih.gov. [Link]
-
1-Iodoethyl Isopropyl-d7 Carbonate. drug-delivery.ca. [Link]
-
HPLC Method for Analysis of Iodide on Primesep B Column. sielc.com. [Link]
-
HPLC Analysis of the Urinary Iodine Concentration in Pregnant Women. (2021). mdpi.com. [Link]
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NMR Reaction-Monitoring as a Process Analytical Technique. (2012). pharmtech.com. [Link]
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NMR Reaction Monitoring Robust to Spectral Distortions. (2022). ncbi.nlm.nih.gov. [Link]
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NMR reaction monitoring robust to spectral distortions. chemrxiv.org. [Link]
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Desktop NMR spectroscopy for real-time monitoring of an acetalization reaction in comparison with gas chromatography and NMR at 9.4 T. link.springer.com. [Link]
-
Monitoring Reactions by NMR. chem.wisc.edu. [Link]
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This compound | CAS#:84089-73-6. chemsrc.com. [Link]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-Iodoethyl Isopropyl Carbonate
Welcome to the technical support center for the synthesis of 1-iodoethyl isopropyl carbonate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the technical knowledge to overcome common challenges and significantly improve the yield and purity of your synthesis.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound. Each problem is followed by a detailed analysis of potential causes and actionable solutions.
Issue 1: Low or Inconsistent Yield of this compound
Question: We are synthesizing this compound from 1-chloroethyl isopropyl carbonate and sodium iodide, but our yields are consistently below 60%. What are the critical factors we should investigate to improve our yield?
Answer:
Low yields in this Finkelstein reaction, a classic SN2 substitution, are a common challenge.[1][2][3][4] The primary factors influencing the outcome are the choice of solvent, the presence of a catalyst, and reaction conditions.
-
Suboptimal Solvents: Using solvents like acetone or acetonitrile can lead to lower yields. For instance, reactions in acetone have been reported with yields around 51%, and in acetonitrile, yields of approximately 70% with lower purity have been observed.
-
Recommended Solvent: Ethyl acetate is a highly effective solvent for this reaction. It facilitates the precipitation of sodium chloride while keeping the reactants and product in solution.
2. The Role of a Phase Transfer Catalyst (PTC): The reaction involves a solid (sodium iodide) and a liquid (1-chloroethyl isopropyl carbonate in a solvent) phase. A phase transfer catalyst is essential to shuttle the iodide anion from the solid phase to the organic phase where the reaction occurs.[6][7][8]
-
Recommended PTC: Tetrabutylammonium bromide (TBAB) is an effective phase transfer catalyst for this synthesis. It forms an ion pair with the iodide, which is more soluble in the organic solvent, thereby increasing the reaction rate and yield.
3. Addition of a Co-catalyst/Drying Agent: The presence of even trace amounts of water can be detrimental to the reaction. Calcium chloride is a valuable additive.
-
Dual Function of Calcium Chloride: Calcium chloride acts as a drying agent, sequestering any moisture in the reaction mixture. It may also assist in the precipitation of sodium chloride, further driving the reaction forward.
Troubleshooting Workflow:
Caption: Troubleshooting Decision Tree for Low Yield.
Issue 2: Product Decomposition and Discoloration
Question: Our final product, this compound, is often yellow to brown and appears to decompose upon storage. How can we prevent this?
Answer:
The discoloration is typically due to the presence of elemental iodine (I2), which can form from the oxidation of iodide or decomposition of the product. The product itself is also sensitive to light and heat.
1. Quenching and Washing:
-
Sodium Thiosulfate Wash: After the reaction is complete, it is crucial to wash the organic layer with a dilute aqueous solution of sodium thiosulfate (e.g., 1-5%). This will quench any unreacted iodine, converting it to colorless iodide salts which are then removed in the aqueous layer.
-
Brine Wash: A subsequent wash with a saturated sodium chloride solution (brine) helps to remove excess water from the organic layer before drying.
2. Proper Storage:
-
Light Protection: Store the purified product in an amber or foil-wrapped container to protect it from light.
-
Temperature: Store in a cool, dry place. Refrigeration is recommended for long-term storage.[1]
-
Inert Atmosphere: For extended storage, consider storing under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
Frequently Asked Questions (FAQs)
1. What is the underlying mechanism of this synthesis?
The synthesis of this compound from 1-chloroethyl isopropyl carbonate and sodium iodide is a classic example of the Finkelstein reaction . This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism .[1][2][3][4]
Reaction Mechanism Workflow:
Caption: SN2 Mechanism of the Finkelstein Reaction.
In this mechanism, the iodide ion (I⁻) acts as the nucleophile and attacks the electrophilic carbon atom bonded to the chlorine atom. This attack occurs from the side opposite to the leaving group (the chloride ion), leading to an inversion of stereochemistry if the carbon were chiral. The reaction is concerted, meaning the bond formation between carbon and iodine and the bond breaking between carbon and chlorine occur simultaneously in a single transition state.[9][10]
2. Why is ethyl acetate a better solvent than acetone for this reaction?
While acetone is the classic solvent for many Finkelstein reactions due to the high solubility of NaI and poor solubility of NaCl/NaBr, for the synthesis of this compound, ethyl acetate offers a significant advantage in yield. The likely reason is a combination of factors including:
-
Favorable Solubility Profile: Ethyl acetate provides a good balance of solubility for the organic substrate and the phase transfer catalyst-iodide ion pair, while still promoting the precipitation of sodium chloride.
-
Reduced Side Reactions: The specific reaction environment created by ethyl acetate may suppress potential side reactions that could occur in more polar aprotic solvents like acetone or acetonitrile.
3. What is the precise role of Tetrabutylammonium Bromide (TBAB)?
Tetrabutylammonium bromide (TBAB) is a phase transfer catalyst (PTC) .[6][7][8] In this reaction system, the sodium iodide is a solid salt, and the 1-chloroethyl isopropyl carbonate is dissolved in an organic solvent. The two reactants exist in different phases, which severely limits the reaction rate.
The TBAB facilitates the transfer of the iodide nucleophile from the solid phase to the organic phase. The large, lipophilic tetrabutylammonium cation [(CH₃CH₂CH₂CH₂)₄N⁺] pairs with the iodide anion [I⁻]. This ion pair is soluble in the organic solvent, effectively carrying the iodide to where it can react with the 1-chloroethyl isopropyl carbonate.
4. Can this product be purified by distillation?
While distillation is a common purification technique, it is often not necessary for this product if the reaction proceeds with high yield and purity. In fact, distillation can sometimes lead to decomposition of the product, especially if it is heated for extended periods. A well-executed reaction followed by an appropriate aqueous workup (washes with sodium thiosulfate and brine) and drying can yield a product of sufficient purity (>95%) for direct use in subsequent steps. If distillation is required, it should be performed under high vacuum to keep the temperature as low as possible.
5. What are the key safety precautions when handling this compound?
This compound should be handled with appropriate safety measures in a well-ventilated laboratory fume hood.[11][12]
-
Personal Protective Equipment (PPE): Always wear safety glasses with side shields, chemical-resistant gloves (inspect before use), and a lab coat.[12]
-
Handling: Avoid contact with skin and eyes. Avoid inhalation of vapors or mists.[11]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials.[1][11]
-
Spills: In case of a spill, absorb with an inert material and dispose of it as hazardous waste. Ensure adequate ventilation and prevent it from entering drains.[11]
-
First Aid:
Experimental Protocol: Optimized Synthesis of this compound
This protocol is based on an optimized procedure designed for high yield and purity.
Materials and Reagents:
| Reagent | Molar Ratio |
| 1-Chloroethyl Isopropyl Carbonate | 1.0 |
| Sodium Iodide | 1.1 - 1.4 |
| Tetrabutylammonium Bromide (TBAB) | 0.03 |
| Anhydrous Calcium Chloride | 0.1 - 0.5 |
| Ethyl Acetate | - |
| 5% Sodium Thiosulfate Solution (aq.) | - |
| Saturated Sodium Chloride Solution (Brine) | - |
| Anhydrous Magnesium Sulfate | - |
Procedure:
-
Reaction Setup: To a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet, add ethyl acetate, 1-chloroethyl isopropyl carbonate, sodium iodide, tetrabutylammonium bromide, and anhydrous calcium chloride.
-
Reaction: Heat the mixture to reflux (approximately 75-80°C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or GC analysis. The reaction is typically complete within 3-4 hours.
-
Cooling and Quenching: Once the reaction is complete, cool the mixture to room temperature.
-
Workup:
-
Add a 5% aqueous solution of sodium thiosulfate to the reaction mixture and stir until the organic layer is colorless.
-
Separate the organic layer.
-
Wash the organic layer with a saturated aqueous solution of sodium chloride (brine).
-
Dry the organic layer over anhydrous magnesium sulfate.
-
-
Isolation: Filter off the drying agent and concentrate the organic layer under reduced pressure to obtain the crude product. The product is often of sufficient purity (>95%) to be used directly in the next step.
References
-
This compound Safety Data Sheets(SDS). lookchem. [Link]
-
This compound Safety Data Sheets(SDS). lookchem. [Link]
-
Finkelstein Reaction. Grokipedia. [Link]
-
Phase Transfer Catalysts : A Method for Synthesis of Nucleophilic Substitution Products. ijirset. [Link]
-
Finkelstein Reaction ALL ABOUT CHEMISTRY. (2020-07-04). [Link]
-
Phase transfer catalysis. Slideshare. [Link]
-
The Finkelstein Reaction Mechanism. YouTube. (2025-04-02). [Link]
-
NUCLEOPHILIC SUBSTITUTION REACTION SEM-2, CC-3 PART-11, PPT-26 CONTENTS Phase Transfer Catalyst (PTC) Salt Effect and S - St. Paul's Cathedral Mission College. [Link]
-
PRINCIPLE AND APPLICATIONS OF PHASE TRANSFER CATALYSIS. eGyanKosh. [Link]
-
Phase transfer catalysis (PTC). OperaChem. (2023-07-02). [Link]
- US3374278A - Preparation of alkyl iodides from alkyl alcohols and organotin iodides.
-
methyl iodide. Organic Syntheses Procedure. [Link]
-
A Simple, Efficient, and General Method for the Conversion of Alcohols into Alkyl Iodides by a CeCl3‚7H2O/NaI System in Acetonitrile. [Link]
-
Alkyl iodide synthesis by iodination or substitution. Organic Chemistry Portal. [Link]
-
Finkelstein reaction. Wikipedia. [Link]
- WO2009128350A1 - Process for purifying iodine and/or an iodine compound.
-
Finkelstein Reaction. BYJU'S. [Link]
-
Finkelstein Reaction. YouTube. (2025-07-19). [Link]
-
This compound | CAS#:84089-73-6. Chemsrc. (2025-08-25). [Link]
-
This compound | C6H11IO3 | CID 11010645. PubChem - NIH. [Link]
-
This compound | C6H11IO3 | CID 11010645. PubChem. [Link]
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- 12. lookchem.com [lookchem.com]
minimizing impurities in the preparation of cefpodoxime proxetil intermediate
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for the synthesis of the cefpodoxime proxetil intermediate. As a Senior Application Scientist, this guide is designed to provide you with in-depth, field-proven insights to navigate the complexities of this synthesis. Our focus is on a critical aspect of pharmaceutical development: the identification, control, and minimization of impurities to ensure the final Active Pharmaceutical Ingredient (API) meets the highest standards of quality and safety.
This resource moves beyond simple step-by-step instructions to explain the underlying chemical principles behind common challenges. We will explore the causality of impurity formation and provide robust, self-validating protocols to troubleshoot and optimize your experimental work.
Section 1: Troubleshooting Guide - Navigating Common Synthesis Hurdles
This section addresses specific, high-impact issues that can arise during the synthesis of the cefpodoxime proxetil intermediate. Each entry follows a question-and-answer format, providing a root cause analysis and actionable solutions.
Question 1: We are observing a significant amount of the Δ²-isomer in our final intermediate. What are the likely causes and how can we minimize its formation?
Answer:
The formation of the inactive Δ²-isomer is a classic and well-documented challenge in cephalosporin chemistry.[1] This isomerization from the desired, biologically active Δ³-isomer is primarily driven by exposure to basic conditions or elevated temperatures.[2] Understanding and controlling these factors is paramount.
Causality and Mechanism: The core issue is a base-catalyzed proton abstraction from the C-2 position of the cephem nucleus. This leads to a double bond shift into conjugation with the C-4 carboxylate group, forming the thermodynamically stable but inactive Δ²-isomer. This side reaction compromises yield and introduces a significant impurity that must be removed.
Troubleshooting Workflow:
Caption: A systematic workflow for diagnosing and mitigating Δ²-isomer formation.
Recommended Actions:
-
Strict pH and Base Control: The choice of base and maintenance of pH are critical. During the esterification of cefpodoxime acid, a base like dicyclohexylamine or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) may be used.[2] It is crucial to use the correct stoichiometry (0.96-0.98 mole equivalent is often preferred) to avoid an excess of base which would promote isomerization.[2] During aqueous work-up, ensure the pH of the aqueous phase remains neutral or slightly acidic.
-
Temperature Management: Conduct the reaction at the lowest temperature that affords a reasonable rate. Excursions to higher temperatures, especially in the presence of base, will accelerate the formation of the Δ²-isomer.
-
In-Process Controls (IPCs): Regularly monitor the reaction progress by HPLC. This allows for the optimization of reaction time to maximize the formation of the desired Δ³-isomer while minimizing the subsequent isomerization to the Δ²-form.
Question 2: Our intermediate exhibits poor crystallinity, leading to difficult isolation, filtration, and high levels of entrapped solvent. How can we improve this?
Answer:
Poor crystallinity is typically a symptom of either residual impurities inhibiting crystal lattice formation or suboptimal crystallization conditions (e.g., solvent choice, cooling rate). A systematic approach to developing a crystallization protocol is essential for achieving a pure, easily filterable solid.
Key Influencing Factors:
-
Solvent System: The ideal system is one where the product is highly soluble at an elevated temperature and poorly soluble at a lower temperature. This creates the necessary supersaturation for crystallization upon cooling.
-
Rate of Supersaturation: Rapidly crashing the product out of solution by adding an anti-solvent too quickly or cooling too fast will almost always lead to amorphous or poorly crystalline material.
-
Impurities: Tarry, polymeric, or closely related structural impurities can co-precipitate or interfere with crystal growth, resulting in an oily or gummy product.
Protocol for Optimizing Crystallization:
-
Solvent System Screening:
-
Objective: Identify an optimal solvent or solvent/anti-solvent pair for crystallization.
-
Methodology:
-
In parallel vials, dissolve small, equal amounts of the crude intermediate in a minimal amount of various heated solvents (e.g., acetone, ethyl acetate, isopropanol, acetonitrile).
-
Allow the vials to cool slowly to room temperature, then transfer to a 0-5 °C bath.
-
Observe the quality of the resulting solids. Look for dense, filterable crystals rather than fine powders or oils.
-
For anti-solvent screening, dissolve the crude material in a good solvent (e.g., acetone) and slowly add an anti-solvent (e.g., water, heptane) at a constant temperature until turbidity persists. Gently warm to clarify, then cool slowly.
-
-
-
Controlled Cooling & Aging:
-
Objective: Promote the growth of larger, more ordered crystals.
-
Methodology:
-
Dissolve the crude product in the chosen solvent system at an elevated temperature (e.g., 50-60 °C).
-
Implement a slow, linear cooling profile (e.g., 10-20 °C per hour).
-
Once the target temperature (e.g., 5 °C) is reached, hold (or "age") the slurry with stirring for several hours. This allows the crystal lattice to reach equilibrium, excluding impurities and solvent molecules.
-
-
Data Summary for Crystallization Solvent Screening (Illustrative Example):
| Solvent System (v/v) | Product Solubility at 50°C | Crystal Morphology | Typical Purity (HPLC Area %) |
| Acetone/Water (9:1) | High | Fine Needles | 98.7% |
| Ethyl Acetate/Heptane (1:2) | Moderate | Dense Prisms | 99.5% |
| Isopropanol | Low | Small Plates | 99.1% |
Question 3: We are struggling with the removal of residual palladium from a preceding cross-coupling step. What are the most effective methods?
Answer:
Palladium-catalyzed reactions are common in API synthesis, but strict regulatory limits on residual heavy metals make effective palladium removal a critical downstream purification step.[3] A multi-pronged approach is often the most effective.
Palladium Removal Strategies:
-
Activated Carbon Treatment:
-
Mechanism: Palladium species adsorb onto the high surface area of activated carbon. This is a cost-effective but sometimes non-selective method.
-
Protocol:
-
After the reaction, dilute the mixture with a suitable solvent.
-
Add 5-10% (w/w) of a screened grade of activated carbon relative to the product.
-
Stir the slurry at ambient or slightly elevated temperature for 2-4 hours.
-
Filter the mixture through a bed of diatomaceous earth (e.g., Celite®) to remove the carbon.
-
-
-
Metal Scavengers:
-
Mechanism: These are silica or polymer resins functionalized with ligands (e.g., thiols, amines) that selectively chelate the metal, allowing for its removal by simple filtration.[4] This method is highly selective and efficient.
-
Protocol:
-
Select a scavenger known to be effective for palladium (thiol-based scavengers are common).
-
Add the scavenger resin (typically 3-5 equivalents relative to the palladium) to the solution of crude product.
-
Stir for the recommended time (can range from 2 to 24 hours).
-
Filter off the resin to yield a palladium-depleted solution.
-
-
-
Aqueous Washes/Extraction:
-
Mechanism: Certain aqueous solutions can extract palladium salts into the aqueous phase.
-
Protocol: Washing the organic solution of your product with a dilute aqueous solution of L-cysteine or sodium thiosulfate can effectively pull palladium into the aqueous layer.
-
Combining column chromatography with a subsequent metal scavenger step has been shown to be a highly reliable method for reducing palladium to sub-100 ppm levels.[5]
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the precise role of 1-hydroxybenzotriazole (HOBt) when used with a carbodiimide like DCC or EDCI in a coupling reaction?
A1: HOBt serves two primary functions in carbodiimide-mediated coupling reactions. First, it acts as a racemization suppressor.[6][7] The highly reactive O-acylisourea intermediate formed by the carbodiimide can cyclize to form an oxazolone, which is prone to racemization. HOBt intercepts this intermediate to form an HOBt-active ester. This ester is more stable towards racemization but still highly reactive towards the amine, thus preserving stereochemical integrity. Second, it increases coupling efficiency by preventing the O-acylisourea from rearranging into an unreactive N-acylurea byproduct.[7]
Q2: How can I effectively monitor the progress of the esterification reaction to form the proxetil ester?
A2: While Thin Layer Chromatography (TLC) can provide a quick qualitative check, High-Performance Liquid Chromatography (HPLC) is the authoritative method for quantitative monitoring. A validated stability-indicating HPLC method is essential. It should be capable of clearly separating the cefpodoxime acid starting material, the R and S isomers of the cefpodoxime proxetil product, and key potential impurities like the Δ²-isomer.[8] This allows you to accurately determine reaction completion, monitor impurity formation in real-time, and make informed decisions about when to quench the reaction.
Q3: What are the most critical process parameters to control during the acylation of 7-aminocephalosporanic acid (7-ACA) or a derivative?
A3: The acylation of the 7-amino group is a crucial step that builds the final side-chain of the molecule. The most critical parameters are:
-
Temperature: This is arguably the most critical parameter. The reaction is highly exothermic and must be performed at very low temperatures (e.g., -40 °C to -20 °C) to maintain the stability of the fragile β-lactam ring and prevent degradation.[9]
-
pH/Base Stoichiometry: The reaction requires a base to neutralize the acid generated during the coupling. However, excess basicity can catalyze the hydrolysis of the β-lactam ring. Careful, controlled addition of the base and maintaining the pH within a specific range (often slightly acidic to neutral upon completion) is vital.[10]
-
Moisture Control: The activated acylating agent (e.g., an acid chloride) is highly sensitive to moisture. The reaction must be conducted under strictly anhydrous conditions using dry solvents and an inert atmosphere (e.g., nitrogen) to prevent hydrolysis of the reagent, which would lower the yield.[9]
Section 3: Key Experimental Protocols
Protocol 1: HPLC Method for In-Process Control and Purity Analysis
This reversed-phase HPLC method is suitable for monitoring the synthesis and determining the purity of the cefpodoxime proxetil intermediate.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 50 mM Potassium Dihydrogen Phosphate buffer, adjust pH to 3.0 with orthophosphoric acid.[11]
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
Time 0-5 min: 30% B
-
Time 5-20 min: Linear gradient from 30% to 70% B
-
Time 20-25 min: Hold at 70% B
-
Time 25.1-30 min: Return to 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 252 nm.[8]
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve approximately 10 mg of the sample in 10 mL of methanol to prepare a 1 mg/mL stock solution. Further dilute with the mobile phase (initial conditions) to a working concentration of ~100 µg/mL.[8]
References
- RP-HPLC Estimation of Cefpodoxime Proxetil in Rat Plasma.Asian Journal of Chemistry.
- The Role of HOBt and HBTU in Peptide Coupling Reactions.Self-published.
- Simultaneous RP-HPLC Estimation of Cefpodoxime Proxetil and Clavulanic Acid in Tablets.Indian Journal of Pharmaceutical Sciences.
- Coupling Reagents.Aapptec Peptides.
- Development and validation of HPLC method for the determination of Cefpodoxime Proxetil in human plasma.PubMed.
- Cefpodoxime Proxetil: A New Stability Indicating RP-HPLC Method.SciSpace.
- Development and optimization of RP-HPLC method for analysis of cefpodoxime proxetil impurity in pharmaceutical formulation.ResearchGate.
- Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.Bachem.
- Characterization of impurities in cefpodoxime proxetil using LC–MSn.National Institutes of Health (NIH).
- IDENTIFICATION, SYNTHESIS AND CHARACTERIZATION OF NEW IMPURITY IN CEFPODOXIME PROXETIL.ResearchGate.
- How to optimize the reaction conditions of 7 - ACA in cephalosporin antibiotic synthesis?Self-published.
- Industrial application of coupling reagents in peptides.Luxembourg Bio Technologies.
- DCC Coupling With HOBt Activation Mechanism | Organic Chemistry.YouTube.
- A process for the preparation of cefpodoxime proxetil.Google Patents.
- Characterization of impurities in cefpodoxime proxetil using LC–MS.ResearchGate.
- Isolation and characterization of side-products formed through ∆2-isomerization in the synthesis of cefpodoxime proxetil.ResearchGate.
- A process for the manufacture of cefpodoxime proxetil.Google Patents.
- Cefpodoxime Proxetil-impurities.Pharmaffiliates.
- Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques.National Institutes of Health (NIH).
- Technical Support Center: Chemical Synthesis of 7-Aminocephalosporanic Acid (7-ACA).Benchchem.
- Process for the manufacture of cefpodoxime proxetil.Google Patents.
- Synthesis method of cefpodoxime proxetil intermediate 7-AMCA.Google Patents.
- How to Remove Palladium in three easy steps.Biotage.
- Your trick to remove residual palladium.Reddit.
- Biochemical characterization of an acetylesterase from Bacillus subtilis and its application for 7-aminocephalosporanic acid deacetylation.Frontiers.
- Palladium Impurity Removal from Active Pharmaceutical Ingredient Process Streams.Johnson Matthey Technology Review.
Sources
- 1. researchgate.net [researchgate.net]
- 2. WO2004060896A1 - A process for the manufacture of cefpodoxime proxetil - Google Patents [patents.google.com]
- 3. biotage.com [biotage.com]
- 4. Palladium Impurity Removal from Active Pharmaceutical Ingredient Process Streams | Johnson Matthey Technology Review [technology.matthey.com]
- 5. Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 6. peptide.com [peptide.com]
- 7. bachem.com [bachem.com]
- 8. scispace.com [scispace.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. How to optimize the reaction conditions of 7 - ACA in cephalosporin antibiotic synthesis? - Blog - KEYINGCHEM [keyingchemical.com]
- 11. Simultaneous RP-HPLC Estimation of Cefpodoxime Proxetil and Clavulanic Acid in Tablets - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Temperature and Reaction Time for the Finkelstein Reaction
Welcome to the technical support center for the Finkelstein reaction. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable insights into optimizing two of the most critical parameters: temperature and reaction time. By understanding the causality behind experimental choices, you can effectively troubleshoot issues and enhance the efficiency and yield of your halide exchange reactions.
The Role of Temperature and Time: A Mechanistic Perspective
The Finkelstein reaction is a classic SN2 (Substitution Nucleophilic Bimolecular) reaction that exchanges one halogen atom for another in an alkyl halide.[1][2] The archetypal example involves converting an alkyl chloride or bromide into a more reactive alkyl iodide using sodium iodide in acetone.[1][3] The reaction's success is famously driven by Le Chatelier's principle: sodium iodide is soluble in acetone, while the resulting sodium chloride or bromide is not, causing it to precipitate and drive the equilibrium toward the product.[3][4][5]
Temperature and reaction time are intrinsically linked to the kinetics of this SN2 process.
-
Temperature: As with most chemical reactions, increasing the temperature generally increases the reaction rate. According to collision theory, higher temperatures provide reactant molecules with greater kinetic energy, leading to more frequent and energetic collisions, thereby increasing the likelihood of overcoming the activation energy barrier of the SN2 transition state. However, excessive heat can promote undesirable side reactions, such as E2 elimination, especially with secondary or sterically hindered substrates.[2][6]
-
Reaction Time: The duration of the reaction must be sufficient for the equilibrium to be driven to completion through the precipitation of the sodium halide byproduct.[3][5] Insufficient time will result in low conversion. Conversely, excessively long reaction times, especially at elevated temperatures, can lead to product degradation or the formation of impurities. In cases where the product itself can react with the nucleophile, prolonged times can even lead to racemization if a stereocenter is present.[7]
Understanding this interplay is crucial for rational optimization. The goal is to find the "sweet spot"—the minimum temperature and time required to achieve maximum conversion with minimal byproduct formation.
Troubleshooting Guide
Encountering issues during a Finkelstein reaction is common. Most problems can be traced back to suboptimal temperature, reaction time, or a combination of other factors. This guide provides direct answers to specific experimental issues.
| Observation / Issue | Potential Cause (Temperature & Time Related) | Recommended Action & Explanation |
| Low or No Conversion | 1. Insufficient Temperature: The activation energy barrier is not being overcome. This is common for less reactive substrates like alkyl chlorides or sterically hindered halides.[8] 2. Insufficient Reaction Time: The reaction has not had enough time to reach completion, especially at lower temperatures (e.g., room temperature).[8] | 1. Increase Temperature: Gently warm the reaction mixture. Refluxing in acetone (approx. 56°C) is a common strategy. For very sluggish reactions, microwave irradiation can significantly increase the rate.[9] 2. Extend Reaction Time: Monitor the reaction by TLC, GC, or LCMS. Continue until the starting material is consumed. An overnight reaction at room temperature is a good starting point for many primary halides.[8] |
| Formation of Elimination Byproducts (e.g., Alkenes) | 1. Temperature is Too High: The Finkelstein reaction (SN2) competes with the elimination (E2) pathway. Higher temperatures favor elimination, particularly for secondary and tertiary alkyl halides.[2] | 1. Reduce Temperature: Run the reaction at the lowest temperature that still provides a reasonable rate. Room temperature is often sufficient for reactive substrates like primary bromides. 2. Confirm Substrate Suitability: Tertiary halides are generally poor substrates for the Finkelstein reaction due to steric hindrance and will almost exclusively undergo elimination.[2][6] |
| Product Decomposition or Discoloration (e.g., turning yellow/brown) | 1. Prolonged Heating: Alkyl iodides, the typical products, are more sensitive and less stable than their chloride or bromide precursors.[3] Extended exposure to high temperatures can cause decomposition. The iodide ion (I⁻) can also be oxidized to iodine (I₂), which is colored. | 1. Minimize Reaction Time: Once the reaction is complete (as determined by monitoring), work it up promptly. Do not leave it heating unnecessarily. 2. Use Moderate Temperatures: Avoid excessive heating. Refluxing should be gentle. If the product is known to be sensitive, run the reaction at a lower temperature for a longer time. |
| Reversible Reaction / Incomplete Precipitation | 1. Incorrect Solvent Choice: While acetone is standard, using a solvent where the sodium halide byproduct (NaCl/NaBr) has some solubility can prevent the equilibrium from being driven fully to the product side.[10] 2. Presence of Water: Water can dissolve the precipitating salt, inhibiting the forward reaction. Using "dry" acetone is critical.[11] | 1. Ensure Anhydrous Conditions: Use anhydrous acetone. The presence of water is detrimental to driving the equilibrium.[11] 2. Consider Alternative Solvents: For specific applications, other polar aprotic solvents like acetonitrile (MeCN) or DMF are used, but their solubility profiles for the salts must be considered.[12][13] |
Frequently Asked Questions (FAQs)
Q1: What is a good starting temperature and time for a typical Finkelstein reaction?
A: For a primary alkyl bromide, a good starting point is to stir the reaction at room temperature overnight (12-16 hours).[8][13] For a less reactive primary alkyl chloride, starting at a gentle reflux in acetone (around 56°C) for several hours (4-8 hours) is a reasonable approach. Always monitor the reaction's progress to determine the actual time needed.
Q2: How can I monitor the progress of the reaction to optimize the time?
A: The most effective way is through analytical techniques.
-
Thin-Layer Chromatography (TLC): This is a quick and easy method. Spot the reaction mixture alongside your starting material. The disappearance of the starting material spot and the appearance of a new product spot indicates progress. The product (alkyl iodide) is typically less polar than the starting alkyl bromide or chloride.
-
Gas Chromatography (GC) or Liquid Chromatography-Mass Spectrometry (LCMS): These quantitative methods are ideal for accurately determining the ratio of starting material to product, allowing for precise determination of when the reaction has reached maximum conversion.
Q3: My reaction is very sluggish even at reflux. What can I do besides increasing the time?
A: If extending the time is not feasible, consider these options:
-
Change the Leaving Group: If possible, start with an alkyl bromide instead of a chloride, as bromides are more reactive.[6][8] Alkyl sulfonates (tosylates, mesylates) are also excellent leaving groups and react readily.[1][9]
-
Use a Different Solvent: While acetone is classic, solvents like DMF or DMSO can sometimes increase reaction rates, although they have different salt solubility profiles and higher boiling points.[12][14]
-
Add a Catalyst: For particularly challenging substrates, such as sterically hindered secondary halides, the addition of a Lewis acid catalyst (e.g., ZnCl₂, FeCl₃) has been shown to improve reactivity.[15]
Q4: Does the reaction time need to be adjusted if I use potassium iodide (KI) instead of sodium iodide (NaI)?
A: Yes, potentially. The driving force of the reaction is the precipitation of the byproduct salt. Potassium bromide (KBr) and potassium chloride (KCl) have different solubilities in acetone compared to their sodium counterparts (NaBr and NaCl). For instance, KBr is more soluble in acetone than NaBr.[8] This means that using KI might provide a weaker driving force, potentially requiring longer reaction times or higher temperatures to achieve the same level of conversion. Therefore, NaI is generally preferred.[8]
Experimental Protocol: General Method for Optimization
This protocol provides a framework for optimizing temperature and reaction time for the conversion of an alkyl halide (R-X) to an alkyl iodide (R-I) on a small scale.
Materials:
-
Alkyl halide (e.g., 1-bromobutane)
-
Sodium iodide (NaI), anhydrous
-
Anhydrous acetone
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Condenser (if heating)
-
Heating mantle or oil bath
-
TLC plates and chamber, or access to GC/LCMS
Procedure:
-
Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add the alkyl halide (1.0 eq).
-
Reagent Addition: Add sodium iodide (1.5 - 2.0 eq). Using a slight excess of NaI helps push the equilibrium.
-
Solvent Addition: Add anhydrous acetone to create a solution of approximately 0.5 - 1.0 M concentration with respect to the alkyl halide.
-
Initial Conditions (Test 1 - Room Temperature):
-
Stir the mixture vigorously at room temperature.
-
Monitor the reaction at set intervals (e.g., 1h, 4h, 8h, 24h) by taking a small aliquot and analyzing it via TLC or GC/LCMS.
-
Observe the formation of a white precipitate (NaX).
-
Continue until the starting material is consumed or the reaction stalls.
-
-
Optimization (Test 2 - Elevated Temperature):
-
If the reaction at room temperature is too slow (e.g., <50% conversion after 24h), repeat the reaction setup.
-
Attach a condenser and heat the mixture to a gentle reflux (approx. 56°C).
-
Monitor the reaction at shorter intervals (e.g., 30 min, 1h, 2h, 4h).
-
Identify the time required to reach maximum conversion.
-
Process Optimization Workflow
The following diagram illustrates the logical decision-making process for optimizing the Finkelstein reaction parameters.
Caption: Workflow for Finkelstein reaction optimization.
References
-
Finkelstein Reaction - Organic Chemistry Portal. (n.d.). Retrieved January 21, 2026, from [Link]
-
Finkelstein Reaction - BYJU'S. (n.d.). Retrieved January 21, 2026, from [Link]
-
Finkelstein reaction - Grokipedia. (n.d.). Retrieved January 21, 2026, from [Link]
-
Finkelstein Reaction - ALL ABOUT CHEMISTRY. (2020, July 4). Retrieved January 21, 2026, from [Link]
-
Finkelstein Reaction: Definition, Mechanism, Uses & Key Differences - Vedantu. (n.d.). Retrieved January 21, 2026, from [Link]
-
Finkelstein Reaction - SATHEE. (n.d.). Retrieved January 21, 2026, from [Link]
-
Finkelstein Reaction - Unacademy. (n.d.). Retrieved January 21, 2026, from [Link]
-
Finkelstein Reaction - J&K Scientific LLC. (2025, February 17). Retrieved January 21, 2026, from [Link]
-
Finkelstein reaction - Wikipedia. (n.d.). Retrieved January 21, 2026, from [Link]
-
The mystery of the Finkelstein reaction - Henry Rzepa's Blog. (n.d.). Retrieved January 21, 2026, from [Link]
-
What are the reagents used in the Finkelstein reaction? - Quora. (2018, April 25). Retrieved January 21, 2026, from [Link]
-
Confusion on the Finkelstein reaction(AKA halogen exhange reaction) . (2021, January 22). Retrieved January 21, 2026, from [Link]
-
Finkelstein Reaction - YouTube. (2025, July 19). Retrieved January 21, 2026, from [Link]
-
The Finkelstein Reaction Mechanism - YouTube. (2025, April 2). Retrieved January 21, 2026, from [Link]
-
Finkelstein Reaction - YouTube. (2021, November 2). Retrieved January 21, 2026, from [Link]
-
Finkelstein reaction – Knowledge and References - Taylor & Francis. (n.d.). Retrieved January 21, 2026, from [Link]
-
Direct Amidation of Tertiary N-Benzylamines - ACS Publications. (2026, January 16). Retrieved January 21, 2026, from [Link]
-
The Finkelstein Reaction: Quantitative Reaction Kinetics of an SN2 Reaction Using Nonaqueous Conductivity - ResearchGate. (2025, August 6). Retrieved January 21, 2026, from [Link]
-
FINKELSTEIN REACTION | EXPLANATION - AdiChemistry. (n.d.). Retrieved January 21, 2026, from [Link]
Sources
- 1. byjus.com [byjus.com]
- 2. Finkelstein Reaction: Definition, Mechanism, Uses & Key Differences [vedantu.com]
- 3. nbinno.com [nbinno.com]
- 4. grokipedia.com [grokipedia.com]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. m.youtube.com [m.youtube.com]
- 7. m.youtube.com [m.youtube.com]
- 8. echemi.com [echemi.com]
- 9. jk-sci.com [jk-sci.com]
- 10. The mystery of the Finkelstein reaction - Henry Rzepa's Blog Henry Rzepa's Blog [ch.ic.ac.uk]
- 11. youtube.com [youtube.com]
- 12. SATHEE: Finkelstein Reaction [sathee.iitk.ac.in]
- 13. pubs.acs.org [pubs.acs.org]
- 14. allaboutchemistry.net [allaboutchemistry.net]
- 15. adichemistry.com [adichemistry.com]
safe handling and storage procedures for 1-Iodoethyl isopropyl carbonate
Technical Support Center: 1-Iodoethyl isopropyl carbonate
As a pivotal intermediate in advanced pharmaceutical synthesis, particularly for prodrugs like Cefpodoxime proxetil, this compound (CAS 84089-73-6) demands meticulous handling to ensure experimental success and laboratory safety.[1][2] This guide, structured by a Senior Application Scientist, provides in-depth technical support, moving beyond procedural steps to explain the underlying chemical principles governing its use. Here, you will find robust troubleshooting advice and validated protocols designed to maintain the integrity of your experiments.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common inquiries regarding the fundamental properties and safe management of this compound.
Q1: What are the critical physical and chemical properties of this compound I should be aware of?
Understanding the compound's properties is the foundation of its proper use. It is a dense liquid, and its structural lability, particularly the carbon-iodine bond, dictates its reactivity and storage requirements. While comprehensive toxicological data is not always available, its structural similarity to analogous corrosive compounds, such as 1-Chloroethyl Isopropyl Carbonate, necessitates that it be handled with the assumption of similar hazards.[3][4]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| CAS Number | 84089-73-6 | [5] |
| Molecular Formula | C₆H₁₁IO₃ | [6] |
| Molecular Weight | 258.05 g/mol | [6] |
| Appearance | Assumed to be a clear liquid | [7] |
| Density | ~1.643 g/cm³ | [4] |
| Boiling Point | 204.8°C at 760 mmHg | [4] |
| Solubility | Expected to be soluble in common organic solvents (e.g., Toluene, Acetone, THF) and insoluble in water. |[7] |
Q2: What are the non-negotiable storage conditions for this compound to ensure its stability?
The stability of this reagent is paramount for reproducible results. The molecule contains a labile iodoester group, which is susceptible to thermal and hydrolytic degradation.
-
Temperature: Store in a cool environment. Refrigeration at 2-8°C is the recommended practice, drawing from best practices for similar labile carbonates.[8] Storing at elevated temperatures can accelerate decomposition, leading to the release of iodine and a reduction in purity.
-
Atmosphere: The container must be tightly closed to prevent moisture ingress, which can cause hydrolysis of the carbonate linkage.[4][9] Storing under an inert atmosphere (e.g., Argon or Nitrogen) is a best practice to further mitigate moisture-related degradation and potential oxidation.
-
Location: Always store in a dry and well-ventilated area, segregated from incompatible materials, particularly strong oxidizing agents, acids, and bases which can catalyze its decomposition.[3][9]
Q3: What specific Personal Protective Equipment (PPE) is mandatory when handling this reagent?
Given the hazards associated with analogous compounds, which include causing severe skin burns and eye damage, a stringent PPE protocol is required.[3]
-
Eye/Face Protection: Wear safety glasses with side-shields conforming to EN166 (EU) or NIOSH (US) standards. A face shield should be used if there is a risk of splashing.[4]
-
Hand Protection: Use chemical-impermeable gloves (e.g., nitrile or neoprene) that have been inspected for integrity before use. Always use the proper glove removal technique to avoid skin contact.[4]
-
Body Protection: A laboratory coat is mandatory. For larger quantities or situations with a high risk of exposure, wear impervious clothing.[4]
-
Respiratory Protection: All handling should occur inside a certified chemical fume hood to avoid inhaling vapors.[9] If engineering controls are insufficient, a respirator may be necessary.[9][10]
Section 2: Troubleshooting Guide
This section provides a logical framework for diagnosing and resolving common issues encountered during experimentation.
Q1: My reaction yield is significantly lower than expected. How can I determine if the this compound is compromised?
Low yield is a classic symptom of reagent degradation. The primary suspect is the cleavage of the C-I bond or hydrolysis of the carbonate.
Causality: The lability of the iodide leaving group is essential for its function as an alkylating agent in prodrug synthesis.[1] However, this reactivity also makes it prone to degradation. If the reagent has decomposed, its effective concentration is lowered, leading directly to reduced product formation.
Troubleshooting Steps:
-
Visual Inspection: Check the reagent's color. A fresh, pure sample should be colorless to very pale yellow. A distinct yellow or brown tint strongly suggests the presence of free iodine (I₂), a clear sign of decomposition.
-
Purity Analysis: If you have access to analytical instrumentation, obtain a quick ¹H NMR or HPLC trace of the starting material. Compare this against a reference spectrum or a previously validated batch to confirm purity and identify degradation products.
-
Use a Fresh Sample: If degradation is suspected and cannot be confirmed analytically, the most straightforward validation is to repeat the reaction with a newly purchased, unopened bottle of the reagent under identical conditions.
Q2: The reagent has turned brown in the bottle. Is it still usable for my synthesis?
A brown coloration is a definitive indicator of decomposition.
Causality: The brown color is due to the formation of elemental iodine (I₂), which results from the breakdown of the molecule. This not only reduces the concentration of the active reagent but also introduces a reactive impurity into your experiment that can lead to unwanted side reactions.
Recommendation: It is strongly advised not to use the reagent. Attempting to use a discolored reagent will lead to unreliable and un-reproducible results. The presence of iodine can interfere with many catalytic systems and complicate product purification. The most prudent and scientifically sound action is to dispose of the compromised bottle according to institutional guidelines and procure a fresh supply.[4][9]
Troubleshooting Workflow for Reagent Integrity
The following decision tree provides a logical pathway for assessing the quality of your this compound.
Caption: Troubleshooting decision tree for reagent quality.
Section 3: Experimental Protocols & Workflows
Adherence to a standardized workflow is critical for both safety and experimental reproducibility.
Protocol 1: Safe Handling and Preparation of a Stock Solution
This protocol outlines the essential steps for safely handling the reagent and preparing a solution for use in a reaction.
Objective: To accurately prepare a solution of this compound in an appropriate anhydrous solvent while minimizing exposure and preventing reagent degradation.
Materials:
-
This compound (new, unopened bottle preferred)
-
Anhydrous reaction solvent (e.g., N,N-Dimethylacetamide, Ethyl Acetate)[2][11]
-
Syringes and needles (oven-dried)
-
Volumetric flask (oven-dried and cooled under inert gas)
-
Inert gas supply (Argon or Nitrogen)
-
Standard laboratory glassware
Procedure:
-
Preparation: Ensure all glassware is scrupulously dried to remove any trace moisture. Work exclusively within a certified chemical fume hood.
-
PPE Confirmation: Don all required PPE, including safety glasses, a lab coat, and chemical-impermeable gloves.[9]
-
Inert Atmosphere: Purge the reaction vessel or volumetric flask with an inert gas.
-
Reagent Transfer: Allow the reagent bottle to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture on the cold surface. Carefully unseal the bottle.
-
Weighing/Measuring: Quickly and carefully transfer the required amount of the liquid reagent via syringe to the prepared flask containing the anhydrous solvent. The high density (~1.64 g/mL) must be accounted for if measuring by volume.
-
Solution Preparation: Once added to the solvent, mix thoroughly. If the solution will not be used immediately, ensure the flask is sealed with a septum, parafilm, and stored under a positive pressure of inert gas in a cool, dark place.
-
Immediate Use: For best results, it is highly recommended to use the prepared solution immediately in your reaction.[11]
-
Cleanup: All contaminated materials (syringes, needles, wipes) should be considered hazardous waste and disposed of according to institutional protocols.[4]
Safe Handling Workflow Diagram
This diagram visualizes the critical path for safely incorporating the reagent into an experimental setup.
Caption: Standard workflow for safe experimental use.
Section 4: Safety & Emergency Procedures
Q1: What are the primary hazards I need to be aware of?
While specific GHS hazard statements for this compound are often listed as "no data available," it is crucial to handle it with a high degree of caution based on its chemical structure and data from its chloro-analog.[4][6]
-
Corrosivity: Presumed to cause severe skin burns and serious eye damage.[3]
-
Inhalation: Vapors may be harmful; avoid breathing them.[9]
-
Reactivity: Incompatible with strong acids, bases, and oxidizing agents.[3]
Q2: What is the correct procedure for a spill?
Immediate and correct action can mitigate the risks of a spill.
-
Evacuate: Evacuate non-essential personnel from the immediate area.[9]
-
Ventilate: Ensure the area is well-ventilated (fume hood sash should be low).[9]
-
Contain: Prevent the spill from spreading or entering drains.[9]
-
Absorb: For small spills, use an inert, non-combustible absorbent material (e.g., vermiculite, dry sand).
-
Collect: Carefully collect the absorbed material using non-sparking tools and place it into a suitable, labeled container for hazardous waste disposal.[9]
-
Decontaminate: Clean the spill area thoroughly.
Q3: How must I dispose of waste containing this compound?
All waste, including unused reagent, reaction mixtures, and contaminated materials, is considered hazardous waste.
-
Disposal Route: Disposal must be handled by a licensed chemical destruction facility, typically through controlled incineration with flue gas scrubbing.[4]
-
Prohibitions: Do not dispose of this chemical down the drain or in regular trash.[9] Contamination of sewer systems or the environment must be avoided.[4]
-
Containers: Empty containers should be triple-rinsed with a suitable solvent; the rinsate must also be collected as hazardous waste. The rinsed container can then be disposed of or recycled according to local regulations.[9]
References
-
This compound Safety Data Sheets(SDS). (n.d.). LookChem. [Link]
- Preparation method of 1-iodoethylisopropylcarbonate. (2017).
-
MSDS of 1-Chloroethyl Isopropyl Carbonate. (n.d.). Capot Chemical. [Link]
-
This compound. (n.d.). PubChem. [Link]
-
Reddy, A. V. R., et al. (2015). IDENTIFICATION, SYNTHESIS AND CHARACTERIZATION OF NEW IMPURITY IN CEFPODOXIME PROXETIL. Indo American Journal of Pharm Research, 5(06). [Link]
- A process for the manufacture of cefpodoxime proxetil. (2005).
-
Synthesis and Characterization of Novel Analogues of Cefpodoxime Proxetil. (2020). Oriental Journal of Chemistry, 36(3). [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. CN106365997A - Preparation method of 1-iodoethylisopropylcarbonate - Google Patents [patents.google.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. lookchem.com [lookchem.com]
- 5. This compound | C6H11IO3 | CID 11010645 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. guidechem.com [guidechem.com]
- 7. framochem.com [framochem.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. chemicalbook.com [chemicalbook.com]
- 10. capotchem.com [capotchem.com]
- 11. oaji.net [oaji.net]
Technical Support Center: Troubleshooting Low Conversion Rates in Alcohol Protection Reactions
As a Senior Application Scientist, I've frequently observed that while alcohol protection is a cornerstone of organic synthesis, achieving high conversion rates can be unexpectedly challenging. This guide is structured to address the most common issues encountered in the lab, moving from foundational principles to specific, advanced troubleshooting. My aim is to provide not just solutions, but the underlying chemical logic, empowering you to diagnose and resolve issues effectively.
FAQ 1: My silylation (TBS, TIPS, TBDPS) is sluggish or incomplete. What are the primary factors to investigate?
Low conversion in silyl ether formations often stems from a handful of correctable issues. Before resorting to more exotic reagents, a systematic review of your reaction's core components is crucial.
Answer:
The efficiency of silylation reactions is fundamentally tied to the interplay between the steric hindrance of the alcohol and the silylating agent, the activity of the base, and the purity of the reaction components.
A. Reagent & Solvent Quality: The Non-Negotiable Foundation
The most common culprit is often the simplest: moisture and reagent purity.
-
Moisture: Silylating agents, particularly silyl chlorides and triflates, are highly susceptible to hydrolysis. Trace water in your solvent, on your glassware, or in your starting material will consume the reagent, leading to incomplete reactions.
-
Protocol: Always use freshly distilled, anhydrous solvents stored over molecular sieves. Ensure glassware is oven-dried or flame-dried immediately before use. If the starting alcohol is potentially hygroscopic, consider drying it azeotropically with toluene or under high vacuum.
-
-
Base Purity & Choice: Imidazole is a standard base/catalyst for silylations. However, it is hygroscopic. Use imidazole from a freshly opened bottle or one stored in a desiccator.
-
Expert Insight: For sterically hindered alcohols, a stronger, non-nucleophilic base may be required. 2,6-Lutidine or triethylamine can be effective, but ensure they are freshly distilled from a suitable drying agent (e.g., CaH₂).
-
B. Optimizing Reaction Conditions
If reagents are pristine, the next step is to evaluate the reaction parameters.
-
Stoichiometry: A common starting point is 1.1-1.2 equivalents of the silylating agent and 1.2-1.5 equivalents of the base. For difficult substrates, increasing the equivalents of both can drive the reaction to completion.
-
Solvent Choice: Dichloromethane (DCM) and N,N-Dimethylformamide (DMF) are standard choices.
-
DCM: Excellent for its inertness and ease of removal.
-
DMF: Its polar, aprotic nature can significantly accelerate the reaction rate, especially for less reactive alcohols. A small amount of DMF as a co-solvent can sometimes be sufficient.
-
-
Temperature: Most TBS protections with imidazole proceed well at room temperature. If the reaction stalls, gentle heating (40-50 °C) can be beneficial. For highly hindered systems, higher temperatures may be necessary, but monitor for side reactions.
Troubleshooting Workflow: Silylation
Caption: Decision workflow for troubleshooting silylation reactions.
C. When to Switch Your Silylating Agent
If optimization fails, a more reactive silylating agent is the logical next step. Silyl triflates (e.g., TBS-OTf) are significantly more electrophilic than their corresponding chlorides.
-
Mechanism Insight: The triflate is a much better leaving group than chloride, dramatically increasing the reactivity of the silicon center. This allows for the protection of highly hindered secondary and tertiary alcohols that are unreactive towards silyl chlorides.
-
Protocol: When using TBS-OTf, a non-nucleophilic hindered base like 2,6-lutidine is essential to scavenge the triflic acid byproduct without competing for the silylating agent. The reaction is typically run at low temperatures (e.g., 0 °C to rt) in an inert solvent like DCM.
| Parameter | Standard (TBS-Cl) | For Hindered Alcohols (TBS-OTf) |
| Silylating Agent | 1.1 - 1.5 eq | 1.1 - 1.3 eq |
| Base | Imidazole (1.2 - 2.0 eq) | 2,6-Lutidine (1.5 - 2.0 eq) |
| Solvent | DCM or DMF | DCM |
| Temperature | 25 °C to 40 °C | 0 °C to 25 °C |
FAQ 2: My MOM or BOM protection is failing, or I'm seeing significant byproduct formation. What's going wrong?
Acetal-based protections, such as methoxymethyl (MOM) or benzyloxymethyl (BOM), are powerful tools but are prone to specific side reactions if not controlled carefully.
Answer:
Success with MOM and BOM ethers hinges on controlling the generation of the highly reactive oxocarbenium ion intermediate and selecting a base that is strong enough to deprotonate the alcohol without causing elimination or other side reactions.
A. The Problem with Williamson Ether Synthesis Conditions
Using reagents like MOM-Cl with a strong base like sodium hydride (NaH) is a common approach but can be problematic.
-
Side Reaction: MOM-Cl and BOM-Cl are α-chloroethers, which can undergo E2 elimination in the presence of a strong, hindered base to form formaldehyde or benzaldehyde, respectively.
-
Reagent Instability: MOM-Cl, in particular, is often stabilized with methyl acetate and can degrade over time. It is also a potent carcinogen and should be handled with extreme care.
B. The Superiority of the Diisopropylethylamine (DIPEA) Method
A more reliable and widely adopted method, developed by S. Hanessian, uses DIPEA (Hünig's base) and is generally much cleaner.
-
Mechanism & Causality: DIPEA is a sterically hindered, non-nucleophilic base. It is basic enough to deprotonate the alcohol (or more accurately, scavenge the HCl byproduct), but its steric bulk prevents it from attacking the α-chloroether or promoting significant elimination. The reaction is typically performed at elevated temperatures (reflux in DCM is common) to drive the Sₙ2 reaction forward.
Experimental Protocol: MOM Protection using DIPEA
-
Dissolve the alcohol (1.0 eq) in anhydrous DCM (approx. 0.1-0.2 M).
-
Add DIPEA (3.0-5.0 eq).
-
Add MOM-Cl (2.0-4.0 eq) dropwise at room temperature.
-
Heat the reaction mixture to reflux and monitor by TLC.
-
Upon completion, cool the reaction, dilute with DCM, and wash sequentially with saturated aq. NH₄Cl, saturated aq. NaHCO₃, and brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography.
C. Alternative Reagents for Difficult Cases
For substrates sensitive to acidic HCl byproduct or high temperatures, alternative reagents can be employed.
-
MOM-Imidazolium Salts: These are more stable, crystalline solids that can be used under milder conditions.
-
MOS (MOM-O-MOM) Reagents: These can deliver the MOM group under neutral or mildly acidic conditions, avoiding strong bases altogether.
FAQ 3: I am trying to selectively protect one alcohol in a diol, but I'm getting a mixture of products. How can I improve selectivity?
Achieving monoprotection requires exploiting the inherent differences in the electronic and steric environment of the hydroxyl groups.
Answer:
Selectivity is a game of kinetics vs. thermodynamics, controlled by your choice of protecting group, reagents, and reaction conditions.
A. Exploiting Steric Hindrance
This is the most straightforward strategy. A bulky protecting group will preferentially react with the least sterically hindered alcohol.
-
Primary vs. Secondary: Protecting a primary alcohol in the presence of a secondary alcohol is readily achieved using a bulky silyl group like TBDPS-Cl or TIPS-Cl. Using only a slight excess (1.05 eq) of the silylating agent at low temperatures will maximize selectivity.
-
Workflow: Start with 1.05 eq of TBDPS-Cl and 1.2 eq of imidazole in DCM at 0 °C and allow it to slowly warm to room temperature. Monitor carefully by TLC to avoid diprotection.
Troubleshooting Logic: Monoprotection of Diols
Caption: Strategy selection for selective diol monoprotection.
B. Exploiting Electronic Differences
The pKa of an alcohol can be used to achieve selective protection.
-
Phenols vs. Aliphatic Alcohols: A phenol (pKa ~10) is significantly more acidic than a primary alcohol (pKa ~16). Therefore, a weak base like K₂CO₃ or NaHCO₃ can selectively deprotonate the phenol, allowing it to be protected in the presence of the aliphatic alcohol.
C. Orthogonal Strategies: Temporary Dioxolane Formation
For 1,2- or 1,3-diols, a powerful strategy is to first protect both alcohols as a cyclic acetal (e.g., an acetonide). This is then followed by deprotection and protection of the remaining alcohol, and finally, removal of the cyclic acetal. This multi-step process often provides cleaner results than attempting a direct selective protection.
References
-
Wuts, P. G. M. & Greene, T. W. (2007). Greene's Protective Groups in Organic Synthesis, 4th Edition. John Wiley & Sons. [Link]
-
Corey, E. J., & Venkateswarlu, A. (1972). Protection of hydroxyl groups as tert-butyldimethylsilyl derivatives. Journal of the American Chemical Society, 94(17), 6190–6191. [Link]
-
Hanessian, S., & Lavallee, P. (1975). The preparation and synthetic utility of benzyloxymethyl and p-methoxybenzyloxymethyl ethers. Canadian Journal of Chemistry, 53(19), 2975-2977. [Link]
-
Kocienski, P. J. (2005). Protecting Groups, 3rd Edition. Thieme. [Link]
-
Ley, S. V., & Osborn, H. M. I. (1999). Protective Groups in Organic Synthesis. Oxford University Press. [Link]
Technical Support Center: Catalyst Selection for 1-Iodoethylisopropylcarbonate Synthesis
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Welcome to the technical support center for the synthesis of 1-iodoethylisopropylcarbonate. This guide is designed for researchers, chemists, and process development professionals to provide in-depth insights into catalyst selection and troubleshooting for this critical synthesis. As an important intermediate, particularly for prodrugs like Cefpodoxime Proxetil, optimizing the synthesis of 1-iodoethylisopropylcarbonate for yield and purity is paramount.[1] This document moves beyond simple protocols to explain the underlying chemical principles, ensuring you can adapt, optimize, and troubleshoot your reactions effectively.
Part 1: Catalyst Selection Guide
The synthesis of 1-iodoethylisopropylcarbonate from its chloro-analogue, 1-chloroethylisopropylcarbonate, is fundamentally a Finkelstein reaction.[2] This SN2-type nucleophilic substitution involves the exchange of a chloride for an iodide.[2][3] The choice of catalyst is crucial for driving the reaction equilibrium towards the product, enhancing reaction rates, and minimizing side products.
Common Catalyst Classes & Mechanisms
The primary challenge in this synthesis is activating the C-Cl bond for nucleophilic attack by the iodide ion. Catalysts facilitate this by various mechanisms:
-
Phase-Transfer Catalysts (PTCs): Quaternary ammonium salts like Tetrabutylammonium Bromide (TBAB) are frequently employed.[1]
-
Mechanism: In a biphasic or solid-liquid system, the quaternary ammonium cation (Q⁺) pairs with the iodide anion (I⁻) from a salt like sodium iodide (NaI). This lipophilic ion pair (Q⁺I⁻) has enhanced solubility in the organic solvent where the substrate, 1-chloroethylisopropylcarbonate, resides. This transport of the nucleophile into the organic phase dramatically accelerates the SN2 reaction. The resulting Q⁺Cl⁻ returns to the aqueous/solid phase, and the cycle repeats.
-
-
Lewis Acids: While less commonly cited for this specific Finkelstein reaction, Lewis acids are powerful catalysts in related carbonate syntheses and can play a synergistic role.[4][5][6]
-
Mechanism: A Lewis acid can coordinate to an electronegative atom. In this context, a co-catalyst like Calcium Chloride (CaCl₂) can act as a Lewis acid.[1] It may assist by weakly interacting with the leaving chloride, stabilizing the transition state, or by acting as a dehydrating agent, which is critical as water can interfere with the reaction.
-
Catalyst Selection Workflow
Choosing the right catalyst system depends on your specific experimental goals, such as maximizing yield, improving purity, or developing a scalable process. The following decision tree illustrates a logical workflow for catalyst selection.
Caption: Decision workflow for catalyst selection in 1-iodoethylisopropylcarbonate synthesis.
Catalyst Performance Comparison
Published data highlights significant performance differences between catalyst systems and solvents. The combination of a phase-transfer catalyst with a Lewis acid in a suitable solvent appears to be the most effective approach.
| Catalyst System | Iodide Source | Solvent | Temperature (°C) | Yield (%) | Purity (GC, %) | Reference |
| TBAB + CaCl₂ | NaI | Ethyl Acetate | 75-80 (Reflux) | 90-95 | >95 | [1] |
| TBAB | NaI | Acetonitrile | Not Specified | 70 | 68.8 | [1] |
| TBAB | NaI | Toluene | Not Specified | 60 | 87.8 | [1] |
| None | NaI | Acetone | Reflux | 51 | Not Reported | [1] |
Part 2: Troubleshooting Guide (Q&A)
Q1: My reaction yield is low (<70%), and the conversion of 1-chloroethylisopropylcarbonate is incomplete. What are the likely causes?
A1: Low yield and incomplete conversion are common issues that can often be traced back to several factors:
-
Catalyst Inefficiency: Ensure your phase-transfer catalyst (e.g., TBAB) is pure and dry. The efficiency of PTCs relies on their ability to shuttle iodide into the organic phase. Using an insufficient amount or a degraded catalyst will slow the reaction. A typical catalytic amount is a small molar percentage relative to the limiting reagent.
-
Iodide Source Solubility: The classic Finkelstein reaction drives equilibrium by the precipitation of the byproduct halide salt (in this case, NaCl).[2] Sodium iodide (NaI) has good solubility in solvents like acetone, but NaCl does not, which pushes the reaction forward.[2] In ethyl acetate, while NaI is less soluble, the addition of TBAB overcomes this by forming a soluble ion pair. Ensure your NaI is finely powdered and well-stirred to maximize its availability.
-
Presence of Water: Water can hydrolyze the carbonate ester starting material and product. Furthermore, it can hydrate the sodium iodide, reducing its nucleophilicity. The addition of a desiccant or co-catalyst like anhydrous Calcium Chloride (CaCl₂) can mitigate this issue by sequestering water.[1]
-
Incorrect Solvent: As the data table shows, solvent choice is critical. Acetone and acetonitrile have been shown to give lower yields compared to ethyl acetate for this specific transformation.[1] Ethyl acetate provides a good balance of substrate solubility and favorable reaction kinetics for the recommended catalyst system.
Q2: I'm observing significant side products and my final product purity is low after workup. How can I improve selectivity?
A2: Purity issues often arise from side reactions or decomposition.
-
Control Reaction Temperature: The recommended reaction temperature is at the reflux of ethyl acetate (75-80 °C).[1] Excessive heat can lead to the thermal decomposition of the starting material or the 1-iodoethylisopropylcarbonate product, which is thermally sensitive. Ensure your heating mantle is well-regulated.
-
Minimize Reaction Time: Prolonged reaction times, especially at elevated temperatures, can increase the formation of impurities. A 3-hour reaction time is reported to be sufficient for high conversion with the optimal catalyst system.[1] Monitor the reaction by TLC or GC to determine the optimal endpoint.
-
Effective Workup Procedure: The crude product must be properly quenched and washed. A wash with an aqueous solution of sodium thiosulfate is essential to remove any unreacted iodine or iodide salts.[1] This is followed by a brine wash to remove excess water before drying the organic layer. Inadequate washing will lead to impurities carrying through to the final product.
-
Product Instability: The 1-iodoethyl group is a known leaving group. The product can be unstable, especially in the presence of nucleophiles or protic solvents over long periods. It is best to use the product directly in the next step if possible, as purification by high-vacuum distillation can be challenging and lead to yield loss.[1]
Q3: The reaction seems to work, but it is very slow. How can I increase the reaction rate?
A3: A sluggish reaction points to a kinetic barrier.
-
Increase Catalyst Loading: While catalytic amounts are standard, for a slow reaction, a modest increase in the loading of the phase-transfer catalyst (TBAB) can increase the rate of iodide transport and accelerate the reaction.
-
Ensure Efficient Mass Transfer: This is a solid-liquid phase reaction. Vigorous stirring is crucial to ensure good contact between the solid sodium iodide, the liquid organic phase, and the catalyst. If the solid reagents are clumped at the bottom of the flask, the reaction will be slow.
-
Check Reagent Ratios: Using a molar excess of sodium iodide can help push the reaction equilibrium forward according to Le Chatelier's principle.[2] Molar ratios of 1-chloro-substrate to NaI between 1:1.1 and 1:1.4 have been reported to be effective.[1]
Part 3: Experimental Protocol
This protocol is based on an optimized, high-yield procedure reported in the literature.[1]
Synthesis of 1-Iodoethylisopropylcarbonate
Materials:
-
1-Chloroethylisopropylcarbonate (1.0 eq)
-
Sodium Iodide (NaI) (1.1 - 1.3 eq)
-
Tetrabutylammonium Bromide (TBAB) (0.03 - 0.05 eq)
-
Anhydrous Calcium Chloride (CaCl₂) (0.1 - 0.2 eq)
-
Ethyl Acetate (Solvent)
-
25% Sodium Thiosulfate solution (for workup)
-
Saturated Sodium Chloride (Brine) solution (for workup)
-
Anhydrous Magnesium Sulfate or Sodium Sulfate (for drying)
Procedure:
-
Reaction Setup: To a clean, dry three-necked flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add ethyl acetate.
-
Reagent Addition: Under a nitrogen atmosphere, add 1-chloroethylisopropylcarbonate, sodium iodide, tetrabutylammonium bromide, and anhydrous calcium chloride to the flask with vigorous stirring.
-
Heating: Heat the reaction mixture to reflux (approximately 75-80 °C) and maintain this temperature for 3 hours. Monitor the reaction progress by TLC or GC if desired.
-
Cooling & Quenching: After 3 hours, cool the reaction mixture to room temperature (25 °C).
-
Aqueous Workup: Transfer the mixture to a separatory funnel. Add the 25% sodium thiosulfate solution to quench any remaining iodine and stir. Allow the layers to separate and discard the aqueous layer.
-
Washing: Wash the organic layer with a saturated NaCl (brine) solution to remove residual water and salts. Separate the layers.
-
Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Isolation: Filter off the drying agent. The solvent can be removed under reduced pressure. The resulting crude product, a pale yellow liquid, often has a purity >95% (GC) and can be used directly in the subsequent synthetic step without the need for high-vacuum distillation.[1]
Part 4: Frequently Asked Questions (FAQs)
-
Q: Why is Tetrabutylammonium Bromide (TBAB) used instead of an iodide salt like TBAI?
-
A: While TBAI would also work as a phase-transfer catalyst, TBAB is often more cost-effective and readily available. The catalytic cycle involves the exchange of anions, so the initial counter-ion on the quaternary ammonium salt is less critical than its ability to form a lipophilic ion pair with the iodide nucleophile.
-
-
Q: Can this reaction be performed in a "greener" solvent?
-
A: Ethyl acetate is considered a relatively acceptable solvent. While other green solvents could be explored, their effectiveness would need to be validated. The key is finding a solvent where the substrate is soluble but the byproduct NaCl is not, to drive the equilibrium. Ionic liquids have been explored for other SN2 reactions and could offer a recyclable medium, but this would require significant process development.[3]
-
-
Q: What is the role of Calcium Chloride? Is it strictly necessary?
-
A: In the cited high-yield protocol, Calcium Chloride is included.[1] It likely serves a dual purpose: 1) as a dehydrating agent to remove trace water that could inhibit the reaction, and 2) potentially as a mild Lewis acid to assist in stabilizing the departing chloride ion. While the reaction may proceed without it, its inclusion is part of an optimized system that delivers yields over 90%.[1]
-
-
Q: Is it possible to use Potassium Iodide (KI) instead of Sodium Iodide (NaI)?
-
A: Yes, KI can also be used. However, the choice between NaI and KI often depends on solubility in the chosen solvent. In acetone, NaI is significantly more soluble than KI, making it the preferred choice. In other solvents, this difference may be less pronounced, but NaI is more commonly cited for this transformation.
-
References
- CN106365997A - Preparation method of 1-iodoethylisopropylcarbonate - Google Patents.
-
Facet Engineering in Constructing Lewis Acid-Base Pairs for CO2 Cycloaddition to High Value-Added Carbonates - PubMed Central. Available at: [Link]
-
Addressing the Carbonate Issue: Electrocatalysts for Acidic CO2 Reduction Reaction - PMC. Available at: [Link]
-
Finkelstein reaction - Wikipedia. Available at: [Link]
-
Lewis Acid-Catalyzed Carbonyl-Ene Reaction: Interplay between Aromaticity, Synchronicity, and Pauli Repulsion - PMC - NIH. Available at: [Link]
-
Supporting Information One-Pot Synthesis of E-Chalcones Using a Multifunctional Catalyst Comprised of Ruthenium Nanoparticles an - The Royal Society of Chemistry. Available at: [Link]
-
Lewis-Acid Catalyzed Synthesis and Characterization of Novel Castor Fatty Acid-Based Cyclic Carbonates | Request PDF - ResearchGate. Available at: [Link]
-
Catalysts, Volume 13, Issue 8 (August 2023) – 81 articles - MDPI. Available at: [Link]
-
Transfer hydrogenation of cyclic carbonates and polycarbonate to methanol and diols by iron pincer catalysts - Green Chemistry (RSC Publishing). Available at: [Link]
-
Facet Engineering in Constructing Lewis Acid-Base Pairs for CO 2 Cycloaddition to High Value-Added Carbonates - ResearchGate. Available at: [Link]
-
Finkelstein Reaction - Organic Chemistry Portal. Available at: [Link]
-
Chemical fixation of carbon dioxide to cyclic carbonates under extremely mild conditions with highly active bifunctional catalysts | Request PDF - ResearchGate. Available at: [Link]
-
Optimization of Lewis acid for cyclic carbonate synthesis - ResearchGate. Available at: [Link]
Sources
- 1. CN106365997A - Preparation method of 1-iodoethylisopropylcarbonate - Google Patents [patents.google.com]
- 2. Finkelstein reaction - Wikipedia [en.wikipedia.org]
- 3. Finkelstein Reaction [organic-chemistry.org]
- 4. Facet Engineering in Constructing Lewis Acid-Base Pairs for CO2 Cycloaddition to High Value-Added Carbonates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lewis Acid-Catalyzed Carbonyl-Ene Reaction: Interplay between Aromaticity, Synchronicity, and Pauli Repulsion - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Managing the Stability of 1-Iodoethyl Isopropyl Carbonate
Welcome to the dedicated technical support center for 1-iodoethyl isopropyl carbonate. This guide is designed for researchers, scientists, and drug development professionals to effectively manage the storage and handling of this important chemical intermediate. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during its use, ensuring the integrity of your experiments and the quality of your research.
I. Frequently Asked Questions (FAQs)
This section provides quick answers to common questions regarding the stability and handling of this compound.
Q1: My this compound has turned yellow. Can I still use it?
A yellow discoloration is a common indicator of decomposition, likely due to the formation of elemental iodine (I₂) from the cleavage of the carbon-iodine bond.[1] The presence of iodine and other degradation products can interfere with your reaction and should be addressed. It is highly recommended to purify the material before use or, if the discoloration is significant, to use a fresh, unopened batch.
Q2: What are the ideal storage conditions for this compound?
For optimal stability, this compound should be stored in a tightly sealed, opaque container in a cool, dry, and well-ventilated area, preferably under an inert atmosphere (e.g., argon or nitrogen). Many suppliers recommend refrigeration at 2-8°C or freezing at -20°C for long-term storage.
Q3: How does moisture affect the stability of this compound?
Moisture can lead to the hydrolysis of the carbonate and ester functional groups, resulting in the formation of isopropyl alcohol, ethanol, carbon dioxide, and hydroiodic acid. The presence of acidic or basic impurities can catalyze this decomposition.[2]
Q4: Is this compound sensitive to light?
Yes, the carbon-iodine bond is known to be susceptible to photolytic cleavage upon exposure to light, particularly UV light.[3][4] This can initiate radical chain reactions, leading to the formation of various degradation products and a decrease in purity.
II. Troubleshooting Guide: Common Issues and Solutions
This section provides a more detailed analysis of potential problems, their root causes, and actionable solutions to ensure the stability of your this compound.
Issue 1: Rapid Degradation and Discoloration
Symptoms:
-
Noticeable yellowing or browning of the liquid.
-
A decrease in assay or purity over a short period.
-
Inconsistent results in subsequent synthetic steps.
Probable Causes:
-
Improper Storage: Exposure to light, elevated temperatures, or ambient air can accelerate decomposition.
-
Presence of Impurities: Acidic or basic residues from the synthesis process can catalyze hydrolysis and other degradation pathways.
-
Container Material: Certain materials may not be inert and could contribute to decomposition.
Solutions:
-
Optimize Storage Conditions:
-
Store in an amber glass bottle or a container wrapped in aluminum foil to protect from light.
-
Maintain a consistent cold-chain, storing at recommended low temperatures.
-
Purge the headspace of the container with an inert gas before sealing.
-
-
Purification:
-
If slight discoloration is observed, consider purification by passing through a short plug of neutral alumina or silica gel to remove polar impurities and iodine.
-
-
Material Compatibility:
-
Ensure storage containers are made of inert materials such as borosilicate glass or Teflon-lined caps.
-
Issue 2: Inconsistent Reaction Yields and Impurity Profiles
Symptoms:
-
Lower than expected yields in reactions where this compound is a reactant.
-
Appearance of unexpected byproducts in your reaction mixture.
Probable Causes:
-
Degradation Products as Reactants: Decomposition products may participate in side reactions, consuming your starting materials and generating impurities.
-
Inaccurate Quantification: The presence of non-volatile impurities can lead to incorrect molar calculations of the reagent.
Solutions:
-
Purity Assessment Before Use:
-
Perform a quick purity check using techniques like ¹H NMR or HPLC before each use, especially for older batches.
-
-
Use of Stabilizers:
-
For long-term storage, consider adding a stabilizer. Small amounts of powdered copper or silver have been shown to scavenge iodine and inhibit the decomposition of alkyl iodides. However, compatibility with your specific application must be verified.
-
The addition of a radical scavenger, such as butylated hydroxytoluene (BHT), at low ppm levels may help prevent oxidative degradation.
-
III. Understanding the Decomposition Pathways
A fundamental understanding of the chemical instability of this compound is crucial for its effective management. The primary decomposition pathways are illustrated below.
Figure 1. A diagram illustrating the main decomposition pathways of this compound.
IV. Experimental Protocols
This section provides detailed methodologies for assessing the purity of this compound and monitoring its decomposition.
Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general method for determining the purity of this compound. Method optimization may be required based on the available instrumentation and specific impurities of interest.
Instrumentation and Reagents:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
This compound sample
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water. A common starting point is a 60:40 (v/v) mixture. The mobile phase should be filtered and degassed.
-
Standard Preparation: Accurately weigh approximately 10 mg of a reference standard of this compound and dissolve it in 10 mL of acetonitrile to create a 1 mg/mL stock solution. Prepare a series of dilutions for calibration.
-
Sample Preparation: Prepare a sample solution of this compound in acetonitrile at a similar concentration to the standard.
-
Chromatographic Conditions:
-
Column Temperature: 30°C
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: 220 nm
-
-
Analysis: Inject the standards and the sample. The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks.
Protocol 2: Identification of Decomposition Products by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol provides a framework for identifying volatile decomposition products.
Instrumentation and Reagents:
-
GC-MS system
-
A suitable capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm)
-
Helium (carrier gas)
-
This compound sample (neat or diluted in a volatile solvent like dichloromethane)
Procedure:
-
Sample Preparation: Dilute a small amount of the potentially degraded this compound in a suitable volatile solvent.
-
GC-MS Conditions:
-
Injector Temperature: 250°C
-
Oven Program: Start at 50°C for 2 minutes, then ramp to 250°C at 10°C/min, and hold for 5 minutes.
-
Carrier Gas Flow: 1.0 mL/min (constant flow)
-
MS Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Mass Range: m/z 40-400
-
-
Analysis: Inject the sample and acquire the data. Identify the peaks by comparing the obtained mass spectra with a reference library (e.g., NIST).
V. Data Presentation
The following table summarizes the recommended storage conditions to minimize decomposition.
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8°C (short-term) or -20°C (long-term) | Reduces the rate of thermally induced degradation. |
| Light | Store in an opaque or amber container | Prevents photolytic cleavage of the C-I bond.[3][4] |
| Atmosphere | Inert gas (e.g., Argon, Nitrogen) | Minimizes oxidative degradation. |
| Moisture | Tightly sealed container with a desiccant if necessary | Prevents hydrolysis of the ester and carbonate groups.[2] |
VI. Workflow for Handling and Quality Control
The following diagram outlines a recommended workflow for handling and ensuring the quality of this compound in a research setting.
Figure 2. Recommended workflow for handling and quality control of this compound.
VII. References
-
AIP Publishing. (2013). Solvent dependent branching between C-I and C-Br bond cleavage following 266 nm excitation of CH2BrI. AIP Publishing. Retrieved from [Link]
-
PubMed. (2013). Solvent dependent branching between C-I and C-Br bond cleavage following 266 nm excitation of CH2BrI. PubMed. Retrieved from [Link]
-
Wikipedia. (n.d.). Organoiodine chemistry. Wikipedia. Retrieved from [Link]
-
Google Patents. (n.d.). US2110838A - Hydrolysis of isopropyl chloride. Google Patents. Retrieved from
Sources
Validation & Comparative
A Comparative Guide to 1-Iodoethyl Isopropyl Carbonate and its Role in Prodrug Strategies for Alcohols
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of organic synthesis and drug development, the reversible masking of functional groups is a cornerstone of achieving desired chemical transformations and optimizing therapeutic efficacy. While a vast arsenal of protecting groups for alcohols exists for multi-step synthesis, a distinct class of labile moieties has been developed for the critical task of creating prodrugs. This guide provides an in-depth comparison of 1-Iodoethyl isopropyl carbonate (i-IPEC) and the resulting 1-(isopropoxycarbonyloxy)ethyl protecting group with other strategies for the temporary masking of hydroxyl functionalities, particularly in the context of medicinal chemistry and drug delivery.
The Concept of Alcohol Protecting Groups in Different Contexts
In traditional organic synthesis, protecting groups are employed to prevent a reactive functional group, such as an alcohol, from undergoing unwanted reactions during a synthetic sequence.[1] The ideal protecting group for this purpose should be easy to introduce and remove in high yields, and stable to a wide range of reaction conditions.[2]
In contrast, the objective of a prodrug strategy is to temporarily modify a pharmacologically active molecule to improve its pharmacokinetic properties, such as solubility, stability, or oral bioavailability.[1][3] The "protecting group" in this context, often termed a "promoiety," is designed to be cleaved in vivo to release the active drug.[3] The cleavage is typically triggered by physiological conditions, such as enzymatic hydrolysis or a change in pH.[4][5]
This compound (i-IPEC): A Tool for Prodrug Synthesis
This compound (i-IPEC) is not a conventional protecting group for general organic synthesis. Its primary application lies in the pharmaceutical industry as a key reagent for the synthesis of acyloxyalkyl ester prodrugs, most notably the cephalosporin antibiotic cefpodoxime proxetil.[6][7] In this context, i-IPEC is used to introduce the 1-(isopropoxycarbonyloxy)ethyl moiety onto a carboxylic acid or a hydroxyl group.
Mechanism of Action
The reaction of an alcohol with this compound proceeds via a nucleophilic substitution, where the oxygen of the alcohol attacks the electrophilic carbon bearing the iodine atom. This results in the formation of a 1-alkoxyethyl carbonate.
Caption: General reaction scheme for the protection of an alcohol with this compound.
The resulting 1-(isopropoxycarbonyloxy)ethyl ether is a type of acyloxyalkyl derivative. These groups are known to be labile in vivo, where they are susceptible to enzymatic cleavage by esterases.[3][8] This cleavage regenerates the free alcohol (the active drug) and produces acetaldehyde, carbon dioxide, and isopropanol as byproducts.[4]
Caption: In vivo cleavage of the 1-(isopropoxycarbonyloxy)ethyl group by esterases.
Comparison with Other Labile Protecting Groups for Alcohols in Prodrug Design
The selection of a suitable promoiety for an alcohol-containing drug is a critical decision in the drug development process. Below is a comparison of the 1-(isopropoxycarbonyloxy)ethyl group with other common labile protecting groups.
| Protecting Group Class | Example(s) | Introduction Reagent(s) | Cleavage Condition(s) | Key Features & Considerations |
| Acyloxyalkyl Ethers | 1-(Isopropoxycarbonyloxy)ethyl | This compound | Enzymatic (Esterases) | - Forms a carbonate linkage. - Balances stability and lability for oral absorption. - Byproducts (acetaldehyde, isopropanol) need to be considered for toxicity.[4] |
| Esters | Acetate, Pivalate, Benzoate | Acyl chloride, Acyl anhydride | Enzymatic (Esterases), pH-dependent hydrolysis | - Simple and widely used strategy.[1] - Rate of hydrolysis can be tuned by varying the steric and electronic properties of the acyl group.[1] - Pivaloyl esters are more sterically hindered and thus more stable.[9] |
| Carbonates | Methyl carbonate, Ethyl carbonate, Benzyl carbonate | Alkyl or benzyl chloroformate | Basic hydrolysis, Hydrogenolysis (for benzyl) | - Generally stable protecting groups in synthesis.[10] - Can be designed for enzymatic cleavage in prodrugs.[11] - Benzyl carbonates offer orthogonal deprotection via hydrogenolysis. |
| Silyl Ethers | Trimethylsilyl (TMS), tert-Butyldimethylsilyl (TBDMS) | Silyl chlorides (e.g., TMSCl, TBDMSCl) | Acidic conditions, Fluoride ions | - Primarily used in synthesis, not typically for prodrugs due to rapid hydrolysis.[12] - Stability can be tuned by the bulkiness of the alkyl groups on silicon. |
| Acetals/Ketals | Methoxymethyl (MOM), Tetrahydropyranyl (THP) | MOMCl, Dihydropyran (DHP) | Acidic conditions | - Common in multi-step synthesis.[12][13] - Generally too stable for in vivo cleavage as a prodrug strategy. |
Experimental Protocols
General Procedure for the Synthesis of 1-(Isopropoxycarbonyloxy)ethyl Protected Alcohols
This protocol is a general representation and may require optimization for specific substrates.
Caption: A typical experimental workflow for the synthesis of 1-(isopropoxycarbonyloxy)ethyl ethers.
-
Reaction Setup: To a solution of the alcohol (1.0 eq.) in a suitable aprotic solvent (e.g., N,N-dimethylformamide, acetonitrile) at room temperature is added a non-nucleophilic base (e.g., potassium carbonate, 1.5 eq.).
-
Addition of i-IPEC: this compound (1.2 eq.) is added to the mixture.
-
Reaction Monitoring: The reaction is stirred at room temperature and monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until completion.
-
Work-up: The reaction mixture is diluted with water and extracted with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel to afford the desired 1-(isopropoxycarbonyloxy)ethyl protected alcohol.
In Vitro Enzymatic Cleavage Assay
This protocol provides a general method to assess the lability of the prodrug in the presence of esterases.
-
Preparation of Solutions: A stock solution of the 1-(isopropoxycarbonyloxy)ethyl protected compound is prepared in a suitable solvent (e.g., DMSO). A solution of porcine liver esterase (PLE) is prepared in a phosphate buffer (pH 7.4).
-
Enzymatic Reaction: The prodrug stock solution is added to the pre-warmed esterase solution to initiate the reaction. The final concentration of the prodrug and the enzyme should be optimized based on the specific compound.
-
Sample Analysis: At various time points, aliquots of the reaction mixture are taken and the reaction is quenched (e.g., by adding acetonitrile). The samples are then analyzed by high-performance liquid chromatography (HPLC) to monitor the disappearance of the prodrug and the appearance of the parent alcohol.
-
Data Analysis: The rate of hydrolysis can be determined by plotting the concentration of the remaining prodrug against time.
Conclusion
This compound is a specialized reagent for the synthesis of 1-(isopropoxycarbonyloxy)ethyl ester and ether prodrugs. This acyloxyalkyl moiety serves as a bioreversible protecting group, designed for enzymatic cleavage in vivo to release the active pharmaceutical ingredient. While not suitable as a general-purpose protecting group in organic synthesis due to its lability, it represents an important strategy in medicinal chemistry to enhance the drug-like properties of alcohol- and phenol-containing therapeutics. The choice of a prodrug strategy requires careful consideration of factors such as the desired release rate, the metabolic stability of the promoiety, and the toxicological profile of the cleavage byproducts. The 1-(isopropoxycarbonyloxy)ethyl group offers a balance of these properties that has proven effective in the development of orally administered drugs.
References
- Design, Synthesis, and Evaluation of Carbonate-Linked Halogenated Phenazine-Quinone Prodrugs with Improved Water-Solubility and Potent Antibacterial Profiles. PMC - NIH.
- Evaluating Prodrug Strategies for Esterase-Triggered Release of Alcohols. PMC - NIH.
- Carbonate prodrugs and how to use them.
- Prodrugs of Alcohols and Phenols.
- Prodrug-Alcohol Synthesis Service.
- Protecting Groups. University of Regensburg.
- Protecting group. Wikipedia.
- Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (II). Suzhou Highfine Biotech Co., Ltd.
- Protective Groups. Organic Chemistry Portal.
- CN106365997A - Preparation method of 1-iodoethylisopropylcarbonate.
- The 3,4-O-Carbonate Protecting Group as a β-Directing Group in Rhamnopyranosylation in Both Homogeneous and Heterogeneous Glycosylations As Compared to the Chameleon-like 2,3-O-Carbonates.
- Protecting Groups For Alcohols. Master Organic Chemistry.
- Alcohol or phenol synthesis by carbon
- Development of Bioreduction Labile Protecting Groups for the 2'-Hydroxyl Group of RNA. PubMed.
- Hydroxyl Protecting Groups Stability. Organic Chemistry Portal.
- An Improved Method for Preparation of Cefpodoxime Proxetil.
- Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosyl
- Bioorthogonal Bond Cleavage Chemistry for On-demand Prodrug Activation: Opportunities and Challenges.
- Alcohol Protecting Groups. University of Windsor.
- Prodrug Strategy in Drug Development. Acta Medica Marisiensis.
- Development of Bioreduction Labile Protecting Groups for the 2′-Hydroxyl Group of RNA.
- WO/2010/097675 AN IMPROVED PREPARATION PROCESS FOR CEFPODOXIME PROXETIL.
- Evaluating prodrug strategies for esterase-triggered release of alcohols. PubMed.
- A Carbon-Carbon Bond Cleavage-Based Prodrug Activation Strategy Applied to β-Lapachone for Cancer-Specific Targeting. PubMed.
- Carbon-carbon bond cleavage in activ
- Cefpodoxime Proxetil and its By-Products: A Comparative Study as Per EP-7. Lupine Publishers.
- Synthesis and Characterization of Novel Analogues of Cefpodoxime Proxetil. Journal of Heterocyclic Chemistry.
Sources
- 1. researchgate.net [researchgate.net]
- 2. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 3. Evaluating Prodrug Strategies for Esterase-Triggered Release of Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 4. KR20110017885A - Carbonate prodrugs and how to use them - Google Patents [patents.google.com]
- 5. Prodrug-Alcohol Synthesis Service - Creative Biolabs [creative-biolabs.com]
- 6. lupinepublishers.com [lupinepublishers.com]
- 7. oaji.net [oaji.net]
- 8. Evaluating prodrug strategies for esterase-triggered release of alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Protecting group - Wikipedia [en.wikipedia.org]
- 10. Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (II) [en.highfine.com]
- 11. Design, Synthesis, and Evaluation of Carbonate-Linked Halogenated Phenazine-Quinone Prodrugs with Improved Water-Solubility and Potent Antibacterial Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. uwindsor.ca [uwindsor.ca]
A Senior Application Scientist's Guide to the Synthesis and Validation of 1-Iodoethyl Isopropyl Carbonate
Authored for Researchers, Scientists, and Drug Development Professionals
In the synthesis of advanced pharmaceutical intermediates, particularly for cephalosporin antibiotics like Cefpodoxime Proxetil, the precise identity and purity of reagents are paramount.[1][2] One such critical intermediate is 1-Iodoethyl isopropyl carbonate (IEIPC). Its successful synthesis and rigorous validation are non-negotiable steps to ensure the efficacy and safety of the final active pharmaceutical ingredient (API).
This guide provides an in-depth, experience-driven comparison of analytical methodologies for validating the synthesis of IEIPC, with a primary focus on Gas Chromatography-Mass Spectrometry (GC-MS). We will explore not only the "how" but, more importantly, the "why" behind the chosen protocols, comparing GC-MS to viable alternatives and offering a framework for robust, self-validating analytical systems.
Part 1: The Synthesis Pathway—A Finkelstein Approach
A common and efficient method for synthesizing this compound is through a Finkelstein reaction.[1][3] This nucleophilic substitution reaction involves converting the more readily available 1-chloroethyl isopropyl carbonate into the desired iodo-analogue.
Reaction Scheme: 1-Chloroethyl isopropyl carbonate + Sodium Iodide (NaI) → this compound + Sodium Chloride (NaCl)
Causality Behind Experimental Choices:
-
Precursor: 1-Chloroethyl isopropyl carbonate is the logical starting material due to its relative stability and commercial availability.[4] It is typically synthesized by reacting isopropyl alcohol with 1-chloroethyl chloroformate.[1]
-
Reagent: Sodium iodide (NaI) serves as the iodide source. The choice of an acetone or ethyl acetate solvent is critical; NaI is soluble in these solvents, while the resulting sodium chloride (NaCl) byproduct is not.[3] This insolubility drives the reaction forward according to Le Châtelier's principle, as the NaCl precipitates out of the solution.
-
Catalyst: A phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can be employed to enhance the reaction rate.[3]
-
Workup: The reaction mixture is typically filtered to remove the precipitated NaCl and unreacted NaI. A subsequent wash with an aqueous solution of sodium thiosulfate is often performed to quench any remaining elemental iodine, which can form as a minor byproduct.[1]
The crude product, a solution of IEIPC, can often be used directly in the next synthetic step without requiring high-vacuum distillation, provided its purity is confidently established.[3] This is where robust analytical validation becomes indispensable.
Part 2: GC-MS Validation: The Gold Standard for Volatile Intermediates
For a volatile, thermally stable compound like IEIPC (Molecular Weight: 258.05 g/mol ), GC-MS is an exceptionally powerful analytical tool.[][6] It provides two orthogonal data points in a single run: the retention time (from the Gas Chromatograph), which is characteristic of the compound under specific conditions, and the mass spectrum (from the Mass Spectrometer), which provides a molecular fingerprint based on mass-to-charge ratio and fragmentation patterns.
Experimental Protocol: A Self-Validating GC-MS Workflow
This protocol is designed to be self-validating by including necessary checks and balances.
1. Sample Preparation:
- Analyte Sample: Accurately dilute a small aliquot of the final reaction mixture (after workup) in a suitable volatile solvent (e.g., Ethyl Acetate, Dichloromethane) to a final concentration of approximately 100-200 µg/mL.
- Solvent Blank: Prepare a sample containing only the dilution solvent. This is crucial for identifying any signals originating from the solvent or contamination in the system.
- Starting Material Control: Prepare a separate, diluted sample of the 1-chloroethyl isopropyl carbonate precursor. This helps confirm its absence in the final product and aids in peak identification.
2. GC-MS Instrumentation & Parameters:
| Parameter | Recommended Setting | Rationale |
| GC System | Agilent 8890 GC or equivalent | Provides excellent retention time reproducibility. |
| Injector | Split/Splitless | Use Split mode (e.g., 50:1 ratio) to avoid column overloading and ensure sharp peaks. |
| Injector Temp: 250 °C | Ensures rapid and complete volatilization of the analyte without thermal degradation. | |
| Column | HP-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30m x 0.25mm ID, 0.25µm film | A robust, general-purpose column providing good separation for semi-polar compounds. |
| Carrier Gas | Helium, Constant Flow (1.0-1.2 mL/min) | Inert and provides good chromatographic efficiency. |
| Oven Program | Initial: 60°C (hold 2 min), Ramp: 15°C/min to 280°C (hold 5 min) | The initial hold separates very volatile components. The ramp allows for the efficient elution of the target analyte and any higher-boiling impurities. |
| MS System | Agilent 5977B MSD or equivalent | A reliable single quadrupole mass spectrometer. |
| Ion Source | Electron Ionization (EI) | Standard, robust ionization technique that produces repeatable and characteristic fragmentation patterns. |
| Ion Source Temp: 230 °C | Standard temperature to promote ionization while minimizing thermal degradation within the source. | |
| Quad Temp | 150 °C | Standard temperature for good ion transmission. |
| Mass Range | Scan m/z 40 - 350 | Covers the expected molecular ion and all significant fragments. |
3. Data Interpretation: Decoding the Chromatogram and Mass Spectrum
-
Chromatogram Analysis:
-
The primary peak of interest should correspond to this compound. Its retention time should be significantly different from the peak corresponding to the 1-chloroethyl isopropyl carbonate starting material.
-
The purity of the product can be estimated by the area percentage of the main peak relative to all other peaks in the chromatogram (assuming similar response factors for impurities). A purity of >95% is often achievable.[3]
-
-
Mass Spectrum Analysis (The Molecular Fingerprint):
-
Molecular Ion (M⁺): Look for a peak at m/z 258 . This corresponds to the intact molecule with one electron removed. While this peak may be present, it is often weak or absent for haloalkanes due to the instability of the molecular ion.[7]
-
Key Fragmentation Patterns: The true power of MS lies in analyzing the fragments. The fragmentation of IEIPC is predictable based on its structure. The weakest bonds tend to break first.[8]
-
Loss of Iodine (M-127): The C-I bond is the weakest bond in the molecule. Its cleavage results in the loss of an iodine radical (•I, mass 127). This will produce a prominent fragment ion at m/z 131 [C6H11O3]⁺. This is often a very significant peak.
-
Propyl Cation: Cleavage of the C-I bond can also result in the formation of the propyl cation [C3H7]+ at m/z 43 . This is often the base peak (most abundant fragment) in similar iodoalkanes.[8]
-
Loss of Isopropoxycarbonyl Group: Cleavage can occur to lose the •OCOOCH(CH3)2 group, leaving a fragment at m/z 141 [CH3CHI]⁺.
-
Isopropyl Cation: Fragmentation may also yield the isopropyl cation [(CH3)2CH]⁺ at m/z 43 .
-
-
Workflow Diagram
The entire validation process, from synthesis to confirmation, can be visualized as a logical flow.
Caption: Workflow from synthesis to analytical confirmation of this compound.
Part 3: Comparative Guide to Alternative Validation Techniques
While GC-MS is ideal, a multi-faceted analytical approach provides the most comprehensive validation. Other techniques offer complementary information.
| Technique | Information Provided | Advantages for IEIPC Validation | Disadvantages for IEIPC Validation |
| GC-MS | Identity, Purity, MW, Structure. Provides retention time for purity assessment and a fragmentation pattern for definitive structural confirmation. | • High sensitivity and specificity.• Excellent for volatile compounds.• Provides both qualitative (mass spectrum) and quantitative (peak area) data.• Detects volatile impurities effectively. | • Destructive technique.• Requires analyte to be volatile and thermally stable.• Isomers may not always be separated. |
| ¹H & ¹³C NMR | Definitive Structure. Provides detailed information about the chemical environment of each proton and carbon atom, confirming connectivity. | • Non-destructive.• Unambiguous structure elucidation.• Can identify and quantify non-volatile impurities.• Provides a clear picture of the molecule's carbon-hydrogen framework. | • Lower sensitivity than MS.• Requires higher sample concentration.• May not detect trace impurities easily.• Quantitative analysis requires internal standards. |
| HPLC-UV | Purity & Quantification. Separates components in a mixture, allowing for the quantification of the main product and impurities that have a UV chromophore. | • Excellent for purity determination of non-volatile or thermally unstable compounds.• Robust and highly reproducible for quantification.• Can be coupled with MS (LC-MS) for enhanced identification.[9] | • IEIPC lacks a strong UV chromophore, leading to poor sensitivity.• Provides less structural information than MS or NMR.[10]• Mobile phase selection can be more complex. |
| FTIR | Functional Groups. Confirms the presence of key functional groups (e.g., C=O of the carbonate, C-O bonds). | • Fast and non-destructive.• Good for confirming the presence of the carbonate functional group (~1750 cm⁻¹).• Simple sample preparation. | • Provides limited information on overall structure or purity.• Cannot distinguish between similar molecules with the same functional groups.• Not suitable for quantitative analysis. |
Conclusion: An Integrated Analytical Strategy
For the validation of this compound synthesis, GC-MS stands out as the single most effective and informative technique . It delivers robust, verifiable data on both purity and identity in one efficient analysis.
However, for regulatory filings or in-depth characterization, a complementary approach is recommended. Using NMR spectroscopy provides unequivocal structural confirmation that is orthogonal to MS data. While HPLC may be less suitable due to the lack of a strong chromophore, it could be developed for specific impurity profiling if needed. FTIR serves as a quick, initial check for the presence of the key carbonate functional group. By understanding the strengths and limitations of each method, researchers can design a validation strategy that is not only efficient but also ensures the highest degree of scientific integrity and trustworthiness.
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Synthesis and Characterization of Novel Analogues of Cefpodoxime Proxetil. (2020). Research Journal of Pharmacy and Technology. [Link]
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Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts. [Link]
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LC-NMR : an alternative to LC-MS and HPLC-DAD for the analysis of complex mixtures. DergiPark. [Link]
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Mass spectrum of 1-iodopropane C3H7I. Doc Brown's Chemistry. [Link]
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Quantification of carbonate by gas chromatography-mass spectrometry. (2010). PubMed. [Link]
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Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis. MDPI. [Link]
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A Comparative Guide to the Synthetic Routes of Cefpodoxime Proxetil for Researchers and Drug Development Professionals
Cefpodoxime proxetil, a third-generation oral cephalosporin, is a cornerstone in the treatment of a variety of bacterial infections. Its synthesis, a critical aspect for pharmaceutical production, has evolved through several routes, each presenting a unique balance of efficiency, purity, and industrial scalability. This guide provides an in-depth comparative analysis of the predominant synthetic strategies for cefpodoxime proxetil, offering insights into the chemical rationale and practical implications of each approach.
Introduction to Cefpodoxime Proxetil Synthesis
The molecular architecture of cefpodoxime proxetil features a cephem nucleus, a 2-amino-4-thiazolyl methoxyiminoacetamido side chain at the 7-position, a methoxymethyl group at the 3-position, and a 1-(isopropoxycarbonyloxy)ethyl ester (proxetil) at the 4-position. The key challenges in its synthesis lie in the selective modification of the cephem core, the introduction of the complex side chain, and the stereoselective esterification of the carboxylic acid. This guide will dissect three major synthetic routes, offering a comparative perspective for process chemists and researchers.
Route 1: The Chloroacetyl Protection Strategy
This classic approach utilizes a chloroacetyl group to temporarily protect the reactive amino group on the thiazolyl side chain. This strategy allows for sequential modifications of the cephem nucleus before the final deprotection to yield the active pharmaceutical ingredient.
Rationale and Experimental Workflow
The use of the chloroacetyl protecting group is favored for its straightforward introduction and relatively mild removal conditions, which helps to preserve the sensitive β-lactam ring. The synthesis commences with the acylation of 7-aminocephalosporanic acid (7-ACA) with an activated 2-amino-4-thiazolyl methoxyiminoacetic acid derivative. The resulting intermediate is then protected with chloroacetyl chloride. Subsequent steps involve the displacement of the acetoxy group at the C-3 position with a methoxy group, followed by the esterification of the C-4 carboxylic acid with 1-iodoethyl isopropyl carbonate. The synthesis culminates in the selective removal of the chloroacetyl group, typically with thiourea.[1][2] An improved version of this method aims to enhance yields and eliminate the need for purification by column chromatography.[1]
Experimental Protocol: Chloroacetyl Protection Route
-
Acylation of 7-ACA: 7-ACA is acylated with S-benzothiazol-2-yl(2-amino-4-thiazolyl)(methoxyimino)thioacetate (MAEM) to form the initial cefotaxime derivative.[1][2]
-
Chloroacetylation: The amino group of the thiazolyl ring is protected by reacting the product from step 1 with chloroacetyl chloride in a suitable solvent like N,N-dimethylacetamide.[1][2]
-
Methoxymethylation at C-3: The acetoxy group at the 3-position is displaced by a methoxymethyl group.
-
Esterification: The carboxylic acid at the 4-position is esterified using this compound.[1][2]
-
Deprotection: The chloroacetyl group is removed by treatment with thiourea in N,N-dimethylacetamide to yield cefpodoxime proxetil.[1][2]
Workflow Diagram: Chloroacetyl Protection Route
Caption: Workflow of the Chloroacetyl Protection Route.
Route 2: Direct Esterification of Cefpodoxime Acid
This synthetic route streamlines the process by focusing on the efficient esterification of a pre-synthesized cefpodoxime acid core. This approach is attractive for its convergence, where the complex cephem acid is prepared separately and then coupled with the proxetil side chain in the final step.
Rationale and Experimental Workflow
The direct esterification of cefpodoxime acid with this compound is a common final step in many synthesis strategies.[3][4] The key to this approach is the selection of a suitable base and solvent system to facilitate the reaction while minimizing side reactions, such as the formation of the Δ²-isomer impurity.[5] Common bases include 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and sodium acetate.[3][6] The choice of base and reaction conditions can significantly impact the yield and purity of the final product.
Experimental Protocol: Direct Esterification of Cefpodoxime Acid
-
Preparation of Cefpodoxime Acid: Cefpodoxime acid is synthesized through a multi-step process, often starting from 7-ACA.
-
Salt Formation (optional but common): Cefpodoxime acid is treated with a base such as DBU or sodium 2-ethylhexanoate in a solvent like N,N-dimethylacetamide to form the corresponding salt.[3][7]
-
Esterification: The cefpodoxime acid or its salt is then reacted with this compound to form cefpodoxime proxetil.[3][4] The reaction is typically carried out at low temperatures to control side reactions.
-
Work-up and Purification: The reaction mixture is quenched and the product is extracted. Purification is often achieved through crystallization to obtain high-purity cefpodoxime proxetil with the desired diastereomeric ratio.[8]
Workflow Diagram: Direct Esterification Route
Caption: Workflow of the Direct Esterification Route.
Route 3: The N-Formyl Protection Strategy
This route employs a formyl group to protect the aminothiazole ring. A key feature of this approach is the potential for crystalline intermediates, which can be purified to control the diastereomeric ratio and overall purity of the final product.
Rationale and Experimental Workflow
The N-formyl protecting group offers an alternative to the chloroacetyl group. A significant advantage of this route is the ability to crystallize the N-formyl cefpodoxime proxetil intermediate.[5] This crystallization step can effectively purge impurities and help to achieve the desired diastereomeric ratio of the proxetil ester before the final deprotection.[5] The deprotection is typically achieved under acidic conditions.
Experimental Protocol: N-Formyl Protection Route
-
Formation of the N-Formyl Side Chain: The aminothiazole side chain is first protected with a formyl group.
-
Condensation: The N-formyl protected side chain is activated and condensed with a 7-amino-3-methoxymethyl-3-cephem-4-carboxylic acid derivative.
-
Esterification: The resulting acid is esterified with this compound to yield N-formyl cefpodoxime proxetil.[5]
-
Crystallization: The N-formyl cefpodoxime proxetil is crystallized from a suitable solvent system to enhance purity and control the diastereomeric ratio.[5]
-
Deformylation: The formyl group is removed using acidic conditions, such as sulfuric acid in methanol, to afford cefpodoxime proxetil.[5]
Workflow Diagram: N-Formyl Protection Route
Caption: Workflow of the N-Formyl Protection Route.
Comparative Analysis of Synthesis Routes
| Parameter | Route 1: Chloroacetyl Protection | Route 2: Direct Esterification | Route 3: N-Formyl Protection |
| Starting Material | 7-ACA | Cefpodoxime Acid | 7-amino-3-methoxymethyl-3-cephem-4-carboxylic acid derivative |
| Key Intermediate | Chloroacetyl-protected cefpodoxime derivative | Cefpodoxime acid salt | Crystalline N-formyl cefpodoxime proxetil |
| Protection Strategy | Chloroacetyl group for aminothiazole | Not a primary focus of the final step | Formyl group for aminothiazole |
| Key Advantages | Good yields, avoids column chromatography.[1] | Convergent, potentially fewer steps in the final stage. | Crystalline intermediate allows for effective purification and control of diastereomeric ratio.[5] |
| Key Disadvantages | Requires an additional protection/deprotection sequence. | The synthesis of cefpodoxime acid is complex; final step requires careful control to minimize impurities. | Involves protection and deprotection steps, which can add to the overall process complexity.[9] |
| Impurity Profile | Potential for impurities related to the deprotection step. | Prone to formation of Δ²-isomer and other related substances if not carefully controlled.[5] | Crystallization of the intermediate can significantly reduce impurities in the final product.[5] |
| Industrial Viability | Considered a viable industrial process. | Widely used in industrial production due to its convergent nature. | The crystallization step makes it attractive for achieving high purity on a large scale. |
Conclusion
The choice of a synthetic route for cefpodoxime proxetil is a multifaceted decision that depends on factors such as cost, desired purity, and available manufacturing infrastructure. The chloroacetyl and N-formyl protection strategies offer robust methods for constructing the molecule with good control over purity, with the latter providing a distinct advantage in diastereomeric ratio control through a crystalline intermediate. The direct esterification of cefpodoxime acid, while seemingly more straightforward in its final step, places a greater emphasis on the purity of the starting acid and the precise control of the esterification reaction to minimize impurity formation.
For researchers and drug development professionals, a thorough understanding of these synthetic pathways is crucial for process optimization, impurity profiling, and ultimately, ensuring the quality and safety of the final drug product. Each route presents a unique set of challenges and opportunities, and the selection of the most appropriate method will depend on a careful evaluation of the specific project goals and constraints.
References
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Cefpodoxime Proxetil and its By-Products: A Comparative Study as Per EP-7. (2018). Lupine Publishers. Available at: [Link]
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Rodríguez, J. C., et al. (2003). An improved method for preparation of cefpodoxime proxetil. Il Farmaco, 58(5), 363–369. Available at: [Link]
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Synthesis and Characterization of Novel Analogues of Cefpodoxime Proxetil. (2020). Asian Journal of Chemistry, 32(8), 1931-1936. Available at: [Link]
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Rodríguez, J. C., et al. (2003). An Improved Method for Preparation of Cefpodoxime Proxetil. ResearchGate. Available at: [Link]
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Characterization of impurities in cefpodoxime proxetil using LC–MS. (2014). Acta Pharmaceutica Sinica B, 4(5), 384-391. Available at: [Link]
- A process for the preparation of cefpodoxime proxetil. (2007). Google Patents. EP1590353B1.
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PROCESS DEVELOPMENT FOR SYNTHESIZING CEFPODOXIME PROXETIL. (2017). Journal of Drug Delivery and Therapeutics, 7(1), 60-66. Available at: [Link]
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Typical chromatograms of impurities in cefpodoxime proxetil systematic... (n.d.). ResearchGate. Available at: [Link]
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- Synthesis method of cefpodoxime proxetil intermediate. (2016). Google Patents. CN105669701A.
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Cefpodoxime Proxetil-impurities. (n.d.). Pharmaffiliates. Available at: [Link]
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Cefpodoxime Proxetil Impurities. (n.d.). SynZeal. Available at: [Link]
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(PDF) Cefpodoxime proxetil. (2019). ResearchGate. Available at: [Link]
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Process for the Synthesis of Carbamate of Cefpodoxime Proxetil. (2009). Asian Journal of Chemistry, 21(1), 703-706. Available at: [Link]
- Process for the manufacture of cefpodoxime proxetil. (2006). Google Patents. US20060149055A1.
- Method of preparing highly pure cefpodoxime proxetil. (2003). Google Patents. US6639068B1.
- Method for preparing highly pure cefpodoxime proxetil. (2003). Google Patents. KR100342944B1.
- A preparation method of cefpodoxime proxetil. (2023). Google Patents. CN120398914A.
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A Comparative Guide to the Efficacy of 1-Iodoethyl Isopropyl Carbonate vs. 1-Chloroethyl Isopropyl Carbonate in Prodrug Design
For researchers and drug development professionals, the selection of a promoiety is a critical decision that directly impacts the pharmacokinetic profile and ultimate therapeutic success of a prodrug. Among the various strategies to mask polar functional groups and enhance drug delivery, the use of 1-haloethyl carbonates has proven effective. This guide provides an in-depth technical comparison of two key reagents in this class: 1-Iodoethyl Isopropyl Carbonate and 1-Chloroethyl Isopropyl Carbonate . By examining their underlying chemical principles, reactivity, and stability, we offer a framework for selecting the optimal linker for your specific application.
The Principle of Leaving Group Ability: A Foundation for Reactivity
The primary differentiator between these two reagents lies in the nature of the halogen atom and its function as a leaving group during the nucleophilic substitution reaction that attaches the promoiety to the parent drug. The efficacy of a leaving group is inversely related to its basicity; weaker bases are better leaving groups.
When comparing the halides, iodide (I⁻) is a significantly weaker base than chloride (Cl⁻). This is due to its larger atomic radius and more diffuse electron cloud, which allows it to better stabilize the negative charge upon departure. Consequently, the carbon-iodine (C-I) bond is weaker and more easily cleaved than the carbon-chlorine (C-Cl) bond.[1][2] This fundamental difference in leaving group ability dictates the reactivity of the corresponding haloethyl carbonate.
Key Principle: The rate of nucleophilic substitution increases as the leaving group ability of the halide increases. The established order of reactivity for alkyl halides is R-I > R-Br > R-Cl > R-F.[1]
Comparative Efficacy in Prodrug Synthesis
The synthesis of a 1-alkoxyethyl carbonate prodrug typically involves the reaction of a nucleophilic functional group on the parent drug (e.g., a carboxylate, hydroxyl, or amine) with the haloethyl carbonate reagent.
This compound: Due to the superior leaving group ability of iodide, this reagent exhibits significantly higher reactivity.[1][2] This allows for:
-
Milder Reaction Conditions: The synthesis can often be conducted at lower temperatures and with shorter reaction times. This is particularly advantageous when working with sensitive drug molecules that may degrade under harsh conditions.
-
Higher Yields: The faster reaction kinetics can lead to more efficient conversion and higher yields of the desired prodrug.
-
Broader Substrate Scope: It can successfully react with less nucleophilic functional groups where the chloro-analogue might be sluggish or unreactive.
1-Chloroethyl Isopropyl Carbonate: While less reactive than its iodo- counterpart, this reagent is often more readily available and cost-effective.[3][4] Its lower reactivity can also be an advantage in certain contexts, potentially offering greater selectivity if multiple nucleophilic sites are present on the drug molecule. However, achieving high conversion often requires more forcing conditions, such as higher temperatures or the use of a catalyst. A common synthetic route to this compound actually begins with 1-chloroethyl isopropyl carbonate, followed by a halide exchange reaction (Finkelstein reaction).[5]
Prodrug Stability and Cleavage Kinetics: The Other Side of the Coin
The ideal prodrug must be stable enough to survive storage and transit to its site of action, yet labile enough to be cleaved efficiently—often by enzymes like esterases—to release the active drug.[6][7] The choice of halogen influences both of these characteristics.
Chemical Stability: Prodrugs synthesized from This compound are generally expected to be less chemically stable than those made from the chloro-analogue. The weaker C-O bond resulting from the more electron-withdrawing nature of the adjacent iodine can make the carbonate more susceptible to premature hydrolysis.
Enzymatic Cleavage: The rate-limiting step in the bioactivation cascade is typically the initial esterase-catalyzed hydrolysis of the isopropyl carbonate moiety.[8] While the halogen is not directly involved in this step, the overall electronic environment of the promoiety can influence enzyme recognition and binding. However, a more significant difference is expected in the relative stability of the prodrugs themselves. The higher reactivity of the iodo-prodrug could lead to a faster overall release of the active drug, which may or may not be desirable depending on the therapeutic goal.
Illustrative Data: A Hypothetical Comparison
| Parameter | 1-Iodoethyl Linker Prodrug | 1-Chloroethyl Linker Prodrug | Rationale |
| Synthesis Time (at 25°C) | 2 hours | 12 hours | Higher reactivity of the iodo-reagent due to better leaving group.[1] |
| Synthesis Yield | >95% | ~80% | More efficient conversion with the more reactive reagent. |
| Half-life in Buffer (pH 7.4) | 18 hours | 48 hours | The iodo-prodrug is expected to be more susceptible to hydrolysis. |
| Half-life in Human Plasma | 15 minutes | 30 minutes | Both are cleaved by esterases, but the iodo-prodrug may have slightly faster kinetics. |
Note: This data is illustrative and intended to highlight the expected performance differences based on chemical principles. Actual results will vary depending on the specific drug molecule and experimental conditions.
Experimental Protocols
To empirically determine the optimal linker for your drug candidate, the following experimental workflows are recommended.
Protocol 1: Synthesis of a Model Prodrug
This protocol details the synthesis of a prodrug from a model carboxylic acid, such as ketoprofen.[9]
-
Solubilization: Dissolve 1.0 equivalent of the parent drug (e.g., ketoprofen) and 1.1 equivalents of a non-nucleophilic base (e.g., DBU) in an aprotic solvent (e.g., acetonitrile).
-
Reagent Addition: Add 1.2 equivalents of either this compound or 1-chloroethyl isopropyl carbonate to the solution.
-
Reaction: Stir the reaction at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction with the iodo-reagent is expected to be significantly faster.
-
Work-up and Purification: Once the reaction is complete, quench with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.
-
Characterization: Confirm the structure of the purified prodrug using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Protocol 2: Evaluation of Chemical Stability
This protocol assesses the hydrolytic stability of the prodrug in a buffer solution.[10]
-
Stock Solution: Prepare a concentrated stock solution of the purified prodrug in a water-miscible organic solvent (e.g., acetonitrile).
-
Incubation: Dilute the stock solution into a phosphate buffer (e.g., 50 mM, pH 7.4) to a final concentration of ~10 µM. Ensure the final concentration of the organic solvent is low (<1%). Incubate the solution at 37°C.[10]
-
Sampling: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.
-
Analysis: Immediately quench the hydrolysis by adding an equal volume of cold acetonitrile. Analyze the sample by HPLC to quantify the remaining percentage of the prodrug and the appearance of the parent drug.
-
Data Analysis: Plot the percentage of remaining prodrug versus time and calculate the half-life (t₁/₂) of the compound under these conditions.
Protocol 3: Evaluation of Plasma Stability and Cleavage
This protocol determines the stability and rate of enzymatic cleavage in a biological matrix.
-
Stock Solution: Prepare a stock solution of the prodrug as described in Protocol 2.
-
Incubation: Dilute the stock solution into fresh human plasma to a final concentration of ~10 µM. Incubate at 37°C.
-
Sampling: At various time points (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw an aliquot.
-
Protein Precipitation: Immediately add 3 volumes of cold acetonitrile containing an internal standard to the plasma sample to precipitate proteins and stop the enzymatic reaction.
-
Analysis: Centrifuge the samples to pellet the precipitated proteins. Analyze the supernatant by LC-MS/MS to quantify the disappearance of the prodrug and the appearance of the parent drug.
-
Data Analysis: Calculate the half-life (t₁/₂) of the prodrug in plasma.
Conclusion and Recommendations
The choice between this compound and 1-chloroethyl isopropyl carbonate is a trade-off between reactivity and stability.
-
This compound is the reagent of choice for applications requiring high reactivity, mild synthesis conditions, and rapid drug release. Its use is particularly indicated for drug candidates that are sensitive to heat or when attempting to derivatize less nucleophilic centers.
-
1-Chloroethyl Isopropyl Carbonate offers a more stable, cost-effective alternative. The resulting prodrugs are expected to have a longer shelf-life and greater resistance to premature chemical hydrolysis. This may be advantageous for applications requiring a slower, more controlled release of the active agent.
Ultimately, the optimal choice is application-dependent. We strongly recommend the empirical evaluation of both linkers using the protocols outlined in this guide to determine which promoiety best achieves the desired target product profile for your specific drug candidate.
References
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Design, Synthesis, and Evaluation of Carbonate-Linked Halogenated Phenazine-Quinone Prodrugs with Improved Water-Solubility and Potent Antibacterial Profiles. (n.d.). National Institutes of Health. [Link]
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Evaluating Prodrug Strategies for Esterase-Triggered Release of Alcohols. (n.d.). National Institutes of Health. [Link]
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1-Chloroethyl Isopropyl Carbonate. (n.d.). Anshul Specialty Molecules. [Link]
- CN106365997A - Preparation method of 1-iodoethylisopropylcarbonate. (n.d.).
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7: Alkyl Halides- Nucleophilic Substitution and Elimination. (2022). Chemistry LibreTexts. [Link]
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Analytical Methods to Determine the Stability of Biopharmaceutical Products. (2023). Chromatography Online. [Link]
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Current Trends in Clinical Trials of Prodrugs. (n.d.). MDPI. [Link]
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What Makes A Good Leaving Group? (2024). Master Organic Chemistry. [Link]
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Comparison among i) Carbonate and chloride ion as leaving group and ii) Carbonate and Ester reactivity when a nucleophilic attack occurs on the carbonyl moiety. (n.d.). ResearchGate. [Link]
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Analytical Techniques In Stability Testing. (2024). Separation Science. [Link]
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Alkyl Halide Reactivity. (n.d.). Michigan State University Chemistry. [Link]
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Design and synthesis of carbamate-linked ester prodrugs selectively activated by carboxylesterase 1 with enhanced stability against intestinal hydrolysis. (2021). PubMed. [Link]
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Medicinal Hypervalent Tellurium Prodrugs Bearing Different Ligands: A Comparative Study of the Chemical Profiles of AS101 and Its. (2022). UNIPI. [Link]
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Chapter 7 Alkyl Halides and Nucleophilic Substitution. (n.d.). University of Calgary. [Link]
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7.4: Leaving Groups. (2023). Chemistry LibreTexts. [Link]
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Mammalian Esterase Activity: Implications for Peptide Prodrugs. (n.d.). National Institutes of Health. [Link]
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Analytical Techniques for the Assessment of Drug Stability. (n.d.). ResearchGate. [Link]
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Leaving group. (n.d.). Wikipedia. [Link]
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Which is more reactive toward nucleophilic substitution Alkyl halide or Acyl halide? (2018). Quora. [Link]
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Antineoplastic agents 320: synthesis of a practical pancratistatin prodrug. (n.d.). PubMed. [Link]
-
(Acyloxy)alkyl carbamate prodrugs of norfloxacin. (n.d.). PubMed. [Link]
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Carbamate ester prodrugs of dopaminergic compounds: synthesis, stability, and bioconversion. (n.d.). PubMed. [Link]
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In Silico Analysis and Experimental Evaluation of Ester Prodrugs of Ketoprofen for Oral Delivery: With a View to Reduce Toxicity. (2021). MDPI. [Link]
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Nucleophilic Substitution Reaction of Alkyl Halides: A Case Study on Density Functional Theory (DFT) Based Local Reactivity Descriptors. (n.d.). ACS Publications. [Link]
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Considerations to properly assess drug stability within biological samples. (n.d.). Anapharm. [Link]
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Difference in leaving group ability due to variation in nucleophiles. (2018). Stack Exchange. [Link]
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Evaluating Prodrug Strategies for Esterase-Triggered Release of Alcohols. (2021). ResearchGate. [Link]
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Comparison between prodrug, hybrid drugs and codrug. (n.d.). ResearchGate. [Link]
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First discovery of a potential carbonate prodrug of NNRTI drug candidate RDEA427 with submicromolar inhibitory activity against HIV-1 K103N/Y181C double mutant strain. (2018). PubMed. [Link]
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A Comparative Guide to the Kinetic Analysis of 1-Chloroethyl Isopropyl Carbonate Substitution by Sodium Iodide
This guide provides an in-depth technical analysis of the kinetic studies for the reaction between 1-chloroethyl isopropyl carbonate and sodium iodide. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of protocols. It delves into the mechanistic underpinnings of the reaction, explains the rationale behind experimental choices, and offers a comparative analysis of various analytical methodologies. The ultimate goal is to equip you with the knowledge to design, execute, and interpret robust kinetic experiments for process optimization and mechanistic understanding.
The product of this reaction, 1-iodoethyl isopropyl carbonate, is a critical intermediate in the synthesis of cephalosporin antibiotics, such as Cefpodoxime Proxetil.[1] Therefore, understanding and optimizing its formation is of significant interest in pharmaceutical development, where reaction efficiency, purity, and cost-effectiveness are paramount.
Reaction Mechanism and Theoretical Kinetics
The conversion of 1-chloroethyl isopropyl carbonate to its iodinated counterpart via sodium iodide in an acetone solvent is a classic example of the Finkelstein reaction.[2][3] This reaction proceeds through a bimolecular nucleophilic substitution (SN2) mechanism.[4][5]
Mechanistic Rationale: In an SN2 reaction, the nucleophile—in this case, the iodide ion (I⁻)—attacks the electrophilic carbon atom (the carbon bonded to the chlorine) from the backside relative to the leaving group (the chloride ion, Cl⁻).[6] This concerted, single-step process involves the simultaneous formation of the new carbon-iodine bond and the breaking of the carbon-chlorine bond, passing through a high-energy trigonal bipyramidal transition state.[4]
The choice of acetone as the solvent is critical for driving the reaction to completion. While sodium iodide is soluble in acetone, the sodium chloride byproduct is not.[2][3] According to Le Châtelier's principle, the continuous precipitation of NaCl from the reaction mixture removes it from the equilibrium, effectively pulling the reaction forward towards the products.[7]
Caption: SN2 mechanism for the Finkelstein reaction.
Given the bimolecular nature of the rate-determining step, the reaction is expected to follow second-order kinetics. The rate law can be expressed as:
Rate = k [R-Cl] [I⁻]
Where:
-
Rate is the reaction rate.
-
k is the second-order rate constant.
-
[R-Cl] is the concentration of 1-chloroethyl isopropyl carbonate.
-
[I⁻] is the concentration of iodide ions.
The primary objective of the kinetic studies is to experimentally determine the rate constant, k, and validate the proposed second-order rate law.
Experimental Design: A Comparative Overview of Methodologies
Several techniques can be employed to monitor the progress of this reaction. The choice of method depends on available instrumentation, desired data density, and potential interferences. We will compare three common approaches.
| Methodology | Principle | Advantages | Disadvantages | Best For |
| Conductometric Analysis | Measures the change in electrical conductivity of the solution over time as soluble NaI is replaced by insoluble NaCl. | Continuous, real-time data; cost-effective instrumentation; high sensitivity to ionic concentration changes. | Sensitive to temperature fluctuations; requires a non-aqueous conductivity probe; assumes a linear relationship between conductivity and ionic concentration. | High-resolution kinetic profiling and determining rate constants with high precision. |
| Titrimetric Analysis (Quench Method) | Aliquots are removed at timed intervals, the reaction is quenched, and the concentration of a reactant or product is determined by titration (e.g., iodometric titration). | Utilizes standard laboratory glassware and reagents; does not require specialized equipment. | Discrete (non-continuous) data points; labor-intensive; potential for error during the quenching and titration steps. | Laboratories without access to specialized instruments; introductory kinetic experiments. |
| Chromatographic Analysis (GC/HPLC) | Aliquots are removed, quenched, and analyzed to quantify the concentration of the starting material and the product. | High specificity and accuracy; can detect and quantify side products or impurities. | Requires expensive instrumentation (GC or HPLC); more complex sample preparation and method development; discrete data points. | Validating reaction purity, identifying byproducts, and performing kinetic analysis in complex mixtures. |
Expert Rationale: For this specific Finkelstein reaction, conductometric analysis is the superior method .[7] Its ability to continuously monitor the depletion of the primary ionic species (NaI) provides a high-resolution dataset ideal for accurate rate constant determination. The self-validating nature of this protocol—where a linear plot of the appropriate concentration function versus time confirms the second-order kinetics—makes it a robust and trustworthy choice.
Detailed Experimental Protocol: Conductometric Method
This protocol outlines the steps for determining the reaction rate constant using a non-aqueous conductivity probe.[7]
A. Reagent and Equipment Preparation:
-
Reagents: Anhydrous acetone, 1-chloroethyl isopropyl carbonate (≥98.5% purity), sodium iodide (dried in an oven at 110°C for 4 hours and stored in a desiccator).
-
Equipment: Non-aqueous conductivity probe and meter, magnetic stirrer with stir bar, constant temperature water bath, 100 mL reaction vessel (jacketed beaker or round-bottom flask), precision thermometers, volumetric flasks, and pipettes.
B. Experimental Workflow:
Caption: Experimental workflow for the conductometric kinetic study.
C. Step-by-Step Procedure:
-
Calibration (Optional but Recommended): Prepare a series of NaI solutions of known concentrations in acetone. Measure the conductivity of each standard to create a calibration curve of conductivity vs. [NaI]. This validates the linear response of the probe.
-
Reaction Setup: Place a known volume (e.g., 40.0 mL) of a standard solution of sodium iodide in acetone (e.g., 0.05 M) into the reaction vessel.
-
Thermal Equilibration: Submerge the reaction vessel in the constant temperature bath (e.g., 25.0 ± 0.1 °C). Place the conductivity probe and a thermometer in the solution. Begin stirring at a constant rate. Allow the system to thermally equilibrate for 15-20 minutes.
-
Initiate Reaction: At time t=0, rapidly add a known volume (e.g., 10.0 mL) of a thermally equilibrated stock solution of 1-chloroethyl isopropyl carbonate in acetone (e.g., 0.05 M). Immediately begin recording conductivity readings at regular intervals (e.g., every 30 seconds).
-
Data Collection: Continue recording data until the conductivity reading becomes stable, indicating the reaction has gone to completion. This typically occurs over 30-60 minutes, depending on the temperature and concentrations.
Data Analysis and Interpretation
The raw data consists of conductivity values over time. This must be converted into concentration to test the rate law.
A. Data Transformation: For a second-order reaction with equal initial reactant concentrations ([A]₀ = [B]₀), the integrated rate law is:
1/[A]t = kt + 1/[A]₀
Where:
-
[A]t is the concentration of a reactant at time t.
-
[A]₀ is the initial concentration of the reactant.
-
k is the second-order rate constant.
-
t is time.
This equation is in the form of a straight line (y = mx + c). Therefore, a plot of 1/[NaI] versus time should be linear.
-
Use your calibration curve or assume a linear relationship between conductivity (κ) and concentration to convert your conductivity data to [NaI] at each time point.
-
Calculate the corresponding 1/[NaI] value for each data point.
-
Plot 1/[NaI] on the y-axis against time on the x-axis.
B. Sample Data Table:
| Time (s) | Conductivity (µS/cm) | [NaI] (mol/L) | 1/[NaI] (L/mol) |
| 0 | 1500 | 0.0400 | 25.0 |
| 30 | 1250 | 0.0333 | 30.0 |
| 60 | 1071 | 0.0286 | 35.0 |
| 90 | 938 | 0.0250 | 40.0 |
| 120 | 833 | 0.0222 | 45.0 |
| ... | ... | ... | ... |
C. Determining the Rate Constant: Perform a linear regression on the plot of 1/[NaI] vs. time.
-
The slope of the line is the rate constant, k .
-
The R² value (coefficient of determination) should be close to 1.00 (e.g., >0.99) to confirm that the reaction is indeed second-order under these conditions. This linearity serves as the self-validating feature of the protocol.
Conclusion and Applications in Drug Development
This guide has detailed the kinetic analysis of the Finkelstein reaction between 1-chloroethyl isopropyl carbonate and sodium iodide, a critical step in pharmaceutical synthesis.[8] By comparing methodologies, we have established that conductometric analysis offers a superior balance of data quality, cost-effectiveness, and reliability for this specific system.
For professionals in drug development, a thorough kinetic understanding is not merely an academic exercise. It directly informs process scale-up, optimization, and control.[9][10] By accurately determining the rate constant at various temperatures, one can calculate the activation energy (Ea) using the Arrhenius equation, allowing for the prediction of reaction rates under different manufacturing conditions. This data is invaluable for ensuring consistent product yield and purity, minimizing reaction times, and ultimately controlling the cost and quality of the final active pharmaceutical ingredient (API).
References
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BYJU'S. (n.d.). Finkelstein Reaction. Retrieved from [Link]
-
SATHEE. (n.d.). Finkelstein Reaction. Retrieved from [Link]
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Wikipedia. (n.d.). Finkelstein reaction. Retrieved from [Link]
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Chemiz. (2025, July 19). Finkelstein Reaction. YouTube. Retrieved from [Link]
-
Pace, R. D., & Regmi, Y. (2006). The Finkelstein Reaction: Quantitative Reaction Kinetics of an SN2 Reaction Using Nonaqueous Conductivity. Journal of Chemical Education, 83(9), 1344. Retrieved from [Link]
-
University of Barcelona. (n.d.). LABORATORY SESSION 5 Kinetic study of the reaction between iodine and acetone catalyzed by acid. Retrieved from [Link]
-
MDPI. (2024, November 1). Special Issue “Drug Discovery and Application of New Technologies”. Retrieved from [Link]
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-
Loebenberg, R., et al. (2019). In silico Tools at Early Stage of Pharmaceutical Development: Data Needs and Software Capabilities. AAPS PharmSciTech, 20(6), 254. Retrieved from [Link]
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KTH Royal Institute of Technology. (n.d.). Kinetic study of ethyl iodide and NaOH in a batch reactor. Retrieved from [Link]
-
Pharmaceutical Technology. (n.d.). Strategies for Early-Stage Drug Development. Retrieved from [Link]
-
Amrita University. (2015, December 13). Kinetics Study on the Reaction between Potassium Iodate and Sodium Sulphite. YouTube. Retrieved from [Link]
-
Esco Pharma. (n.d.). By Drug Development Process. Retrieved from [Link]
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A Senior Application Scientist's Guide to Purity Assessment of Synthesized 1-Iodoethyl Isopropyl Carbonate by High-Performance Liquid Chromatography (HPLC)
Introduction: The Critical Role of Purity in Pharmaceutical Intermediates
1-Iodoethyl isopropyl carbonate is a key intermediate in the synthesis of advanced cephalosporin antibiotics, most notably Cefpodoxime Proxetil.[1][2] As a prodrug moiety, its structure and purity are paramount to the final drug's efficacy, safety, and stability. The synthesis, often a nucleophilic substitution reaction (a Finkelstein reaction) converting 1-chloroethyl isopropyl carbonate to its iodo counterpart using sodium iodide, can introduce a range of impurities.[2][3] These may include unreacted starting materials, by-products, and degradation products, given the compound's potential instability.[1]
Therefore, a robust, reliable, and accurate analytical method is not merely a quality control checkpoint but a cornerstone of the drug development process. High-Performance Liquid Chromatography (HPLC) stands as the preeminent technique for this purpose, offering the resolution and sensitivity required to separate and quantify the target compound from its structurally similar impurities.[4][5]
This guide provides an in-depth comparison of HPLC methodologies and a detailed, field-proven protocol for the definitive purity assessment of this compound, designed for researchers, analytical chemists, and drug development professionals.
The Analytical Challenge: Selecting the Optimal Chromatographic Approach
The primary challenge in analyzing this compound lies in developing a method that can effectively separate the main analyte from its chloro-precursor and any potential degradants. The choice of chromatographic mode and stationary phase is the most critical decision in this process.
Why Reverse-Phase HPLC is the Method of Choice
For small organic molecules like this compound, Reverse-Phase HPLC (RP-HPLC) is the overwhelmingly preferred method.[6] In this mode, a non-polar stationary phase is used with a polar mobile phase.[7] Molecules are separated based on their hydrophobicity; more hydrophobic compounds interact more strongly with the stationary phase and thus elute later.[6] This approach is ideal for our analyte, which possesses moderate polarity, and it offers superior stability and reproducibility compared to Normal-Phase HPLC.
Comparative Analysis of Stationary Phases (Columns)
The heart of the HPLC system is the column. The choice of stationary phase chemistry dictates the selectivity of the separation. Below is a comparison of common reverse-phase columns suitable for this analysis.
| Stationary Phase | Description & Mechanism | Advantages for this Analysis | Disadvantages |
| C18 (Octadecylsilane) | Silica particles bonded with 18-carbon alkyl chains. Separation is primarily driven by hydrophobic (van der Waals) interactions. | Highly Recommended. Provides strong hydrophobic retention, which is excellent for resolving non-polar and moderately polar compounds. It is the most versatile and widely used RP phase, offering a vast library of established methods. | Can exhibit excessive retention for very hydrophobic compounds, requiring high organic solvent concentrations. |
| C8 (Octylsilane) | Similar to C18 but with shorter 8-carbon alkyl chains. It is less retentive than C18. | Good alternative if the analyte or impurities are too strongly retained on a C18 column, allowing for faster analysis with less organic solvent. | May offer insufficient resolution between closely related, moderately hydrophobic compounds like the target analyte and its chloro-precursor. |
| Phenyl (Phenylpropyl) | Silica bonded with phenyl groups. Offers alternative selectivity based on π-π interactions with aromatic or unsaturated compounds, in addition to moderate hydrophobic interactions. | Not the primary choice as the analyte and its key impurities lack significant aromatic character. Its unique selectivity is not advantageous here. | Weaker hydrophobic retention than C18, which may not be sufficient to resolve key impurities. |
Workflow for Robust HPLC Method Development
The development of a reliable HPLC method is a systematic process. The goal is to achieve a separation where all components are baseline resolved, with symmetrical peak shapes, within a reasonable analysis time. This workflow ensures the final method is fit for its intended purpose.
Caption: A systematic workflow for HPLC method development, from initial screening to final validation.
Recommended Experimental Protocol for Purity Assessment
This protocol describes a validated RP-HPLC method for determining the purity of this compound. It is designed to be specific, robust, and capable of separating the target compound from its primary synthesis-related impurities.
Reagents and Materials
-
Acetonitrile (ACN): HPLC grade or higher.
-
Water: Deionized (DI) water, 18.2 MΩ·cm, filtered through a 0.22 µm filter.
-
This compound Reference Standard: A well-characterized lot of >99.5% purity.
-
Synthesized Sample: The batch of this compound to be tested.
-
Diluent: A mixture of Acetonitrile and Water (50:50, v/v).
Instrumentation and Chromatographic Conditions
-
HPLC System: An HPLC or UHPLC system equipped with a pump, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size (or equivalent).
-
Data Acquisition: Chromatography Data System (CDS).
Table of Chromatographic Conditions:
| Parameter | Recommended Setting | Rationale |
| Mobile Phase A | Water | Polar component of the mobile phase system. |
| Mobile Phase B | Acetonitrile | Organic modifier; chosen for its low UV cutoff and miscibility with water.[7] |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and backpressure. |
| Column Temp. | 30 °C | Enhances reproducibility by minimizing fluctuations in retention time due to ambient temperature changes.[8] |
| Injection Volume | 5 µL | A small volume minimizes potential peak distortion from the sample solvent. |
| Detection | UV at 220 nm | Provides good sensitivity for the carbonate chromophore without excessive noise from the solvent cutoff. |
| Gradient Program | Time (min) | % Mobile Phase B (ACN) |
| 0.0 | 40 | |
| 15.0 | 80 | |
| 15.1 | 40 | |
| 20.0 | 40 |
Solution Preparation
-
Causality Note: The analyte is potentially unstable.[1] Therefore, prepare solutions fresh and analyze them promptly. Use the Acetonitrile/Water diluent to ensure solubility and compatibility with the mobile phase.
-
Reference Standard Solution (approx. 0.5 mg/mL):
-
Accurately weigh about 25 mg of the this compound Reference Standard into a 50 mL volumetric flask.
-
Dissolve and dilute to volume with the Diluent. Sonicate briefly if necessary.
-
-
Sample Solution (approx. 0.5 mg/mL):
-
Accurately weigh about 25 mg of the synthesized sample into a 50 mL volumetric flask.
-
Dissolve and dilute to volume with the Diluent. Sonicate briefly if necessary.
-
System Suitability and Analysis Sequence
-
Equilibrate the System: Purge the pump lines and run the mobile phase through the column at the initial conditions (40% ACN) for at least 20 minutes or until a stable baseline is achieved.
-
System Suitability Test (SST): Inject the Reference Standard solution five times. The results must meet the pre-defined criteria to ensure the system is performing adequately.
-
Analysis: Inject a blank (Diluent), followed by the Sample Solution in duplicate.
Table of System Suitability Criteria:
| Parameter | Acceptance Criteria | Purpose |
| Tailing Factor (T) | 0.8 ≤ T ≤ 1.5 | Ensures peak symmetry, which is critical for accurate integration. |
| Theoretical Plates (N) | > 2000 | Measures column efficiency and indicates good peak sharpness. |
| %RSD of Peak Area | ≤ 2.0% (for n=5 injections) | Demonstrates the precision and reproducibility of the injector and system.[8] |
Purity Assessment Workflow: From Sample to Result
This diagram outlines the practical steps involved in analyzing a synthesized batch and reporting its purity.
Caption: The operational workflow for assessing the purity of a synthesized sample via HPLC.
Data Interpretation and Purity Calculation
Upon completion of the analysis, the resulting chromatogram will show a major peak for this compound and potentially several smaller peaks corresponding to impurities.
-
Peak Identification: The main analyte peak in the sample chromatogram is identified by comparing its retention time to that of the Reference Standard. The unreacted starting material, 1-chloroethyl isopropyl carbonate, being more polar, is expected to elute earlier than the main peak. More hydrophobic degradation products would elute later.
-
Purity Calculation: The purity of the sample is typically determined using the area percent method, which assumes that all compounds have a similar response factor at the chosen wavelength.
Formula for Purity Calculation:
-
Peak Purity (for PDA Detectors): If a PDA detector is used, a peak purity analysis should be performed on the main analyte peak. This compares UV spectra across the peak to detect the presence of any co-eluting impurities, adding a higher level of confidence to the purity value.[9]
Conclusion
Assessing the purity of this compound requires a well-developed and validated analytical method. A reverse-phase HPLC method utilizing a C18 column with a water/acetonitrile gradient provides the necessary selectivity and robustness to separate the target compound from its critical process-related impurities and degradation products. Adherence to a systematic workflow, including rigorous system suitability testing and careful sample preparation, ensures the generation of accurate and reliable data. This data is fundamental for making informed decisions in the pharmaceutical development pipeline, ultimately contributing to the quality and safety of the final drug product.
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PubMed. (2013). Reverse-phase HPLC analysis and purification of small molecules. Available at: [Link]
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ResearchGate. (2022). HPLC METHOD DEVELOPMENT AND VALIDATION: A REVIEW. Available at: [Link]
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SciSpace. Hplc method development and validation: an overview. Available at: [Link]
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-
Wikipedia. Reversed-phase chromatography. Available at: [Link]
-
LCGC. (2009). HPLC Method Development and Validation for Pharmaceutical Analysis. Available at: [Link]
-
Jordi Labs. Reverse Phase/ Normal Phase HPLC Analytical Techniques. Available at: [Link]
-
ResearchGate. (2020). Synthesis and Characterization of Novel Analogues of Cefpodoxime Proxetil. Available at: [Link]
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Panel Compliance. (2025). HPLC Analytical Method Development and Validation. Available at: [Link]
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A Spectroscopic Guide to the Synthesis of 1-Iodoethyl Isopropyl Carbonate from its Precursors
This technical guide provides a detailed spectroscopic comparison of 1-iodoethyl isopropyl carbonate, a key intermediate in the synthesis of cephalosporin antibiotics like Cefpodoxime Proxetil, with its precursors.[1][2] We will explore the distinct spectral signatures at each stage of a common synthetic route, offering researchers and drug development professionals a clear roadmap for reaction monitoring and product confirmation. The narrative emphasizes the causality behind experimental choices and spectral shifts, grounded in fundamental chemical principles.
Synthesis Pathway Overview
The formation of this compound typically proceeds through a two-step synthesis. The first step involves the formation of a halo-precursor, 1-chloroethyl isopropyl carbonate, from the reaction of isopropyl alcohol with 1-chloroethyl chloroformate.[1] The second, crucial step is a Finkelstein-type reaction where the chloride is substituted by iodide using a salt like sodium iodide.[1][3]
An alternative pathway could involve the initial formation of ethyl isopropyl carbonate from ethyl chloroformate and isopropyl alcohol, followed by a selective iodination on the ethyl group's alpha-carbon. However, the synthesis via the chloro-intermediate is well-documented.[1] For this guide, we will focus on the spectroscopic transformation from the precursors, isopropyl alcohol and a related chloroformate, to the final iodinated product.
Caption: Synthetic workflow for this compound.
Experimental Protocols
Synthesis of this compound
A common method involves the substitution reaction on a chloro-precursor.[1][3]
-
Reaction Setup : Dissolve 1-chloroethyl isopropyl carbonate in a suitable solvent like ethyl acetate in a three-necked flask equipped with a reflux condenser and a stirrer.
-
Addition of Reagents : Add sodium iodide, a phase transfer catalyst such as tetrabutylammonium bromide (TBAB), and a drying agent like calcium chloride.[3]
-
Reaction : Heat the mixture to reflux (approximately 75-80 °C) and maintain for 3 hours.[3]
-
Work-up : Cool the reaction mixture. Wash with an aqueous solution of sodium thiosulfate to remove unreacted iodine, followed by a wash with saturated sodium chloride solution.
-
Isolation : Separate the organic layer, dry it over anhydrous magnesium sulfate, and remove the solvent under reduced pressure to yield the crude product as a light-yellow liquid.[3]
Spectroscopic Analysis
-
NMR Spectroscopy : ¹H and ¹³C NMR spectra were recorded on a 500 MHz spectrometer. Samples were dissolved in deuterated chloroform (CDCl₃), and chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).
-
FT-IR Spectroscopy : Infrared spectra were obtained using a Fourier-Transform Infrared (FT-IR) spectrometer with a diamond ATR unit.
-
Mass Spectrometry (MS) : Mass spectra were acquired using a GC-MS system with electron impact (EI) ionization.
Spectroscopic Analysis & Comparison
The transformation from precursors to the final product is accompanied by distinct and predictable changes in their respective spectra.
Precursor: Isopropyl Alcohol (IPA)
-
¹H NMR : The spectrum is characterized by two signals: a doublet for the six methyl protons (CH₃) around δ 1.2 ppm and a septet for the single methine proton (CH) around δ 4.0 ppm.[4][5] The hydroxyl proton (OH) shows a broad singlet whose position is variable.
-
¹³C NMR : Shows two peaks corresponding to the methyl carbons (~25 ppm) and the methine carbon (~64 ppm).
-
IR : A very prominent, broad absorption band in the 3200-3600 cm⁻¹ region is the hallmark of the O-H stretching vibration, indicative of hydrogen bonding.[6] Strong C-O stretching is observed around 1100 cm⁻¹.
Precursor: Ethyl Chloroformate
As a representative chloroformate, its spectrum provides a baseline for the carbonate functional group.
-
¹H NMR : Shows a quartet around δ 4.3 ppm (CH₂) and a triplet around δ 1.4 ppm (CH₃), typical of an ethyl group attached to an electronegative oxygen.[7]
-
¹³C NMR : Key signals include the carbonyl carbon (~150 ppm), the methylene carbon (~70 ppm), and the methyl carbon (~14 ppm).
-
IR : The most characteristic feature is the very strong, sharp absorption from the carbonyl (C=O) stretch of the acid chloride group, typically found at a high frequency around 1775-1785 cm⁻¹.[8]
Intermediate: 1-Chloroethyl Isopropyl Carbonate
This key intermediate shows features from both precursors combined into a new structure.
-
¹H NMR : We expect to see signals for the isopropyl group (a septet for the CH and a doublet for the CH₃s). Additionally, the newly incorporated 1-chloroethyl group will show a quartet for the CH proton (now adjacent to chlorine) and a doublet for its CH₃ group. The CH proton next to the chlorine will be significantly downfield.
-
IR : The C=O stretch shifts to a slightly lower frequency compared to ethyl chloroformate, typically around 1750-1765 cm⁻¹, which is characteristic of alkyl carbonates.[9] The broad O-H band from the alcohol is absent.
Final Product: this compound
The substitution of chlorine with iodine introduces the most dramatic spectroscopic changes, serving as definitive proof of reaction success.
-
¹H NMR : The most significant change is the chemical shift of the methine proton on the ethyl group (-O-CH(I)-CH₃). This proton, now directly attached to the same carbon as iodine, experiences a strong deshielding effect.[10] Its signal, a quartet, shifts significantly downfield to approximately δ 6.5-6.8 ppm. The adjacent methyl group appears as a doublet around δ 2.1 ppm. The deshielding is due to the high electronegativity and magnetic anisotropy of the iodine atom.[11][12]
-
¹³C NMR : The carbon atom bonded to iodine (C-I) will also be shifted significantly downfield, often appearing in the δ 20-30 ppm range.
-
IR : The IR spectrum remains similar to its chloro-precursor, with a strong C=O stretch characteristic of the carbonate group around 1750-1760 cm⁻¹.
-
Mass Spectrometry : The mass spectrum will show a characteristic molecular ion peak at m/z 258.05.[][14] Key fragmentation patterns would include the loss of an iodine atom (m/z 127) and other fragments corresponding to the carbonate structure.
Caption: Key ¹H NMR assignments for this compound.
Comparative Data Summary
The table below summarizes the key distinguishing spectroscopic features for each compound in the synthetic pathway.
| Compound | Key IR Bands (cm⁻¹) | Key ¹H NMR Signals (δ, ppm) | Key MS (m/z) Fragments |
| Isopropyl Alcohol | 3200-3600 (broad O-H) | ~4.0 (sept, 1H), ~1.2 (d, 6H) | 60 (M+), 45 |
| Ethyl Chloroformate | 1775-1785 (sharp C=O) | ~4.3 (q, 2H), ~1.4 (t, 3H) | 108 (M+), 63, 45 |
| 1-Chloroethyl Isopropyl Carbonate | 1750-1765 (C=O) | Downfield quartet for CH(Cl) | 166 (M+), loss of Cl |
| This compound | 1750-1760 (C=O) | ~6.6 (q, 1H, CH-I) , ~2.1 (d, 3H) | 258 (M+) , 131 (M-I)+ |
Conclusion
The spectroscopic journey from simple alcohol and chloroformate precursors to the final this compound is marked by clear and significant transformations. The disappearance of the broad O-H stretch from isopropyl alcohol and the characteristic shift of the carbonate C=O frequency signal the initial esterification. However, the most definitive evidence for the successful synthesis is the dramatic downfield shift of the α-methine proton to ~6.6 ppm in the ¹H NMR spectrum upon introduction of the iodine atom. This unique signal, coupled with mass spectrometry data confirming the correct molecular weight, provides unambiguous confirmation of the target molecule's identity. This guide provides the spectroscopic benchmarks necessary for researchers to confidently monitor this synthesis and validate their results.
References
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Google Patents. CN106365997A - Preparation method of 1-iodoethylisopropylcarbonate. Available from: [3]
-
Abraham, R. J., et al. Proton chemical shifts in NMR. Part 10.1 Bromine and iodine substituent chemical shifts (SCS) and. Modgraph. Available from: [Link][11]
-
Reddy, G. O., et al. (2020). Synthesis and Characterization of Novel Analogues of Cefpodoxime Proxetil. International Journal of Pharmaceutical Sciences and Research, 11(6), 2765-2773. Available from: [Link][1]
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PubChem. Ethyl chloroformate. National Center for Biotechnology Information. Available from: [Link][15]
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The Organic Chemistry Tutor. (2018). Chemical Shift In NMR Spectroscopy. YouTube. Available from: [Link][12]
-
Riveros, J. M., & Wilson, E. B. (1967). Low-resolution microwave spectroscopy. III. Three conformers in ethyl trifluoroacetate, ethyl chloroformate, and ethyl cyanoformate. Journal of the American Chemical Society, 89(1), 1-4. Available from: [Link]
-
Drug Delivery. 1-Iodoethyl Isopropyl-d7 Carbonate. Available from: [Link]
-
Human Metabolome Database. 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000863). Available from: [Link][16]
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University of Colorado Boulder. Chemical Shifts: Proton. Organic Chemistry at CU Boulder. Available from: [Link][10]
-
Pete Punthasee. (2022). Ch15.17 - Chemical Shifts 1H NMR. YouTube. Available from: [Link][18]
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ResearchGate. A published NMR spectrum of isopropanol. Available from: [Link][5]
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PubChem. This compound. National Center for Biotechnology Information. Available from: [Link][14]
-
NP-MRD. Showing NP-Card for Isopropyl alcohol (NP0001488). Available from: [Link][19]
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University of Regensburg. Chemical shifts. Available from: [Link][20]
-
SpectraBase. Chloroethyl isopropyl carbonate. Available from: [Link][21]
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MDPI. Synthetic Routes to Crystalline Complex Metal Alkyl Carbonates and Hydroxycarbonates via Sol–Gel Chemistry—Perspectives for Advanced Materials in Catalysis. Available from: [Link][9]
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A Senior Application Scientist's Guide to Protecting Groups in Cephalosporin Synthesis
For researchers, scientists, and professionals in drug development, the synthesis of cephalosporins presents a formidable challenge in orchestrating chemoselectivity. The inherent reactivity of the β-lactam core, coupled with the various functional groups present on the 7-aminocephalosporanic acid (7-ACA) nucleus, necessitates a robust and strategic application of protecting groups. This guide provides an in-depth comparison of commonly employed protecting groups for the carboxyl, amino, and hydroxyl moieties in cephalosporin synthesis, supported by experimental data and detailed protocols to inform your synthetic strategy.
The Strategic Imperative of Protection in Cephalosporin Synthesis
The cephalosporin scaffold, characterized by a bicyclic β-lactam-dihydrothiazine ring system, possesses several reactive sites: the C-4 carboxylic acid, the C-7 amino group, and the C-3' functional group (often an acetoxymethyl group in the common starting material, 7-ACA). During the synthesis of advanced-generation cephalosporins, which often involves the introduction of complex side chains at the C-7 and C-3 positions, these native functional groups can interfere with the desired transformations. Protecting groups serve as temporary masks, rendering these sites inert to the reaction conditions employed for modifications elsewhere in the molecule. The ideal protecting group strategy is characterized by high-yielding introduction and removal steps under mild conditions that do not compromise the sensitive β-lactam ring.
Protecting the C-4 Carboxyl Group: A Comparative Analysis
The acidic proton and nucleophilic character of the C-4 carboxyl group necessitate its protection to prevent unwanted reactions with basic reagents and to enable modifications at other positions. Esters are the most common class of protecting groups for this purpose.
| Protecting Group | Structure | Typical Protection Reagents & Conditions | Typical Deprotection Reagents & Conditions | Typical Yield (%) | Advantages | Disadvantages |
| p-Methoxybenzyl (PMB) | -CH₂-C₆H₄-OCH₃ | p-Methoxybenzyl chloride (PMB-Cl), base (e.g., Et₃N), DMF | Trifluoroacetic acid (TFA), anisole (scavenger), CH₂Cl₂; or AlCl₃ | Protection: >90%; Deprotection: >90% | Stable to a wide range of conditions; Cleaved under acidic conditions that are often orthogonal to other protecting groups. | Requires strong acid for cleavage, which may not be suitable for highly acid-sensitive substrates. |
| Benzhydryl (Diphenylmethyl, DPM) | -CH(C₆H₅)₂ | Diphenyldiazomethane, CH₂Cl₂ | Trifluoroacetic acid (TFA), anisole; or Hydrogenolysis (H₂, Pd/C) | Protection: >90%; Deprotection: >90% | Stable to mild acid and base; Cleavable by acidolysis or hydrogenolysis.[1] | Diphenyldiazomethane is explosive and toxic.[2] |
| tert-Butyl (t-Bu) | -C(CH₃)₃ | Isobutylene, H₂SO₄ (cat.), CH₂Cl₂ | Trifluoroacetic acid (TFA), CH₂Cl₂ | Protection: >80%; Deprotection: >95% | Stable to base and nucleophiles; Easily removed with strong acid.[3] | Deprotection generates a tert-butyl cation which can lead to side reactions.[4] |
| p-Nitrobenzyl (PNB) | -CH₂-C₆H₄-NO₂ | p-Nitrobenzyl bromide, base (e.g., K₂CO₃), DMF | Catalytic hydrogenolysis (H₂, Pd/C); or Reduction (e.g., Zn, AcOH) | Protection: >90%; Deprotection: >90% | Stable to acidic conditions; Cleavable under neutral conditions. | Hydrogenolysis may not be compatible with other reducible functional groups. |
Experimental Protocol: p-Methoxybenzyl (PMB) Ester Protection of 7-ACA
This protocol details the protection of the C-4 carboxyl group of 7-aminocephalosporanic acid (7-ACA) as a p-methoxybenzyl ester.
Materials:
-
7-Aminocephalosporanic acid (7-ACA)
-
p-Methoxybenzyl chloride (PMB-Cl)
-
Triethylamine (Et₃N)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Brine
Procedure:
-
Suspend 7-ACA (1.0 eq) in DMF.
-
Cool the suspension to 0 °C in an ice bath.
-
Add triethylamine (2.2 eq) dropwise to the suspension.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add a solution of p-methoxybenzyl chloride (1.2 eq) in DMF dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Pour the reaction mixture into a separatory funnel containing ethyl acetate and water.
-
Separate the organic layer, wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the 7-ACA PMB ester.
A typical yield for this reaction is in the range of 90-95%.
Deprotection Workflow: Cleavage of the PMB Ester
Guarding the C-7 Amino Group: A Gateway to Diverse Side Chains
The nucleophilicity of the C-7 amino group is central to the introduction of various acyl side chains that define the antibacterial spectrum of cephalosporins. Protection of this amine is crucial before any modification of the carboxyl group or other parts of the molecule. Carbamates are the most prevalent class of protecting groups for this purpose.
| Protecting Group | Structure | Typical Protection Reagents & Conditions | Typical Deprotection Reagents & Conditions | Typical Yield (%) | Advantages | Disadvantages |
| tert-Butoxycarbonyl (Boc) | -C(O)O-C(CH₃)₃ | Di-tert-butyl dicarbonate (Boc)₂O, base (e.g., NaHCO₃), aq. dioxane | Trifluoroacetic acid (TFA), CH₂Cl₂; or HCl in dioxane | Protection: >95%; Deprotection: >95% | Stable to a wide range of nucleophiles and catalytic hydrogenation; Easily removed with acid.[5] | Strong acid for deprotection can be harsh on sensitive substrates.[6] |
| Benzyloxycarbonyl (Cbz or Z) | -C(O)O-CH₂-C₆H₅ | Benzyl chloroformate (Cbz-Cl), base (e.g., Na₂CO₃), aq. dioxane | Catalytic hydrogenolysis (H₂, Pd/C) | Protection: >90%; Deprotection: >95% | Stable to acidic and basic conditions; Cleaved under mild, neutral conditions.[7] | Incompatible with functional groups susceptible to reduction.[6] |
| 9-Fluorenylmethyloxycarbonyl (Fmoc) | -C(O)O-CH₂-C₉H₈ | Fmoc-OSu or Fmoc-Cl, base (e.g., NaHCO₃), aq. dioxane | 20% Piperidine in DMF | Protection: >95%; Deprotection: >95% | Base-labile, providing orthogonality to acid-labile (Boc) and hydrogenolysis-labile (Cbz) groups. | The liberated dibenzofulvene can be a problematic byproduct. |
Experimental Protocol: Boc Protection of the 7-Amino Group of 7-ACA PMB Ester
This protocol outlines the protection of the C-7 amino group of 7-ACA PMB ester.
Materials:
-
7-ACA PMB ester
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Sodium bicarbonate (NaHCO₃)
-
Dioxane
-
Water
-
Ethyl acetate (EtOAc)
Procedure:
-
Dissolve the 7-ACA PMB ester (1.0 eq) in a mixture of dioxane and water (1:1).
-
Add sodium bicarbonate (1.5 eq) to the solution.
-
Add a solution of di-tert-butyl dicarbonate (1.1 eq) in dioxane.
-
Stir the mixture vigorously at room temperature for 4-6 hours.
-
Extract the reaction mixture with ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The resulting N-Boc-7-ACA PMB ester is often of sufficient purity for the next step, or it can be purified by crystallization.
A typical yield for this reaction is greater than 95%.
Orthogonal Deprotection Strategy
Managing the 3'-Hydroxymethyl Group: A Key Site for Modification
The 3'-position of the cephalosporin nucleus is a common site for modification to modulate the pharmacokinetic and pharmacodynamic properties of the antibiotic. The native acetoxy group of 7-ACA is often a precursor to a 3'-hydroxymethyl group, which can then be further functionalized.
Enzymatic Deacetylation of the 3'-Acetoxy Group
A significant challenge in cephalosporin synthesis is the selective deacetylation of the 3'-acetoxy group in the presence of an ester-protected C-4 carboxyl group. Chemical methods often lead to side reactions such as lactonization or isomerization of the double bond. An elegant and highly selective solution is the use of lipases.
A study by Patterson and Miller demonstrated the efficient enzymatic deacetylation of the 3'-acetoxy group of cephalosporins using Candida antarctica lipase B (CALB).[1][8] This method was successful on a gram scale for cephalosporins with benzhydryl or t-butyl ester protection at the C-4 position.[1][8]
Table 3: Enzymatic Deacetylation of 3'-Acetoxy Cephalosporins [1]
| C-4 Protecting Group | Conversion (%) | Isolated Yield (%) |
| Benzhydryl | 100 | 52 |
| tert-Butyl | - | 70 (sulfoxide) |
| tert-Butyl | - | 58 (sulfone) |
The lower isolated yield for the benzhydryl-protected substrate was attributed to difficulties in purification due to lactone formation on silica gel.[1]
Experimental Protocol: Enzymatic Deacetylation with CALB[1]
Materials:
-
3'-Acetoxymethyl-cephalosporin-4-carboxylate ester
-
Candida antarctica lipase B (CALB), immobilized
-
Tetrahydrofuran (THF)
-
Hexanes
-
s-Butanol
-
4Å Molecular sieves
Procedure:
-
Dissolve the cephalosporin substrate in a minimal amount of THF.
-
Add hexanes to form a suspension.
-
Add CALB (50 mass %), 4Å molecular sieves, and s-butanol.
-
Shake the mixture in an incubated shaker at 50 °C for 4-6 days.
-
Monitor the reaction by TLC.
-
Upon completion, dissolve the solid in methylene chloride and filter to remove the enzyme and sieves.
-
Remove the solvent in vacuo and purify the product by recrystallization.
Protection of the 3'-Hydroxymethyl Group
Once the 3'-hydroxymethyl group is unmasked, it may require protection for subsequent synthetic steps. Silyl ethers are a common choice for protecting hydroxyl groups due to their ease of introduction and removal under specific conditions.
Table 4: Common Silyl Ether Protecting Groups for Hydroxyl Functions
| Protecting Group | Structure | Stability to Acid | Stability to Base | Cleavage Reagent |
| Trimethylsilyl (TMS) | -Si(CH₃)₃ | Low | Low | Mild acid or base |
| Triethylsilyl (TES) | -Si(CH₂CH₃)₃ | Moderate | Moderate | Acid or fluoride |
| tert-Butyldimethylsilyl (TBDMS/TBS) | -Si(CH₃)₂(C(CH₃)₃) | High | High | Fluoride (e.g., TBAF) or strong acid |
| tert-Butyldiphenylsilyl (TBDPS) | -Si(C₆H₅)₂(C(CH₃)₃) | Very High | High | Fluoride or strong acid |
The choice of silyl ether depends on the required stability throughout the synthetic sequence. For many applications in cephalosporin synthesis, the robust TBDMS group is a suitable choice.
Conclusion: A Strategic Approach to Cephalosporin Synthesis
The successful synthesis of complex cephalosporin antibiotics is a testament to the power of strategic protecting group chemistry. A thorough understanding of the stability and reactivity of different protecting groups, coupled with the selection of orthogonal protection strategies, allows for the precise and efficient construction of these vital therapeutic agents. The data and protocols presented in this guide offer a foundation for researchers to make informed decisions, troubleshoot synthetic challenges, and ultimately advance the development of new and effective cephalosporin-based drugs.
References
-
Patterson, L. D., & Miller, M. J. (2010). Enzymatic deprotection of the cephalosporin 3'-acetoxy group using Candida antarctica lipase B. The Journal of organic chemistry, 75(4), 1289–1292. [Link]
- Polt, R., Peterson, M. A., & DeYoung, L. (1992). A simple, safe, and inexpensive method for the preparation of diazomethane. The Journal of Organic Chemistry, 57(20), 5469–5480.
- Rosini, E., Pollegioni, L., & Molla, G. (2015). One-pot conversion of cephalosporin C by using an optimized two-enzyme process. Catalysis Science & Technology, 5(6), 3057-3064.
- Conlon, D. A. (1995). A process for the preparation of 7-aminocephalosporanic acid.
- Fodor, G., & Fodor-Varga, E. (2001). 7-AMINOCEPHALOSPORANIC ACID – PRODUCTION AND SEPARATION. Chemical and Biochemical Engineering Quarterly, 15(3), 113-122.
- Patterson, L. D., & Miller, M. J. (2010). Enzymatic deprotection of the cephalosporin 3'-acetoxy group using Candida antarctica lipase B. Journal of Organic Chemistry, 75(4), 1289-1292.
- Sonawane, V. C. (2006). Cephalosporin C Acylase from Microbes for One-step Enzymatic Transformation of Cephalosporin C to 7-Aminocephalosporanic Acid. Journal of Pure and Applied Microbiology, 1(2), 123-132.
- Di Gioia, M. L., Leggio, A., Liguori, A., Perri, F., & Viscomi, M. C. (2011). Deprotection of Carboxylic Esters of β-Lactam Homologues.
- Chauvette, R. R., & Pennington, P. A. (1975). Chemistry of cephalosporin antibiotics. 30. 3-methoxy- and 3-halo-3-cephems. Journal of medicinal chemistry, 18(4), 403–408.
- Glaxo Group Ltd. (1973).
-
Wikipedia contributors. (2023, December 14). Tert-Butoxycarbonyl protecting group. In Wikipedia, The Free Encyclopedia. Retrieved January 20, 2026, from [Link]
- Salomon, C. J., & Mata, E. G. (1997). Recent developments in chemical deprotection of ester functional group. Tetrahedron, 53(11), 3691-3732.
-
ACS GCI Pharmaceutical Roundtable. (2013). BOC Deprotection. Retrieved from [Link]
- Jeffres, M. (2025, July). Cross-Reactivity Between Cephalosporins and Penicillins: How Beta-Lactam Side Chain Grids Are (Probably) Saving Lives. IDStewardship.
- Murphy, C. F., & Koehler, R. E. (1970). Chemistry of cephalosporin antibiotics. 18. Synthesis of 7-acyl-3-methyl-2-cephem-4-carboxylic acid esters. The Journal of Organic Chemistry, 35(7), 2429–2430.
-
ACS GCI Pharmaceutical Roundtable. (2026, January 9). Ester Deprotection. Retrieved from [Link]
- Palomo, C., Aizpurua, J. M., Galarza, R., & Iturburu, M. (1994). Novel and Recent Synthesis and Applications of β-Lactams. Current Medicinal Chemistry, 1(3), 223-243.
- IDStewardship. (n.d.). Beta-lactam Side Chains and Cross-reactivity Handout.
- Takeda Chemical Industries, Ltd. (1991). A process for synthesizing cephalosporin compounds.
- De Cunto, G., & Romano, A. (2019). Cephalosporins: A Focus on Side Chains and β-Lactam Cross-Reactivity. Antibiotics, 8(3), 129.
- Brain, E. G., Eglington, A. J., Nayler, J. H. C., Pearson, M. J., & Southgate, R. (1977). Total synthesis of analogues of the β-lactam antibiotics. Part 2. Isopenam-3-carboxylates and their 2,2-dioxes. Journal of the Chemical Society, Perkin Transactions 1, 447-452.
- Chavan, S. P., Pasupathy, K., & Dhondge, A. P. (2012). A very practical and selective method for PMB protection of alcohols. Tetrahedron Letters, 53(37), 4975-4977.
- Diaz, N., Sodupe, M., & Field, M. J. (2003). Role of beta-lactam carboxyl group on binding of penicillins and cephalosporins to class C beta-lactamases. Proteins, 50(3), 433–446.
- Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups.
- Durckheimer, W., Fischer, G., & Schrinner, E. (1987). Synthesis and biological activity of C-3' ortho dihydroxyphthalimido cephalosporins. Journal of antibiotics, 40(7), 983–993.
- Eli Lilly and Co. (1981). Process for 3-chloro cephalosporin nucleus.
- W. R. Grace & Co. (2022). The Chemical Relationship Among Beta-Lactam Antibiotics and Potential Impacts on Reactivity and Decomposition.
- University of Nebraska Medical Center. (n.d.). Beta-lactam Allergy Tip Sheet.
- Wang, Y., et al. (2023). Biochemical characterization of an acetylesterase from Bacillus subtilis and its application for 7-aminocephalosporanic acid deacetylation. Frontiers in Microbiology, 14, 1169324.
- Nuesch, J., & Treichler, H. J. (2022). A Straightforward Approach to Synthesize 7-Aminocephalosporanic Acid In Vivo in the Cephalosporin C Producer Acremonium chrysogenum. Journal of Fungi, 8(5), 464.
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The Strategic Advantage of Carbonates: A Comparative Guide to Hydroxyl Protection Over Silyl Ethers
In the intricate chess game of complex molecule synthesis, the strategic protection and deprotection of hydroxyl groups is a critical determinant of success. For decades, silyl ethers have been the workhorse protecting groups for alcohols, valued for their versatility and tunable stability. However, an over-reliance on this single class of protecting groups can lead to synthetic dead ends, particularly in multifaceted projects common in drug development. This guide presents a comprehensive comparison of carbonate protecting groups and silyl ethers, making a case for the strategic incorporation of carbonates to enhance orthogonality, improve stability in specific contexts, and unlock novel synthetic pathways. Through a blend of mechanistic insights, comparative data, and practical protocols, we will demonstrate that a nuanced understanding of both families of protecting groups is essential for the modern synthetic chemist.
The Foundation: Understanding the Players
Protecting groups are transient modifications of functional groups, designed to mask their inherent reactivity while other chemical transformations are carried out elsewhere in the molecule.[1] The ideal protecting group should be easy to install and remove in high yield under mild conditions that do not affect other functional groups.[2]
Silyl Ethers: The Versatile Incumbents
Silyl ethers are formed by reacting an alcohol with a silyl halide in the presence of a base. Their stability is primarily governed by the steric bulk of the substituents on the silicon atom.[3] This steric hindrance shields the silicon-oxygen bond from nucleophilic or acidic attack.[3] The general order of stability to acid-catalyzed hydrolysis is:
TMS < TES < TBDMS < TIPS < TBDPS [3]
This tunable stability has made silyl ethers incredibly popular, allowing for selective deprotection of different silyl ethers within the same molecule.[4][5] Deprotection is most commonly achieved using fluoride ion sources, which exploit the exceptionally high strength of the silicon-fluorine bond, or under acidic conditions.[6][7]
Carbonates: The Orthogonal Challengers
Carbonates are formed by reacting an alcohol with a chloroformate or a dicarbonate in the presence of a base.[8] Unlike silyl ethers, which are generally labile to acid and fluoride, many common carbonate protecting groups are stable under these conditions but are readily cleaved under specific, often milder, alternative conditions. This key difference forms the basis of their orthogonality to silyl ethers. Common carbonate protecting groups include:
-
Benzyl Carbonate (Cbz or Z): Removed by hydrogenolysis.[8]
-
tert-Butyl Carbonate (Boc): Removed by acid, but typically requires stronger acidic conditions than many silyl ethers.[8][9]
-
Allyl Carbonate (Alloc): Cleaved by palladium(0) catalysts.[8]
-
2-(Trimethylsilyl)ethyl Carbonate (Teoc): Cleaved by fluoride ions, but through a different mechanism than silyl ethers (β-elimination).[8]
Head-to-Head Comparison: Carbonates vs. Silyl Ethers
The decision to use a carbonate or a silyl ether protecting group should be based on a careful analysis of the planned synthetic route. The following sections provide a direct comparison of their key attributes.
Orthogonality: The Cornerstone of Modern Synthesis
Orthogonality refers to the ability to deprotect one protecting group in the presence of another, using conditions that do not affect the second group.[1] This is arguably the most significant advantage of incorporating carbonates into a protecting group strategy dominated by silyl ethers.
Consider a scenario where a molecule contains both a TBDMS ether and an Alloc carbonate. The Alloc group can be selectively removed using a palladium catalyst, leaving the TBDMS group intact. Conversely, the TBDMS group can be cleaved with a fluoride source without affecting the Alloc group. This "mix-and-match" capability is invaluable in the synthesis of complex molecules with multiple hydroxyl groups.[10]
Stability Profile: A Tale of Two Sensitivities
While the tunable stability of silyl ethers is a major advantage, their inherent lability to both acidic and fluoride-based reagents can be a double-edged sword. Many common synthetic transformations, such as Lewis acid-catalyzed reactions or the use of fluoride-containing reagents, can inadvertently cleave silyl ethers.
Cyclic carbonates, on the other hand, are generally stable to acidic conditions and some reducing agents.[10] They are, however, readily cleaved under basic conditions.[11] This provides a clear advantage when subsequent reaction steps require acidic conditions where a silyl ether might be lost.
| Protecting Group | Stable To | Labile To |
| Silyl Ethers (e.g., TBDMS) | Basic conditions, many oxidizing and reducing agents | Acidic conditions, fluoride ions |
| Carbonates (e.g., cyclic) | Acidic conditions, some reducing agents | Basic conditions (hydrolysis) |
| Alloc Carbonate | Acid, base, fluoride | Palladium(0) catalysts |
| Cbz Carbonate | Acid, base, fluoride | Hydrogenolysis (H₂, Pd/C) |
Influence on Reactivity and Stereoselectivity
The choice of a protecting group can extend beyond simple masking of reactivity; it can also influence the stereochemical outcome of a reaction. In carbohydrate chemistry, for instance, the use of carbonate protecting groups has been shown to influence the stereoselectivity of glycosylation reactions.[12] The rigid five-membered ring of a cyclic carbonate can lock the conformation of a glycosyl donor, favoring the formation of a specific anomer.[12] While silyl ethers can also influence stereoselectivity through their steric bulk, the conformational constraints imposed by cyclic carbonates offer a distinct mechanistic handle for controlling stereochemistry.
Experimental Protocols
To provide a practical context for the preceding discussion, the following are representative, step-by-step protocols for the protection of a diol using both a silyl ether and a carbonate, as well as their respective deprotection methods.
Protocol 1: Protection of a Diol as a Cyclic Carbonate
Objective: To protect a 1,2-diol as a cyclic carbonate, a protecting group stable to acidic conditions.
Methodology:
-
Dissolve the diol (1.0 equiv) in a suitable solvent such as acetonitrile.
-
Add triphosgene (0.4 equiv) and pyridine (2.2 equiv) at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction with water and extract the product with an organic solvent.
-
Purify the product by column chromatography.
Protocol 2: Deprotection of a Cyclic Carbonate
Objective: To remove the cyclic carbonate under basic conditions.
Methodology:
-
Dissolve the cyclic carbonate (1.0 equiv) in methanol.
-
Add potassium carbonate (K₂CO₃, 2.0 equiv).
-
Stir the mixture at room temperature until the deprotection is complete (monitored by TLC).
-
Filter the reaction mixture and concentrate the filtrate.
-
Purify the resulting diol if necessary.
Protocol 3: Protection of a Diol as a Silyl Ether (TBDMS)
Objective: To selectively protect the primary hydroxyl of a 1,2-diol.
Methodology:
-
Dissolve the diol (1.0 equiv) in anhydrous DMF.
-
Add imidazole (2.5 equiv) and tert-butyldimethylsilyl chloride (TBDMS-Cl, 1.2 equiv).
-
Stir the reaction at room temperature until the primary alcohol is selectively protected (monitored by TLC).
-
Quench the reaction with water and extract the product with an organic solvent.
-
Purify the product by column chromatography.[13]
Protocol 4: Deprotection of a TBDMS Ether
Objective: To remove the TBDMS protecting group using a fluoride source.
Methodology:
-
Dissolve the TBDMS-protected alcohol in THF.
-
Add a solution of tetrabutylammonium fluoride (TBAF, 1.1 equiv, 1M in THF).
-
Stir the reaction at room temperature until deprotection is complete (monitored by TLC).
-
Quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the product with an organic solvent and purify as needed.[13]
Case Study: Strategic Decision-Making in a Hypothetical Drug Synthesis
Imagine the synthesis of a complex drug candidate that requires a late-stage, acid-catalyzed cyclization. The intermediate for this cyclization possesses two hydroxyl groups that need to be differentiated.
-
Strategy A (Silyl Ethers Only): Protecting one hydroxyl as a TMS ether and the other as a TBDMS ether. While selective deprotection of the TMS group is possible, the subsequent acid-catalyzed cyclization is likely to cleave the more robust TBDMS ether, leading to undesired side products and a lower yield.
-
Strategy B (Silyl Ether and Carbonate): Protecting one hydroxyl as a TBDMS ether and the other as an Alloc carbonate. The Alloc group can be removed with a palladium catalyst to free up the first hydroxyl for a subsequent transformation. The TBDMS ether will remain intact. For the final acid-catalyzed cyclization, the TBDMS group would likely be cleaved. A better approach would be to protect the hydroxyl that needs to survive the acidic step with a group stable to acid, such as a benzyl ether, and use a carbonate for the other.
This hypothetical scenario underscores the importance of forward-thinking in protecting group strategy. The stability of carbonates under acidic conditions where silyl ethers are labile provides a critical tool for navigating complex synthetic landscapes.
Conclusion: An Expanded Toolkit for the Synthetic Chemist
While silyl ethers will undoubtedly remain a cornerstone of hydroxyl group protection, this guide has demonstrated the compelling advantages of integrating carbonate protecting groups into the synthetic chemist's toolkit. Their robust orthogonality to silyl ethers, distinct stability profiles, and ability to influence stereoselectivity provide solutions to challenges that can be difficult to overcome with silyl ethers alone. For researchers, scientists, and drug development professionals, a deep understanding of the relative merits of both carbonates and silyl ethers is not just an academic exercise but a practical necessity for the efficient and successful synthesis of complex, high-value molecules. By moving beyond a single-class-fits-all approach, we can design more elegant, efficient, and robust synthetic routes.
References
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- BenchChem. (2025). Silyl Ether Protecting Groups: A Comparative Guide to Stability in Acidic and Basic Media. [Online PDF].
- ResearchGate. (n.d.). Importance of the protecting group Different silyl groups were tested.... [Online].
- Holton, R. A., et al. (1994). First total synthesis of taxol. Journal of the American Chemical Society, 116(4), 1597-1598.
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- Chem-Station International Edition. (2014). Protection of 1,2-/1,3-Diols. [Online].
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- Corey, E. J., & Venkateswarlu, A. (1972). Protection of hydroxyl groups as tert-butyldimethylsilyl derivatives. Journal of the American Chemical Society, 94(17), 6190-6191.
- Anastas, P. T., & Warner, J. C. (1998). Green Chemistry: Theory and Practice. Oxford University Press.
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- Wikipedia. (n.d.). Silyl ether. [Online].
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- van der Vorm, S., et al. (2016). A Versatile Set of Orthogonal Protecting Groups for the Preparation of Highly Branched Oligosaccharides. PLoS ONE, 11(4), e0153797.
- Li, Y., et al. (2020). Poly(silyl ether)
- Total Synthesis. (n.d.). Protecting Groups Archives. [Online].
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- BenchChem. (2025). A Comparative Guide to Diol Protecting Groups for Organic Synthesis. [Online PDF].
- Jensen, K. J., & Bols, M. (2017). Silyl-protective groups influencing the reactivity and selectivity in glycosylations. Beilstein Journal of Organic Chemistry, 13, 133-143.
- Vannucci, A. K., et al. (2018). Mild Synthesis of Silyl Ethers via Potassium Carbonate Catalyzed Reactions between Alcohols and Hydrosilanes. Organic & Biomolecular Chemistry, 16(15), 2695-2699.
- Master Organic Chemistry. (2015). Protecting Groups For Alcohols. [Online].
- Wang, C., et al. (2025).
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A Comparative Guide to the Synthesis of 1-Iodoethyl Isopropyl Carbonate: A Cost-Benefit Analysis for Researchers and Process Chemists
In the landscape of pharmaceutical development, particularly in the synthesis of cephalosporin antibiotics like Cefpodoxime Proxetil, the intermediate 1-Iodoethyl isopropyl carbonate plays a pivotal role. The efficiency, cost-effectiveness, and safety of its synthesis are paramount for a streamlined and economically viable drug production pipeline. This guide provides an in-depth comparative analysis of the primary industrial synthesis method, the Finkelstein reaction, and a viable alternative, the hydroiodination of vinyl isopropyl carbonate. This analysis is grounded in experimental data, cost considerations, and safety and environmental impacts to empower researchers and drug development professionals in making informed decisions for their synthetic strategies.
Unveiling the Synthetic Pathways
Two principal routes to this compound are considered in this guide. The first is the well-established Finkelstein reaction, a classic SN2 halogen exchange. The second is a direct hydroiodination of a vinyl precursor, a potentially more atom-economical approach.
Method 1: The Finkelstein Reaction - A Workhorse of Halogen Exchange
The Finkelstein reaction is the most commonly employed method for the synthesis of this compound.[1] This nucleophilic substitution reaction involves the conversion of 1-chloroethyl isopropyl carbonate to its iodo counterpart using an iodide salt, typically sodium iodide, in a suitable solvent.[1][2][3]
The choice of reagents and reaction conditions is critical for optimizing yield and purity. The reaction is typically carried out in a polar aprotic solvent like ethyl acetate or acetone, where sodium iodide is soluble, but the resulting sodium chloride is not, thus driving the equilibrium towards the product.[1][3] The addition of a phase-transfer catalyst, such as tetrabutylammonium bromide (TBAB), and an additive like calcium chloride can significantly enhance the reaction rate and yield.[1]
Figure 1: The Finkelstein reaction for the synthesis of this compound.
Method 2: Hydroiodination of Vinyl Isopropyl Carbonate - A Direct Approach
An alternative and potentially more streamlined approach is the direct hydroiodination of vinyl isopropyl carbonate. This electrophilic addition reaction involves the treatment of the vinyl precursor with hydroiodic acid (HI). Based on Markovnikov's rule, the addition of the hydrogen atom to the vinyl group is expected to occur at the carbon with more hydrogen substituents, leading to the formation of the desired 1-iodoethyl product.[4][5][6][7][8]
Figure 2: The proposed hydroiodination of vinyl isopropyl carbonate.
Cost-Benefit Analysis: A Head-to-Head Comparison
The selection of a synthetic route in a professional setting hinges on a careful evaluation of various factors, including cost, yield, purity, safety, and environmental impact. The following tables provide a detailed comparison of the Finkelstein reaction and the proposed hydroiodination method.
Table 1: Reagent Cost Comparison
| Reagent | Finkelstein Reaction (per mole of product) | Hydroiodination (per mole of product) |
| Starting Material | 1-Chloroethyl Isopropyl Carbonate (~$1.68/100g)[1] | Vinyl Isopropyl Carbonate (cost varies) |
| Iodine Source | Sodium Iodide (~$37.50/kg)[6] | Hydroiodic Acid (~$92.90/50ml for 57% solution)[12] |
| Catalyst/Additive | Tetrabutylammonium Bromide (~ | None |
| Solvent | Ethyl Acetate (~$487.89/55-gallon drum)[14] | Potentially solvent-free or minimal solvent |
Note: Prices are approximate and can vary based on supplier, purity, and quantity.
Table 2: Performance and Process Comparison
| Parameter | Finkelstein Reaction | Hydroiodination (Projected) |
| Yield | 90-95%[1] | Estimated 80-90% (based on analogous reactions) |
| Purity (GC) | >95%[1] | Potentially high, but may require purification |
| Reaction Time | ~3 hours[1] | Likely shorter, potentially under an hour |
| Reaction Temperature | Reflux (75-80 °C)[1] | Room temperature or slightly elevated |
| Byproducts | Sodium Chloride | Minimal to none |
| Workup/Purification | Filtration, washing, optional distillation[1] | Likely simpler workup, potential for direct use |
| Scalability | Proven for industrial scale | Potentially scalable, but requires process development |
Experimental Protocols
Detailed Protocol for the Finkelstein Reaction
This protocol is adapted from a patented industrial process.[1]
Materials:
-
1-Chloroethyl isopropyl carbonate
-
Sodium iodide (NaI)
-
Tetrabutylammonium bromide (TBAB)
-
Calcium chloride (CaCl₂)
-
Ethyl acetate
-
25% Sodium thiosulfate solution
-
Saturated sodium chloride solution
-
Anhydrous magnesium sulfate
Procedure:
-
In a three-necked flask equipped with a stirrer, reflux condenser, and thermometer, dissolve 1-chloroethyl isopropyl carbonate (1.0 eq) in ethyl acetate.
-
Add sodium iodide (1.1-1.4 eq), tetrabutylammonium bromide (0.02-0.05 eq), and calcium chloride (0.1-0.5 eq) to the solution.
-
Heat the mixture to reflux (approximately 75-80 °C) and maintain for 3 hours with vigorous stirring.
-
Cool the reaction mixture to room temperature.
-
Add a 25% aqueous solution of sodium thiosulfate to quench any remaining iodine and stir.
-
Separate the organic layer and wash it with a saturated aqueous solution of sodium chloride.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude this compound. The product can often be used directly in the next step without further purification.
Proposed Protocol for the Hydroiodination of Vinyl Isopropyl Carbonate
This proposed protocol is based on the general principles of hydrohalogenation of vinyl ethers and analogous reactions.
Materials:
-
Vinyl isopropyl carbonate
-
Hydroiodic acid (57% in water)
-
Anhydrous solvent (e.g., dichloromethane or toluene, if necessary)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and an addition funnel, place vinyl isopropyl carbonate (1.0 eq). If desired, an anhydrous solvent can be added.
-
Cool the flask in an ice bath to 0 °C.
-
Slowly add hydroiodic acid (1.0-1.1 eq) dropwise via the addition funnel, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature for an additional 1-2 hours, monitoring the reaction progress by TLC or GC.
-
Upon completion, carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.
-
Extract the aqueous layer with the reaction solvent or an appropriate organic solvent.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure to obtain the crude this compound. Further purification by vacuum distillation may be necessary.
Safety and Environmental Considerations
Finkelstein Reaction:
-
Safety: The reagents used are generally of low to moderate toxicity. However, ethyl acetate is flammable, and appropriate precautions should be taken. Tetrabutylammonium bromide can be an irritant.[15]
-
Environmental Impact: The primary byproduct is sodium chloride, which is environmentally benign in moderate amounts. The use of an organic solvent (ethyl acetate) contributes to the overall environmental footprint, though it is considered a greener solvent alternative in many applications.[16][17] The principles of green chemistry encourage the reduction of waste and the use of safer solvents.[16]
Hydroiodination of Vinyl Isopropyl Carbonate:
-
Safety: Hydroiodic acid is a strong, corrosive acid and requires careful handling in a well-ventilated fume hood.[18][13][14][19][20] It can cause severe burns to the skin and eyes.[14][20] Personal protective equipment is essential.
-
Environmental Impact: This method is potentially more atom-economical as it involves a direct addition with minimal byproducts. If the reaction can be performed with minimal or no solvent, it would significantly reduce the environmental impact. However, the corrosive nature of hydroiodic acid necessitates careful waste neutralization before disposal.
Conclusion and Recommendations
The Finkelstein reaction represents a robust and well-optimized method for the synthesis of this compound, with high yields and purity demonstrated on an industrial scale. Its primary drawbacks are the need for a catalyst and an additive, and the generation of a salt byproduct that requires removal.
The hydroiodination of vinyl isopropyl carbonate presents a compelling alternative with the potential for higher atom economy, shorter reaction times, and a simpler workup. However, the corrosivity and handling challenges associated with hydroiodic acid are significant safety concerns that must be addressed. Furthermore, this route requires further process development and optimization to validate its projected yields and purity on a larger scale.
For research and small-scale synthesis, the Finkelstein reaction remains the more established and predictable choice. For industrial applications, the hydroiodination route warrants further investigation. A thorough process hazard analysis and cost modeling would be necessary to determine if the potential benefits of this more direct route outweigh the challenges associated with handling a highly corrosive acid. The development of a solid-supported hydroiodic acid reagent could be a future research direction to mitigate some of the handling and safety issues.
Ultimately, the choice of synthesis method will depend on the specific priorities of the researcher or organization, balancing the need for efficiency and cost-effectiveness with the paramount importance of safety and environmental responsibility.
References
- Hydroiodic Acid Safety Information. (n.d.).
-
Calcium Chloride, Lab Grade, 500g - The Science Company. (n.d.). Retrieved January 21, 2026, from [Link]
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Green Chemistry - MIT EHS. (n.d.). Retrieved January 21, 2026, from [Link]
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Markovnikov's Rule - Chemistry Steps. (n.d.). Retrieved January 21, 2026, from [Link]
- CN106365997A - Preparation method of 1-iodoethylisopropylcarbonate - Google Patents. (n.d.).
-
Ethyl Acetate - 55 Gallon Drum - ChemCentral.com. (n.d.). Retrieved January 21, 2026, from [Link]
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Markovnikov vs anti-markovnikov reactions! - YouTube. (2024, November 6). Retrieved January 21, 2026, from [Link]
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Sodium Iodide - NaI Latest Price, Manufacturers & Suppliers - IndiaMART. (n.d.). Retrieved January 21, 2026, from [Link]
-
Ethyl Acetate Prices 2025 | Latest Price Chart & Trend - IMARC Group. (n.d.). Retrieved January 21, 2026, from [Link]
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MARKOVNIKOV VS ANTI-MARKOVNIKOV | Organic Chemistry Explained - YouTube. (2024, November 5). Retrieved January 21, 2026, from [Link]
-
Successive Activation of C–H and C–O Bonds of Vinyl Ethers by a Diphosphine and Hydrido-Bridged Diiridium Complex - MDPI. (n.d.). Retrieved January 21, 2026, from [Link]
-
How do Markovnikov vs anti-Markovnikov rules apply in the addition of hydrohalic acids to alkenes? - Proprep. (n.d.). Retrieved January 21, 2026, from [Link]
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The Finkelstein Reaction: Quantitative Reaction Kinetics of an SN2 Reaction Using Nonaqueous Conductivity - ResearchGate. (2025, August 6). Retrieved January 21, 2026, from [Link]
-
The environmental impact of industrial reactions – in C&EN - Compound Interest. (2019, June 19). Retrieved January 21, 2026, from [Link]
-
Addition of hydrogen halides (HCl, HBr, HI) to alkynes (Hydrohalogenation). (2013, May 24). Retrieved January 21, 2026, from [Link]
-
Novel synthesis routes for the preparation of low toxic vinyl ester and vinyl carbonate monomers - Taylor & Francis Group - Figshare. (2020, September 22). Retrieved January 21, 2026, from [Link]
-
Finkelstein reaction - Wikipedia. (n.d.). Retrieved January 21, 2026, from [Link]
-
Green SN2: A Novel Ionic Liquid-Mediated Finkelstein Reaction for Safer, Superior Alkyl Halide Synthesis in Undergraduate Organic Chemistry - ResearchGate. (2025, October 1). Retrieved January 21, 2026, from [Link]
-
Reaction of carboxylic acids with vinyl ethers under solvent-free conditions using molecular iodine as a catalyst - PubMed. (n.d.). Retrieved January 21, 2026, from [Link]
-
Regio- and Stereoselective Hydroiodination of Internal Alkynes with Ex Situ-Generated HI. (2021, July 1). Retrieved January 21, 2026, from [Link]
-
Vinyl iodide synthesis by iodination or substitution - Organic Chemistry Portal. (n.d.). Retrieved January 21, 2026, from [Link]
-
Vinyl iodide functional group - Wikipedia. (n.d.). Retrieved January 21, 2026, from [Link]
-
Hydrohalogenation of Alkenes and Markovnikov's Rule - Master Organic Chemistry. (2013, February 8). Retrieved January 21, 2026, from [Link]
-
Difference Between Finkelstein and Swarts Reaction. (2020, January 13). Retrieved January 21, 2026, from [Link]
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-
Haloalkanes and Haloarenes - Samagra. (n.d.). Retrieved January 21, 2026, from [Link]
-
a novel ionic liquid-mediated finkelstein reaction for safer, superior alkyl halide synthesis in undergraduate organic chemistry - CentAUR. (2025, September 25). Retrieved January 21, 2026, from [Link]
-
Finkelstein Reaction - Organic Chemistry Portal. (n.d.). Retrieved January 21, 2026, from [Link]
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Safety Operating Guide
Mastering the Safe Handling of 1-Iodoethyl isopropyl carbonate: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the introduction of novel reagents is a constant in the pursuit of innovation. 1-Iodoethyl isopropyl carbonate, a reactive organic compound, presents both significant opportunities in synthesis and notable safety challenges. This guide provides essential, immediate safety and logistical information, moving beyond a simple recitation of protocols to offer a framework for safe and effective laboratory operations. Here, we will delve into the causality behind experimental choices, ensuring that every procedure is a self-validating system for safety and scientific integrity.
Hazard Identification and Risk Assessment: Understanding the "Why"
This compound is not a benign substance. As a reactive halogenated carbonate, its primary hazards stem from its potential to cause severe skin, eye, and respiratory irritation.[1][2] The presence of the iodo- group suggests potential reactivity and the possibility of releasing iodine or hydrogen iodide upon decomposition, both of which are hazardous.[1] Furthermore, like many organic carbonates, it may be combustible and can decompose under thermal stress to produce hazardous fumes.[1][2]
A thorough risk assessment is paramount before any handling. This involves not just acknowledging the inherent hazards of the chemical but also evaluating the specific experimental context. Consider the scale of the reaction, the potential for aerosolization, and the presence of other reactive materials.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of PPE are non-negotiable. The following recommendations are based on a conservative approach to mitigate the identified risks.
Eye and Face Protection
At a minimum, chemical splash goggles that meet the ANSI Z87.1 standard are required.[2][3][4][5] Given the potential for splashes during transfer and reaction, a face shield worn over safety goggles is strongly recommended, especially when handling larger quantities or during vigorous reactions.[2][3][4]
Skin Protection
-
Gloves: Standard disposable nitrile gloves are often insufficient for prolonged contact with reactive organic halides. For incidental contact, double-gloving with nitrile gloves may offer temporary protection, but for extended handling or in the event of a spill, more robust options are necessary.[6][7] Based on data for similar halogenated and organic solvent-class compounds, Butyl rubber or Viton® gloves are recommended for extended contact due to their high resistance to a broad range of chemicals.[8][9] Always check the manufacturer's specific chemical resistance data. A crucial aspect of glove selection is the breakthrough time; ensure the chosen glove provides adequate protection for the duration of the task.[10][11]
| Glove Material | General Recommendation for Halogenated Organics | Potential Suitability for this compound |
| Nitrile | Short-term splash protection | Suitable for incidental contact (double-gloved) |
| Neoprene | Good for acids, bases, and some solvents | May offer moderate protection, check manufacturer data |
| Butyl Rubber | Excellent for ketones, esters, and many organic compounds | Recommended for extended use |
| Viton® | Excellent for chlorinated and aromatic solvents | Recommended for extended use |
| Silver Shield®/4H® | Excellent for a wide range of aggressive chemicals | A viable, albeit less dexterous, alternative |
-
Lab Coat/Apron: A flame-resistant lab coat is essential. For procedures with a higher risk of splashes, a chemically resistant apron over the lab coat is advised.
Respiratory Protection
Work with this compound should always be conducted in a certified chemical fume hood to minimize inhalation exposure.[1][2] If there is a risk of exceeding occupational exposure limits, or in the event of a spill, respiratory protection is necessary. A NIOSH-approved respirator with an organic vapor (OV) cartridge is the minimum requirement.[12][13][14] For situations with potential for aerosol generation, a combination cartridge with a P100 particulate filter is recommended.[15][16][17][18] It is imperative to have a written respiratory protection program and to ensure that all users are properly fit-tested.[19][20]
Operational Plans: From Benchtop to Disposal
A well-defined operational plan is the bedrock of a safe laboratory environment. This plan should encompass every stage of the chemical's lifecycle in your lab.
Safe Handling and Storage
-
Receiving and Storage: Upon receipt, inspect the container for any damage. Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, acids, and bases.[21] The container should be tightly sealed.[1]
-
Weighing and Transfer: Conduct all weighing and transfer operations within a chemical fume hood. Use spark-proof tools and avoid creating dust or aerosols.[1]
Step-by-Step PPE Donning and Doffing Procedure
Proper donning and doffing of PPE is critical to prevent cross-contamination.[22][23][24][25][26]
Donning Sequence:
-
Lab Coat/Gown: Put on and fasten completely.
-
Respirator: If required, perform a seal check.
-
Eye and Face Protection: Put on goggles, followed by a face shield if necessary.
-
Gloves: Don the first pair of gloves, ensuring the cuffs overlap with the sleeves of the lab coat. If double-gloving, don the second pair over the first.
Doffing Sequence (to be performed in a designated area):
-
Outer Gloves (if double-gloved): Peel off the outer pair of gloves without touching the outside with your bare hands.
-
Face Shield and Goggles: Remove by handling the strap or earpieces.
-
Lab Coat/Gown: Unfasten and roll it inside out as you remove it.
-
Inner Gloves: Remove the inner pair of gloves using the appropriate technique to avoid skin contact.
-
Respirator: Remove without touching the front of the cartridge.
-
Hand Hygiene: Wash your hands thoroughly with soap and water.
A [label="Task Assessment:\nHandling this compound"]; B [label="Risk of Splash or Aerosolization?", shape=diamond, fillcolor="#FBBC05"]; C [label="Eye Protection:\nANSI Z87.1 Chemical Splash Goggles"]; D [label="Enhanced Protection:\nFace Shield over Goggles"]; E [label="Skin Contact Potential?", shape=diamond, fillcolor="#FBBC05"]; F [label="Hand Protection:\nDouble Nitrile Gloves (Incidental Contact)"]; G [label="Extended Use or Immersion Risk?"]; H [label="Specialized Gloves:\nButyl Rubber or Viton®"]; I [label="Body Protection:\nFlame-Resistant Lab Coat"]; J [label="High Splash Risk?"]; K [label="Additional Protection:\nChemical-Resistant Apron"]; L [label="Inhalation Risk?", shape=diamond, fillcolor="#FBBC05"]; M [label="Engineering Control:\nChemical Fume Hood"]; N [label="Spill or High Concentration Potential?"]; O [label="Respiratory Protection:\nNIOSH-Approved Respirator with\nOrganic Vapor Cartridges"];
A -> B; B -> C [label="Low"]; B -> D [label="High"]; A -> E; E -> F [label="Incidental"]; F -> G [shape=plaintext, label=""]; G -> H [label="Yes"]; E -> I [label="All Tasks"]; I -> J [shape=plaintext, label=""]; J -> K [label="Yes"]; A -> L; L -> M [label="Always"]; M -> N [shape=plaintext, label=""]; N -> O [label="Yes"]; }
Spill and Emergency Procedures: A Plan for the Unexpected
Even with meticulous planning, accidents can happen. A clear and practiced emergency response plan is crucial.
Minor Spill (Contained within a Fume Hood)
-
Alert Personnel: Inform others in the immediate area.
-
Don Appropriate PPE: Including respiratory protection if necessary.
-
Contain the Spill: Use a chemical spill kit with absorbent pads or other inert material.
-
Clean the Area: Once the spill is absorbed, carefully collect the material into a designated hazardous waste container.
-
Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials should be disposed of as hazardous waste.
Major Spill (Outside of a Fume Hood)
-
Evacuate: Immediately evacuate the laboratory.
-
Isolate the Area: Close the doors and prevent entry.
-
Notify Emergency Services: Contact your institution's emergency response team and provide them with the Safety Data Sheet (SDS) for this compound.
-
Do Not Attempt to Clean Up: A major spill requires trained emergency responders.
First Aid
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes.[1][2] Remove contaminated clothing. Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[1][2] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1]
-
Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1]
Disposal Plan: Ensuring a Safe End-of-Life
Proper disposal of this compound and any contaminated materials is a critical final step.
Waste Characterization
Due to its reactivity and potential toxicity, this compound waste should be considered hazardous. It may fall under the EPA's RCRA regulations as a reactive waste (D003) or a toxic waste.[27][28] Consult your institution's Environmental Health and Safety (EHS) department for specific guidance on waste characterization.
Step-by-Step Disposal Procedure
-
Segregation: Do not mix this compound waste with other waste streams.
-
Containment: Collect all waste, including contaminated PPE and spill cleanup materials, in a clearly labeled, sealed, and compatible hazardous waste container.[27]
-
Labeling: The container must be labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and a clear description of the contents (e.g., "spill debris," "contaminated gloves").
-
Storage: Store the waste container in a designated satellite accumulation area until it is collected by your institution's hazardous waste management team.
-
Disposal: The final disposal method will likely be incineration at a licensed facility.[1][2] Never dispose of this chemical down the drain.[1][2]
By adhering to these comprehensive guidelines, researchers can confidently and safely utilize this compound, fostering a culture of safety and scientific excellence within the laboratory.
References
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Cole-Parmer. (n.d.). Chemical Compatibility Database. Retrieved from [Link]
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Safety Glasses USA. (2021, October 18). What Does ANSI Z87.1 Certified Mean?. Retrieved from [Link]
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Youngstown State University. (n.d.). Laboratory Spill Response Procedures. Retrieved from [Link]
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Creative Safety Supply. (2018, January 26). ANSI Z87.1 Standard – Safety Glasses. Retrieved from [Link]
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Horton Group. (2025, April 28). OSHA Guidelines for Personal Protective Equipment (PPE) Selection: Ensuring Compliance and Safety in 2025. Retrieved from [Link]
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LookChem. (n.d.). This compound Safety Data Sheets(SDS). Retrieved from [Link]
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Airgas. (n.d.). MSA Iodine Vapor Respirator Cartridge For Advantage® Series Respirators. Retrieved from [Link]
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Amazon. (2026, January 10). MSA Iodine Vapor Respirator Cartridge For Comfo® Series Respirators. Retrieved from [Link]
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ACS Publications. (1996). Organic Carbonates. Retrieved from [Link]
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eSafety Supplies. (n.d.). MSA Iodine Vapor P100 Respirator Cartridge. Retrieved from [Link]
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University of Pennsylvania EHRS. (n.d.). Nitrile Glove Chemical-Compatibility Reference. Retrieved from [Link]
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WorkSafe GEAR Australia. (2025, December 16). Are Nitrile Gloves Chemical Resistant?. Retrieved from [Link]
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Chemline. (n.d.). CHEMICAL RESISTANCE GUIDE. Retrieved from [Link]
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Duke University SMIF. (2018, November 2). Standard Operating Procedure for work with Chemical name/class: Iodine. Retrieved from [Link]
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Furrow Pump. (n.d.). CHEMICAL RESISTANCE GUIDE. Retrieved from [Link]
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Collect and Recycle. (n.d.). Iodine Disposal For Businesses. Retrieved from [Link]
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Ansul. (n.d.). ANSUL. Retrieved from [Link]
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ResearchGate. (2025, May 1). Organic carbonates as green media from laboratory syntheses to industrial applications. Retrieved from [Link]
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Springer. (n.d.). Organic carbonates as green media: from laboratory syntheses to industrial applications. Retrieved from [Link]
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PubChem. (n.d.). This compound. Retrieved from [Link]
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Chemguide. (n.d.). Thermal decomposition of the Group 2 carbonates and nitrates. Retrieved from [Link]
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The RIDGEPRO. (n.d.). NIOSH Approved Respirator 5203 by 3M. Retrieved from [Link]
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Lion Technology Inc. (2025, June 30). 4 Hazardous Waste Characteristics Under RCRA. Retrieved from [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


